Tetrahydro-2-furoic acid, (+)-
Description
The exact mass of the compound (R)-(+)-2-Tetrahydrofuroic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrahydro-2-furoic acid, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-2-furoic acid, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-oxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJLJRQIPMGXEZ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87392-05-0 | |
| Record name | Tetrahydro-2-furoic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-Tetrahydrofuroic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-(+)-Tetrahydro-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDRO-2-FUROIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7396HFQ44J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of (+)-Tetrahydro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (+)-Tetrahydro-2-furoic acid, a chiral building block of significant interest in the pharmaceutical and chemical industries. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting meticulously collated data, detailed experimental methodologies, and visual representations of key concepts.
Core Physical Properties
(+)-Tetrahydro-2-furoic acid, systematically named (R)-Tetrahydrofuran-2-carboxylic acid, is a colorless to pale yellow liquid at room temperature. Its physical characteristics are crucial for its handling, application in synthesis, and for the characterization of its derivatives.
Quantitative Data Summary
The following tables summarize the key physical properties of (+)-Tetrahydro-2-furoic acid and its racemic mixture for comparative purposes.
Table 1: Physical Properties of (+)-Tetrahydro-2-furoic Acid ((R)-enantiomer)
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₃ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| Appearance | Clear to pale yellow liquid | [2] |
| Boiling Point | 128-129 °C at 13 mmHg243.2 °C at 760 mmHg | [1][3] |
| Density | 1.209 g/mL at 25 °C1.262 g/cm³ | [1][3] |
| Refractive Index (n_D²⁰) | 1.459 - 1.46 | [2][3] |
| Specific Optical Rotation ([α]_D²³) | +4° (c=1 in methanol) | [1] |
| pKa | 3.60 ± 0.20 (Predicted) | [2] |
| Solubility | Soluble in water, chloroform, and methanol. | [4] |
Table 2: Physical Properties of (±)-Tetrahydro-2-furoic Acid (Racemic Mixture)
| Property | Value | Reference(s) |
| Melting Point | 21 °C | [5][6] |
| Boiling Point | 130-133 °C at 15 Torr | [5] |
| Density | 1.218 g/cm³ at 16 °C | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of the physical properties of (+)-Tetrahydro-2-furoic acid.
Determination of Melting Point
Since (+)-Tetrahydro-2-furoic acid is a liquid at room temperature, this protocol is more relevant for its solid derivatives or for the racemic mixture which has a melting point of 21 °C.[5][6]
Methodology:
-
Sample Preparation: A small, finely powdered sample of the solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Purity Check: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Determination of Boiling Point
Methodology:
-
Apparatus Setup: A small amount of (+)-Tetrahydro-2-furoic acid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then heated in a suitable heating bath (e.g., oil bath or a heating block). A calibrated thermometer is positioned with its bulb level with the sample.
-
Heating: The heating bath is gradually heated.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Recording the Boiling Point: The heat source is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Pressure Correction: For boiling points determined at pressures other than atmospheric pressure (760 mmHg), a nomograph or appropriate formula should be used to correct the observed boiling point to the normal boiling point.
Measurement of Specific Optical Rotation
Methodology:
-
Solution Preparation: A solution of (+)-Tetrahydro-2-furoic acid of a known concentration is prepared using a suitable solvent (e.g., methanol). For example, dissolve a precisely weighed amount of the acid in a specific volume of the solvent.
-
Polarimeter Calibration: The polarimeter is turned on and allowed to stabilize. A blank measurement is taken using a cell filled with the pure solvent to zero the instrument.
-
Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared solution of the chiral compound, ensuring no air bubbles are present in the light path.
-
Angle of Rotation Measurement: The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also recorded.
-
Mandatory Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a chiral organic compound like (+)-Tetrahydro-2-furoic acid.
Caption: Experimental workflow for determining physical properties.
Interrelationship of Physical Properties
The physical properties of a molecule are interconnected and are fundamentally determined by its molecular structure. The following diagram illustrates these relationships for (+)-Tetrahydro-2-furoic acid.
Caption: Relationship between molecular structure and physical properties.
References
- 1. (R)-(+)-テトラヒドロ-2-フロ酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Top Quality Chinese Factory supply 87392-05-0 (R)-(+)-2-Tetrahydrofuroic acid [yunuochemical.com]
- 3. (R)-(+)-Tetrahydro-2-furoic acid | 87392-05-0 [chemicalbook.com]
- 4. 2-Tetrahydrofuroic acid CAS#: 16874-33-2 [m.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (+)-Tetrahydro-2-furoic Acid: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (+)-Tetrahydro-2-furoic acid, a significant chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The guide details its chemical structure, stereoisomerism, physicochemical properties, and key experimental protocols for its synthesis and resolution.
Chemical Structure and Stereochemistry
Tetrahydro-2-furoic acid, with the IUPAC name Oxolane-2-carboxylic acid , is a heterocyclic organic compound. Its structure consists of a saturated five-membered oxygen-containing ring (a tetrahydrofuran moiety) with a carboxylic acid group attached at the second position.[1][2]
The carbon atom at position 2, to which the carboxyl group is attached, is a chiral center. Consequently, tetrahydro-2-furoic acid exists as a pair of enantiomers. The designation (+)-Tetrahydro-2-furoic acid refers to the dextrorotatory enantiomer, which has the (R) absolute configuration . Its counterpart, the levorotatory enantiomer, is (S)-(-)-Tetrahydro-2-furoic acid .[3][4] The racemic mixture, a 1:1 combination of both enantiomers, is denoted as (±)-Tetrahydro-2-furoic acid.[2]
The presence of this chiral center is crucial for its application in the pharmaceutical industry, where enantiomeric purity can significantly impact a drug's efficacy and safety profile.[5] It serves as a key intermediate in the synthesis of several drugs, including Terazosin (for hypertension) and Alfuzosin (for benign prostatic hyperplasia).[1]
-
(R)-(+)-Tetrahydro-2-furoic acid CAS: 87392-05-0[3]
-
(S)-(-)-Tetrahydro-2-furoic acid CAS: 87392-07-2
-
(±)-Tetrahydro-2-furoic acid CAS: 16874-33-2[1]
Physicochemical Properties
The quantitative physicochemical data for the enantiomers and the racemic mixture of tetrahydro-2-furoic acid are summarized in the table below for comparative analysis.
| Property | (R)-(+)-Tetrahydro-2-furoic acid | (S)-(-)-Tetrahydro-2-furoic acid | (±)-Tetrahydro-2-furoic acid |
| Molecular Formula | C₅H₈O₃[3] | C₅H₈O₃ | C₅H₈O₃[1] |
| Molar Mass | 116.12 g/mol [3] | 116.12 g/mol | 116.116 g/mol [1] |
| Appearance | - | Colorless to light yellow liquid[5] | Colorless oil[1] |
| Density | 1.209 g/mL at 25 °C[6] | 1.2 g/mL at 25 °C[7] | 1.262 g/cm³ at 20 °C[1] |
| Melting Point | - | - | 21 °C[1] |
| Boiling Point | 128-129 °C (13 mmHg)[6] | 244-251 °C[7] | 135 °C (20 mmHg)[1] |
| Refractive Index | n20/D 1.46[6] | n20/D 1.459[7] | - |
| Optical Rotation | - | [α]20/D -3° (in methanol) | Not Applicable |
| InChI Key | UJJLJRQIPMGXEZ-SCSAIBSYSA-N | UJJLJRQIPMGXEZ-BYPYZUCNSA-N | UJJLJRQIPMGXEZ-UHFFFAOYSA-N[1] |
| SMILES String | O=C(O)[C@H]1CCCO1 | OC(=O)[C@@H]1CCCO1 | C1CC(OC1)C(=O)O[1] |
Experimental Protocols
Synthesis via Hydrogenation of Furoic Acid
A common method for preparing racemic tetrahydro-2-furoic acid is the catalytic hydrogenation of 2-furoic acid.[1]
Methodology:
-
Catalyst Preparation: A bimetallic catalyst, such as palladium-nickel supported on alumina, is prepared.
-
Reaction Setup: A high-pressure reactor is charged with 2-furoic acid and a suitable solvent (e.g., water or an alcohol). The catalyst is then added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the target pressure. The reaction mixture is heated and stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen.
-
Monitoring: The reaction is monitored by measuring hydrogen uptake or by analytical techniques like HPLC to track the disappearance of the starting material.
-
Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield crude (±)-tetrahydro-2-furoic acid.
-
Purification: The crude product can be further purified by distillation under vacuum.
Enantiomeric Resolution via Diastereomeric Salt Formation
The resolution of (±)-tetrahydro-2-furoic acid is critical for obtaining the pure enantiomers. A well-established method involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.[8]
Methodology (based on US Patent 4,985,575): [8]
-
Salt Formation: (±)-tetrahydro-2-furoic acid (1 equivalent) is dissolved in a suitable solvent mixture, such as monochlorobenzene or methylene chloride/ethyl acetate.
-
An optically active amine resolver, for example, (S)-(-)-1-phenylethylamine (1 equivalent), is added dropwise to the solution. The mixture is heated (e.g., to 65 °C or reflux) to ensure complete dissolution and reaction, forming a pair of diastereomeric salts.[8]
-
Fractional Crystallization: The solution is slowly cooled over several hours (e.g., to 20 °C) to induce crystallization. One diastereomer will be less soluble and will preferentially crystallize out of the solution.[8]
-
Isolation of Diastereomer: The precipitated crystals are isolated by filtration or centrifugation. The crystals are washed with a small amount of cold solvent and dried. This yields the diastereomeric salt enriched in one enantiomer (e.g., the (R)-acid/(S)-amine salt).
-
Decomposition of the Salt (Liberation of the Free Acid): The isolated diastereomeric salt is dissolved in water or an aqueous solution. The solution is then acidified with a strong acid (e.g., sulfuric acid or HCl) to a pH < 2.
-
Extraction: The liberated optically active tetrahydro-2-furoic acid is extracted from the aqueous phase using an organic solvent like dichloromethane (DCM).
-
Final Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the pure, optically active (+)-tetrahydro-2-furoic acid. The resolving agent can be recovered from the aqueous layer.[3]
Characterization
The identity and purity of (+)-Tetrahydro-2-furoic acid are confirmed using standard analytical techniques.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The ¹H NMR spectrum typically shows characteristic multiplets for the tetrahydrofuran ring protons and a singlet for the carboxylic acid proton.[9]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify functional groups. A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid, and a strong absorption band around 1700-1750 cm⁻¹ for the C=O carbonyl stretch.[10]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining enantiomeric purity (enantiomeric excess, ee). A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.[11]
-
Polarimetry: The specific rotation of the purified sample is measured using a polarimeter to confirm its optical activity and compare it with literature values.
Visualized Workflows and Relationships
Synthesis and Resolution Workflow
The following diagram illustrates the general workflow for producing enantiomerically pure (+)-Tetrahydro-2-furoic acid, starting from furoic acid.
Caption: Workflow for the synthesis and chiral resolution of (+)-Tetrahydro-2-furoic acid.
Stereochemical Relationship
This diagram clarifies the relationship between the racemic mixture and its constituent enantiomers.
Caption: Logical relationship between racemic tetrahydro-2-furoic acid and its enantiomers.
References
- 1. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (R)-(+)-Tetrahydro-2-furoic acid | 87392-05-0 [chemicalbook.com]
- 7. (S)-(-)-Tetrahydro-2-furoic acid | 87392-07-2 [chemicalbook.com]
- 8. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 9. (S)-(-)-Tetrahydro-2-furoic acid(87392-07-2) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Furoic acid, tetrahydro [webbook.nist.gov]
- 11. Tetrahydro-2-furoic acid, (-)- | SIELC Technologies [sielc.com]
Enantioselective Synthesis of (+)-Tetrahydro-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (+)-tetrahydro-2-furoic acid, a valuable chiral building block in the pharmaceutical industry. The document details two primary strategies: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. For each method, comprehensive experimental protocols are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the experimental workflows.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains a robust and widely implemented method for obtaining enantiomerically pure compounds. This strategy involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization. Subsequent decomposition of the isolated diastereomeric salt yields the desired enantiomer.
For the resolution of (±)-tetrahydro-2-furoic acid, optically active amines are effective resolving agents. A particularly successful approach utilizes (S)-(-)-1-phenylethylamine to selectively crystallize the diastereomeric salt of the (R)-(+)-enantiomer.[1]
Experimental Protocol
The following protocol is adapted from a patented industrial process[1]:
Step 1: Diastereomeric Salt Formation and Crystallization
-
To a solution of (±)-tetrahydro-2-furoic acid (116.1 g) in a mixture of methylene chloride (550 ml) and ethyl acetate (1,100 ml), add (S)-(-)-1-phenylethylamine (121.2 g) dropwise.
-
Heat the mixture to reflux for 15 minutes to ensure complete dissolution and salt formation.
-
Gradually cool the reaction mixture to 20°C over a period of 2 hours to induce crystallization.
-
Collect the precipitated crystals, the diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid and (S)-(-)-1-phenylethylamine, by filtration.
-
The filtrate, containing the diastereomeric salt of the (S)-(-)-enantiomer, can be processed separately to recover the other enantiomer and the resolving agent.
-
For higher optical purity, the collected crystals can be recrystallized from a suitable solvent such as tetrahydrofuran.
Step 2: Decomposition of the Diastereomeric Salt
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid, such as concentrated hydrochloric acid, to adjust the pH to approximately 1. This protonates the carboxylate and liberates the free (+)-tetrahydro-2-furoic acid.
-
Extract the aqueous layer multiple times with an organic solvent, for example, methylene chloride.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The crude (+)-tetrahydro-2-furoic acid can be further purified by distillation under reduced pressure to yield the final product.
Data Presentation
| Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Optical Purity (ee) of (+)-THFA | Reference |
| (S)-(-)-1-phenylethylamine | Methylene chloride / Ethyl acetate | 47% (primary crystals) | 59% (primary crystals), >98% after recrystallization | [1] |
| (S)-(-)-1-phenylethylamine | Monochlorobenzene | 41% (primary crystals) | 74% (primary crystals) | |
| (S)-(-)-1-phenylethylamine | Tetrahydrofuran | Not specified | 98.0% (after two recrystallizations) | [1] |
Workflow Diagram
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method for the synthesis of enantiopure compounds. This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the preparation of (+)-tetrahydro-2-furoic acid, the kinetic resolution of a racemic ester of tetrahydro-2-furoic acid via enantioselective hydrolysis catalyzed by Candida antarctica lipase B (CALB) has been shown to be a highly efficient method, achieving excellent enantioselectivity.[2] This enzyme preferentially hydrolyzes the (S)-ester, allowing for the separation of the unreacted (R)-(+)-ester, which can then be hydrolyzed to the desired (+)-acid.
Experimental Protocol
The following is a plausible experimental protocol synthesized from general procedures for lipase-catalyzed kinetic resolutions of carboxylic acid esters:
Step 1: Racemic Ester Synthesis
-
Esterify (±)-tetrahydro-2-furoic acid with an alcohol (e.g., ethanol or methanol) under acidic catalysis (e.g., H₂SO₄) to produce the corresponding racemic ester (e.g., ethyl (±)-tetrahydro-2-furoate).
-
Purify the racemic ester by distillation.
Step 2: Enzymatic Hydrolysis
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Disperse the racemic ethyl (±)-tetrahydro-2-furoate in the buffer. The substrate concentration is a critical parameter and should be optimized, with typical ranges being 5-40% (w/v).[3]
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435). The enzyme loading is typically 1-30% by weight of the substrate.[3]
-
Maintain the reaction mixture at a constant temperature, generally between 20-45°C, with gentle agitation.[3]
-
Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the unreacted starting material.
Step 3: Separation and Isolation
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Acidify the aqueous solution to a pH of approximately 2 with a suitable acid (e.g., HCl) to protonate the (S)-(-)-tetrahydro-2-furoic acid.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (R)-(+)-ethyl tetrahydro-2-furoate, while the acidified aqueous layer will contain the (S)-(-)-tetrahydro-2-furoic acid.
-
Separate the layers. The organic layer containing the (R)-(+)-ester can be washed, dried, and the solvent evaporated.
Step 4: Hydrolysis of the Enantioenriched Ester
-
Hydrolyze the recovered (R)-(+)-ethyl tetrahydro-2-furoate using standard basic hydrolysis conditions (e.g., NaOH in water/ethanol), followed by acidic workup.
-
Extract the resulting (R)-(+)-tetrahydro-2-furoic acid with an organic solvent, dry, and concentrate to yield the final product.
Data Presentation
| Enzyme | Substrate | Conversion | Enantiomeric Excess (ee) of Product | Reference |
| Candida antarctica lipase B (CALB) | Racemic tetrahydro-2-furoic acid derivative | ~48% | ≥ 98% | [2] |
Workflow Diagram
Asymmetric Hydrogenation
Direct asymmetric hydrogenation of furoic acid to (+)-tetrahydro-2-furoic acid presents an atom-economical approach. Both heterogeneous and homogeneous catalysis have been explored for this transformation. However, the reported enantioselectivities for these methods are currently modest.
-
Heterogeneous Catalysis: Hydrogenation of furoic acid over a cinchonidine-modified palladium on alumina catalyst has been reported to yield chiral tetrahydro-2-furoic acid in 95% yield but with only 32% enantiomeric excess.[4]
-
Homogeneous Catalysis: Using a chiral, ferrocene-phosphine catalyst in methanol, furoic acid can be hydrogenated quantitatively, but the enantiomeric excess ranges from 24-27%.[4]
Due to the lower enantioselectivities, these methods are less prevalent for the production of high-purity (+)-tetrahydro-2-furoic acid compared to resolution techniques. Further development in catalyst design is required to enhance the enantioselectivity of this direct approach.
Conclusion
Both classical resolution and enzymatic kinetic resolution are highly effective and scalable methods for the enantioselective synthesis of (+)-tetrahydro-2-furoic acid. The choice of method may depend on factors such as cost, availability of the resolving agent or enzyme, and desired optical purity. Classical resolution is a well-established technique with predictable outcomes, while enzymatic resolution offers the potential for very high enantioselectivity under mild reaction conditions. Asymmetric hydrogenation, while an attractive direct route, currently lacks the enantioselectivity required for the production of enantiopure material. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.
References
- 1. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 3. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]
- 4. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
The Multifaceted Biological Activities of (+)-Tetrahydro-2-furoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Tetrahydro-2-furoic acid and its derivatives represent a versatile class of small molecules with significant potential in therapeutic applications. This technical guide provides an in-depth overview of their biological activities, focusing on their roles as enzyme inhibitors and antagonists of cell adhesion molecules. The information presented herein is intended to support further research and drug development efforts in this promising area.
Core Biological Activities and Quantitative Data
The biological activities of (+)-tetrahydro-2-furoic acid derivatives have been primarily investigated in two key areas: the inhibition of proline dehydrogenase (PRODH) and the antagonism of Very Late Antigen-4 (VLA-4).
Proline Dehydrogenase (PRODH) Inhibition
S-(-)-Tetrahydro-2-furoic acid is a well-characterized reversible inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme that catalyzes the first step in proline catabolism.[1] The inhibition of PRODH is a potential therapeutic strategy in cancer, as the enzyme is involved in the metabolic rewiring of cancer cells.[1] The inhibitory activities of S-(-)-tetrahydro-2-furoic acid and several of its analogs are presented in Table 1.
| Compound | Inhibition Constant (Ki) [mM] |
| S-(-)-Tetrahydro-2-furoic acid (1) | 0.3 |
| Cyclobutane-1,1-dicarboxylic acid (2) | ~1.5 |
| Cyclobutanecarboxylic acid (3) | 1.9 |
| Cyclopropanecarboxylic acid (4) | 3.1 |
| Cyclopentanecarboxylic acid (16) | 6.2 |
| 2-Oxobutyric acid (17) | Not specified, comparable to 3 |
| (2S)-Oxetane-2-carboxylic acid (18) | ~1.5 |
| Table 1: Inhibition constants (Ki) of S-(-)-tetrahydro-2-furoic acid and its analogs against proline dehydrogenase. Data sourced from a study on the structure-affinity relationships of reversible proline analog inhibitors.[1] |
Very Late Antigen-4 (VLA-4) Antagonism
N-Tetrahydrofuroyl-(L)-phenylalanine derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes.[2] VLA-4 mediates the adhesion of leukocytes to the vascular endothelium, a critical step in their migration to sites of inflammation. The development of orally active VLA-4 antagonists is a significant area of research for the treatment of inflammatory diseases. While the direct IC50 values were not available in the initial abstracts, the research highlights the discovery of a potent N-tetrahydrofuroyl-(L)-phenylalanine derivative (17) with good oral bioavailability.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
Proline Dehydrogenase (PRODH) Inhibition Assay
This protocol describes a kinetic assay to determine the inhibition of PRODH activity using o-aminobenzaldehyde (o-AB).[1][3][4][5]
Materials:
-
Purified PRODH enzyme
-
L-proline (substrate)
-
o-aminobenzaldehyde (o-AB)
-
Menadione (electron acceptor)
-
Assay buffer: 20 mM MOPS, pH 7.5, containing 10 mM MgCl2
-
Test compounds (e.g., (+)-Tetrahydro-2-furoic acid derivatives)
-
96-well microplate reader capable of measuring absorbance at 443 nm
Procedure:
-
Prepare a master mix containing the assay buffer, o-AB (final concentration 4 mM), and menadione (final concentration 0.15 mM).
-
To each well of a 96-well plate, add the test compound at various concentrations.
-
Add L-proline to a final concentration of 0-500 mM.
-
Initiate the reaction by adding the PRODH enzyme (final concentration 63 nM) to each well.
-
Immediately place the plate in the microplate reader and monitor the increase in absorbance at 443 nm over time at room temperature. The product of the reaction, Δ1-pyrroline-5-carboxylate (P5C), forms a chromogenic adduct with o-AB.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the inhibition constants (Ki) by global fitting of the data to a competitive inhibition model using appropriate software.
VLA-4 Dependent Cell Adhesion Assay
This protocol outlines a general method for assessing the ability of (+)-tetrahydro-2-furoic acid derivatives to inhibit VLA-4 mediated cell adhesion.[6]
Materials:
-
VLA-4 expressing cells (e.g., U937 cells)
-
VCAM-1 transfected cells (e.g., B78H1 cells) or plates coated with VCAM-1
-
Fluorescent dyes for cell labeling (e.g., PKH26-red and PKH67-green)
-
Assay buffer (e.g., PBS with calcium and magnesium)
-
Test compounds (e.g., N-Tetrahydrofuroyl-(L)-phenylalanine derivatives)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Label the VLA-4 expressing cells with a red fluorescent dye and the VCAM-1 expressing cells with a green fluorescent dye according to the manufacturer's instructions.
-
Incubate the VLA-4 expressing cells with various concentrations of the test compound for a predetermined time.
-
Mix the labeled VLA-4 expressing cells and VCAM-1 expressing cells in a 96-well plate.
-
Allow the cells to adhere for a specific period (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent, double-positive (red and green) cell aggregates using a flow cytometer or by counting under a fluorescence microscope.
-
Calculate the percentage of inhibition of cell adhesion for each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell adhesion.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of PRODH and its inhibition.
Caption: Mechanism of VLA-4 antagonism in inflammation.
References
- 1. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Tetrahydrofuroyl-(L)-phenylalanine derivatives as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based engineering of minimal proline dehydrogenase domains for inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline dehydrogenase 2 (PRODH2) is a hydroxyproline dehydrogenase (HYPDH) and molecular target for treating primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (+)-Tetrahydro-2-furoic Acid: A Technical Overview
Introduction
(+)-Tetrahydro-2-furoic acid is a chiral carboxylic acid with a tetrahydrofuran ring structure. It serves as a valuable building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and use in research and drug development. This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of (+)-Tetrahydro-2-furoic acid, including detailed experimental protocols and data interpretation.
Molecular Structure
-
Chemical Formula: C₅H₈O₃
-
Molecular Weight: 116.12 g/mol
-
Structure: A five-membered tetrahydrofuran ring with a carboxylic acid group at the 2-position.
Spectroscopic Data
The following sections present the key spectroscopic data for (+)-Tetrahydro-2-furoic acid in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.1 | s | 1H | -COOH |
| 4.53 | t | 1H | H-2 |
| 4.04 | m | 1H | H-5 (one of) |
| 3.95 | m | 1H | H-5 (one of) |
| 2.32 | m | 2H | H-3 |
| 1.97 | m | 2H | H-4 |
Table 1: ¹H NMR chemical shifts and assignments for (+)-Tetrahydro-2-furoic acid in CDCl₃.[1]
¹³C NMR (Carbon NMR) Data
-
Solvent: Not specified in the available data, but typically CDCl₃ or D₂O.
| Chemical Shift (ppm) | Assignment |
| 178.9 | C=O |
| 76.8 | C-2 |
| 69.1 | C-5 |
| 29.8 | C-3 |
| 25.4 | C-4 |
Table 2: ¹³C NMR chemical shifts for (+)-Tetrahydro-2-furoic acid.[2] Note that predicted spectra are also available.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (+)-Tetrahydro-2-furoic acid exhibits characteristic absorptions for the carboxylic acid group and the C-O bond of the tetrahydrofuran ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (from hydrogen-bonded dimer) |
| ~1710 | Strong | C=O stretch (carbonyl) |
| 1320-1210 | Medium | C-O stretch |
| 1440-1395 & 950-910 | Medium | O-H bend |
Table 3: Characteristic IR absorption bands for (+)-Tetrahydro-2-furoic acid.[4][5] The broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (+)-Tetrahydro-2-furoic acid, the molecular ion peak and key fragments are observed.
-
Ionization Mode: Electron Impact (EI)
| m/z | Relative Intensity (%) | Assignment |
| 116 | - | [M]⁺ (Molecular Ion) |
| 71 | 100.0 | [M - COOH]⁺ |
| 43 | 63.6 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 41 | 43.2 | [C₃H₅]⁺ |
| 27 | 20.8 | [C₂H₃]⁺ |
Table 4: Key mass spectral data for Tetrahydro-2-furoic acid.[8]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of (+)-Tetrahydro-2-furoic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).[9][10]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[9] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[9]
-
Internal Standard: If required for precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[11][12]
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol.[13]
IR Spectroscopy Sample Preparation (Neat Liquid)
-
Sample Application: As (+)-Tetrahydro-2-furoic acid is a liquid at room temperature, a spectrum can be obtained "neat" (without a solvent).[4]
-
Salt Plates: Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).
-
Assembly: Gently press the plates together to form a thin capillary film of the sample.
-
Analysis: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.
Mass Spectrometry (LC-MS) Protocol
For a more detailed analysis, particularly in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acidified deionized water) at a concentration of 0.2–0.3 mg/mL. Dilute this stock solution (e.g., 1:100) with the initial mobile phase composition.[14]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.[14]
-
Analysis: The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.[16]
-
Logical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (+)-Tetrahydro-2-furoic acid.
A generalized workflow for the spectroscopic analysis of (+)-Tetrahydro-2-furoic acid.
References
- 1. 2-Tetrahydrofuroic acid(16874-33-2) 1H NMR [m.chemicalbook.com]
- 2. 2-Tetrahydrofuroic acid(16874-33-2) 13C NMR spectrum [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 2-Furoic acid, tetrahydro [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Tetrahydrofuroic acid(16874-33-2) MS spectrum [chemicalbook.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Tetrahydro-2-furoic Acid: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-2-furoic acid, a heterocyclic carboxylic acid, has emerged as a molecule of significant interest, particularly in the realm of pharmaceutical sciences. Since its initial description in the early 20th century, our understanding of its chemical properties and biological activities has expanded considerably. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of Tetrahydro-2-furoic acid. It details its physicochemical properties and delves into its primary biological role as an inhibitor of proline dehydrogenase (PRODH), a key enzyme in proline catabolism with implications in cancer metabolism. Detailed experimental protocols for its synthesis and a visualization of its mechanism of action are provided to support further research and development efforts.
Discovery and History
The first documented synthesis of Tetrahydro-2-furoic acid was reported in 1913 by Wienhaus, who prepared it through the reduction of 2-furoic acid.[1] Initially, its applications were limited, but its utility as a versatile pharmaceutical intermediate became increasingly apparent throughout the 20th and into the 21st century. Its structural resemblance to proline led to the discovery of its biological activity as an inhibitor of proline dehydrogenase, a finding that has spurred significant research into its potential therapeutic applications, particularly in oncology.
Physicochemical Properties
Tetrahydro-2-furoic acid is a colorless to pale yellow liquid or a low-melting solid. It is characterized by its moderate solubility in water and good solubility in various organic solvents.[2] The presence of both a carboxylic acid functional group and a saturated furan ring dictates its chemical reactivity, allowing for a range of chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₃ | [1] |
| Molar Mass | 116.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [2] |
| Density | 1.262 g/cm³ (20 °C) | [1] |
| Melting Point | 21 °C | [1] |
| Boiling Point | 135 °C at 20 mmHg | [1] |
| Water Solubility | Moderately soluble | [2] |
| pKa | 3.60 ± 0.20 (Predicted) |
Synthesis of Tetrahydro-2-furoic Acid
Several synthetic routes to Tetrahydro-2-furoic acid have been developed, ranging from classical chemical reductions to more sophisticated enantioselective methods. The choice of method often depends on the desired stereochemistry and the scale of the synthesis.
Hydrogenation of 2-Furoic Acid
A common and straightforward method for the preparation of racemic Tetrahydro-2-furoic acid is the catalytic hydrogenation of 2-furoic acid. This method involves the reduction of the furan ring using a metal catalyst.
Experimental Protocol:
-
Materials: 2-Furoic acid, Palladium on carbon (Pd/C) catalyst (5-10 mol%), solvent (e.g., water, methanol, or ethyl acetate), Hydrogen gas (H₂).
-
Procedure:
-
In a high-pressure reactor, dissolve 2-furoic acid in the chosen solvent.
-
Add the Pd/C catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain crude Tetrahydro-2-furoic acid.
-
Purify the product by distillation or recrystallization.
-
A research study reported the catalytic hydrogenation of 2-furoic acid to tetrahydro-2-furoic acid over a Pd/CoOx catalyst in water at 30°C, demonstrating the feasibility of this conversion under mild conditions.[3]
Enantioselective Synthesis
For many pharmaceutical applications, a single enantiomer of Tetrahydro-2-furoic acid is required. This can be achieved through classical resolution of the racemate or by enzymatic kinetic resolution.
This method involves the reaction of racemic Tetrahydro-2-furoic acid with a chiral amine to form a pair of diastereomeric salts. These salts have different physical properties and can be separated by fractional crystallization.
Experimental Protocol:
-
Materials: Racemic Tetrahydro-2-furoic acid, a chiral resolving agent (e.g., (R)-1-phenylethylamine or (S)-1-phenylethylamine), a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents), acid (e.g., HCl) for salt decomposition.
-
Procedure:
-
Dissolve the racemic Tetrahydro-2-furoic acid in the chosen solvent.
-
Add an equimolar amount of the chiral amine to the solution.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration.
-
The purity of the diastereomeric salt can be improved by recrystallization.
-
To recover the enantiomerically enriched Tetrahydro-2-furoic acid, dissolve the separated diastereomeric salt in water and acidify the solution with an acid like HCl.
-
Extract the liberated Tetrahydro-2-furoic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
-
A patent describes a process for preparing optically active tetrahydro-2-furoic acid by reacting the racemic mixture with an optically active amine resolver to produce a diastereomer salt, which is then decomposed.[4]
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the enantiomers of a racemic mixture. This is often achieved by the selective esterification or hydrolysis of one enantiomer.
Experimental Protocol (Lipase-catalyzed Hydrolysis of an Ester):
-
Materials: Racemic methyl or ethyl ester of Tetrahydro-2-furoic acid, a lipase (e.g., Candida antarctica lipase B - CALB), a buffered aqueous solution (e.g., phosphate buffer, pH 7), a co-solvent if needed (e.g., tert-butanol).
-
Procedure:
-
Prepare the racemic ester of Tetrahydro-2-furoic acid.
-
Disperse the racemic ester in the buffered aqueous solution.
-
Add the lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid.
-
When the desired conversion (ideally close to 50%) and ee are reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted ester from the produced acid by extraction. For example, acidify the mixture and extract with an organic solvent to isolate the unreacted ester. Then, make the aqueous layer basic and extract to isolate the salt of the acid, which can then be acidified and extracted.
-
The enantiomerically enriched acid can be isolated and the unreacted ester can be hydrolyzed to obtain the other enantiomer.
-
A patent describes a method utilizing lipase (such as Candida antarctica lipase B) to prepare (S)-tetrahydro-2-furoic acid with high stereoselectivity (ee value ≥ 98%).[5]
Biological Significance: Inhibition of Proline Dehydrogenase (PRODH)
Tetrahydro-2-furoic acid is a known inhibitor of proline dehydrogenase (PRODH), also known as proline oxidase (POX).[6] PRODH is a key enzyme in the proline catabolic pathway, responsible for the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C).[1][7][8] This pathway is crucial for cellular metabolism, providing ATP and contributing to the cellular redox balance.[8][9]
The Proline Catabolism Pathway
The catabolism of proline occurs in the mitochondria and involves two main enzymatic steps. PRODH, an inner mitochondrial membrane enzyme, catalyzes the first step, transferring electrons from proline to the electron transport chain.[8][9] The resulting P5C is then converted to glutamate by P5C dehydrogenase (P5CDH).[7] Glutamate can then be further metabolized in the tricarboxylic acid (TCA) cycle.
Caption: The Proline Catabolism Pathway and the inhibitory action of Tetrahydro-2-furoic acid on PRODH.
Downstream Effects of PRODH Inhibition
By inhibiting PRODH, Tetrahydro-2-furoic acid blocks the first step of proline degradation. This has several downstream metabolic consequences:
-
Reduced ATP Production: The transfer of electrons from proline to the electron transport chain via PRODH contributes to ATP synthesis.[8][10] Inhibition of PRODH can therefore lead to a decrease in cellular ATP levels, particularly under conditions of metabolic stress.[10]
-
Altered Redox Homeostasis: PRODH activity is linked to the production of reactive oxygen species (ROS).[8][11] Inhibition of PRODH can modulate ROS levels, which can have context-dependent effects on cell survival and signaling.
-
Impact on Cancer Cell Metabolism: Proline metabolism is often dysregulated in cancer cells.[8] Some cancers rely on proline catabolism for energy and biomass production.[12] In such cases, PRODH inhibition can impair cancer cell growth and survival.[6][12] Conversely, in other contexts, PRODH-induced ROS can promote apoptosis, acting as a tumor suppressor.[11][13] The effect of PRODH inhibition is therefore highly dependent on the specific cancer type and its metabolic wiring.[2][8] Studies have shown that combining PRODH inhibitors with other metabolic inhibitors, such as glutaminase inhibitors, can have synergistic anticancer effects.[6]
Experimental Workflows
The synthesis and analysis of Tetrahydro-2-furoic acid and its derivatives involve a series of well-defined steps. Below is a generalized workflow for the synthesis and purification of enantiomerically enriched Tetrahydro-2-furoic acid via classical resolution.
Caption: A generalized workflow for the enantioselective synthesis of Tetrahydro-2-furoic acid via classical resolution.
Conclusion
Tetrahydro-2-furoic acid, from its humble discovery to its current status as a valuable pharmaceutical intermediate and a tool for studying cellular metabolism, exemplifies the progress of chemical and biological sciences. Its synthesis, particularly in an enantiomerically pure form, is achievable through various established methods. The biological activity of Tetrahydro-2-furoic acid as a PRODH inhibitor has opened up new avenues for research, especially in understanding and potentially targeting the metabolic vulnerabilities of cancer cells. This guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this fascinating molecule.
References
- 1. Proline dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
- 9. Structural Biology of Proline Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 13. researchgate.net [researchgate.net]
(+)-Tetrahydro-2-furoic acid CAS number and identifiers
An In-Depth Technical Guide to (+)-Tetrahydro-2-furoic Acid
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of (+)-Tetrahydro-2-furoic acid, a significant chiral building block in pharmaceutical synthesis. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and its role as a proline dehydrogenase inhibitor.
Core Identifiers and Physicochemical Properties
(+)-Tetrahydro-2-furoic acid, the (R)-enantiomer, is a colorless to pale yellow liquid. Below is a summary of its key identifiers and physicochemical properties.
| Identifier | Value |
| CAS Number | 87392-05-0[1] |
| IUPAC Name | (2R)-oxolane-2-carboxylic acid[2] |
| Synonyms | (R)-(+)-Tetrahydrofuran-2-carboxylic acid |
| Molecular Formula | C₅H₈O₃[1] |
| Molecular Weight | 116.12 g/mol [1] |
| InChI Key | UJJLJRQIPMGXEZ-SCSAIBSYSA-N[1] |
| SMILES | O=C(O)[C@H]1CCCO1[1] |
| Racemic CAS Number | 16874-33-2[3] |
| (S)-(-)-Enantiomer CAS | 87392-07-2 |
| Physicochemical Property | Value |
| Appearance | Colorless oil[3] |
| Boiling Point | 128-129 °C at 13 mmHg[1] |
| Density | 1.209 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.46 (lit.)[1] |
| Optical Rotation | [α]23/D +4° (c=1 in methanol)[1] |
| Solubility | Soluble in water. |
Synthesis of (+)-Tetrahydro-2-furoic Acid
The enantiomerically pure (+)-form of tetrahydro-2-furoic acid is commonly prepared by the resolution of the racemic mixture. A detailed experimental protocol for classical resolution is provided below.
Experimental Protocol: Classical Resolution of (±)-Tetrahydro-2-furoic acid
This protocol is adapted from a patented method for preparing optically active tetrahydro-2-furoic acid.[4]
Materials:
-
(±)-Tetrahydro-2-furoic acid
-
(S)-(-)-1-Phenylethylamine
-
Methylene chloride
-
Ethyl acetate
-
Concentrated hydrochloric acid
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 116.1 g of (±)-tetrahydro-2-furoic acid in a mixture of 550 ml of methylene chloride and 1,100 ml of ethyl acetate.
-
To this solution, add 121.2 g of (S)-(-)-1-phenylethylamine dropwise.
-
Heat the mixture to reflux for 15 minutes.
-
-
Crystallization:
-
Gradually cool the reaction mixture to 20 °C over a period of 2 hours to allow for the precipitation of the diastereomeric salt.
-
Separate the precipitated crystals by filtration. The filtrate can be retained for the recovery of the resolving agent.
-
Dry the collected crystals to obtain the primary crystals of the (R)-(+)-tetrahydro-2-furoic acid-(S)-(-)-1-phenylethylamine salt.
-
-
Decomposition of the Salt and Isolation of the Product:
-
Suspend the dried crystals in water.
-
Adjust the pH of the aqueous suspension to 1 with concentrated hydrochloric acid.
-
Separate the aqueous layer and wash it with methylene chloride to remove any remaining resolving agent.
-
Extract the aqueous layer four times with methylene chloride (160 ml for each extraction).
-
Combine the organic layers, concentrate the solution, and distill under reduced pressure (108 °C, 10 mmHg) to yield optically active (R)-(+)-tetrahydro-2-furoic acid.[4]
-
The following diagram illustrates the workflow for the synthesis and resolution of (+)-Tetrahydro-2-furoic acid.
References
- 1. (R)-(+)-Tetrahydro-2-furoic acid 99 87392-05-0 [sigmaaldrich.com]
- 2. (R)-(+)-Tetrahydro-2-furoic acid, 98+%, ee 98% 25 g | Request for Quote [thermofisher.com]
- 3. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 4. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of (+)-Tetrahydro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of (+)-Tetrahydro-2-furoic acid, a key intermediate in the synthesis of various pharmaceuticals. The information is presented to support research, development, and formulation activities.
Core Properties of (+)-Tetrahydro-2-furoic Acid
(+)-Tetrahydro-2-furoic acid, with the chemical formula C₅H₈O₃, is a chiral carboxylic acid featuring a saturated tetrahydrofuran ring. It is a colorless to pale yellow liquid or a low-melting solid. Its structure, containing both a polar carboxylic acid group and a cyclic ether moiety, dictates its solubility and stability behavior.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulations. Below is a summary of the available quantitative and qualitative solubility data for (+)-Tetrahydro-2-furoic acid.
Quantitative Solubility Data
A search of available literature and chemical databases has yielded specific solubility data in water.
Table 1: Quantitative Solubility of (+)-Tetrahydro-2-furoic Acid
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | Not Specified | 27.9 mg/mL | [1] |
| Water | Not Specified | 364.0 mg/mL (Predicted) | [2] |
Note: The predicted value from ALOGPS suggests significantly higher aqueous solubility than the reported experimental value. This discrepancy highlights the importance of experimental verification.
Qualitative Solubility Data
While quantitative data in organic solvents is limited in the public domain, several sources provide qualitative descriptions of its solubility.
Table 2: Qualitative Solubility of (+)-Tetrahydro-2-furoic Acid
| Solvent | Solubility Description | Reference(s) |
| Chloroform | Soluble / Slightly Soluble | [3][4][5] |
| Ethyl Acetate | Soluble | [3] |
| Methanol | Slightly Soluble | [4][5] |
| Ethanol | Soluble | [6] |
| Acetone | Soluble | [6] |
| Tetrahydrofuran (THF) | Soluble | [6] |
Based on its structure as a polar organic acid, (+)-Tetrahydro-2-furoic acid is expected to be soluble in a range of polar organic solvents. The carboxylic acid group allows for hydrogen bonding with protic solvents like alcohols, while the ether and carbonyl oxygens can act as hydrogen bond acceptors.
Stability Profile
Understanding the stability of (+)-Tetrahydro-2-furoic acid is crucial for determining appropriate storage conditions, predicting shelf-life, and developing stable formulations. This section outlines its known and predicted stability under various stress conditions.
pH-Dependent Stability
Thermal Stability
Specific studies on the thermal degradation of (+)-Tetrahydro-2-furoic acid are not widely published. However, research on its precursor, 2-furoic acid, indicates that thermal decarboxylation begins at temperatures around 140-160 °C. It is plausible that (+)-Tetrahydro-2-furoic acid exhibits similar or slightly different thermal degradation behavior. Long-term storage at elevated temperatures may lead to discoloration (turning brown) and potential degradation[3].
Photostability
No specific photostability studies for (+)-Tetrahydro-2-furoic acid were identified. As the molecule does not contain significant chromophores that absorb UV-Vis light, it is not expected to be highly susceptible to photodegradation. However, as with any pharmaceutical compound, photostability should be experimentally evaluated according to ICH guidelines.
Oxidative Stability
The parent compound, tetrahydrofuran, is known to form explosive peroxides upon exposure to air and light. While the presence of the carboxylic acid group may influence this reactivity, it is a critical stability concern for (+)-Tetrahydro-2-furoic acid. Commercial preparations of related compounds often contain inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation[1]. Therefore, storage under an inert atmosphere and protection from light is advisable.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of (+)-Tetrahydro-2-furoic acid, based on standard pharmaceutical testing guidelines.
Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of (+)-Tetrahydro-2-furoic acid in various solvents.
Objective: To determine the equilibrium solubility of (+)-Tetrahydro-2-furoic acid in a range of solvents at a specified temperature.
Materials:
-
(+)-Tetrahydro-2-furoic acid
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, chloroform)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or RI)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (+)-Tetrahydro-2-furoic acid to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of (+)-Tetrahydro-2-furoic acid in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of (+)-Tetrahydro-2-furoic acid in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies to assess the stability of (+)-Tetrahydro-2-furoic acid.
Objective: To develop and validate an HPLC method that can separate (+)-Tetrahydro-2-furoic acid from its potential degradation products and to evaluate its stability under various stress conditions.
Part A: Method Development
-
Column and Mobile Phase Selection:
-
Select a suitable HPLC column (e.g., C18, C8) based on the polarity of the analyte.
-
Develop a mobile phase, which could be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Adjust the pH of the aqueous phase to ensure good peak shape for the carboxylic acid.
-
Both isocratic and gradient elution methods should be explored to achieve optimal separation of the parent compound from any degradation products.
-
-
Detection:
-
As (+)-Tetrahydro-2-furoic acid lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) or a refractive index (RI) detector may be necessary.
-
-
Method Optimization:
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution, peak symmetry, and a reasonable run time.
-
Part B: Forced Degradation Studies
-
Preparation of Samples:
-
Prepare solutions of (+)-Tetrahydro-2-furoic acid in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified time.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.
-
A control sample (unstressed) should also be analyzed.
-
-
Evaluation:
-
Assess the peak purity of the main peak to ensure that no degradation products are co-eluting.
-
Determine the percentage of degradation and identify the major degradation products.
-
Visualizations
The following diagrams illustrate key workflows relevant to the analysis of (+)-Tetrahydro-2-furoic acid.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
References
- 1. Tetrahydro-2-furoic acid 97 16874-33-2 [sigmaaldrich.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. chembk.com [chembk.com]
- 4. 2-Tetrahydrofuroic acid CAS#: 16874-33-2 [m.chemicalbook.com]
- 5. 2-Tetrahydrofuroic acid | 16874-33-2 [chemicalbook.com]
- 6. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Conformational distributions of tetrahydro-2-turoic acid in water at different pH values by their IR and vibrational circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Conformation Analysis of Chiral Tetrahydro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tetrahydro-2-furoic acid (THFA) is a valuable building block in the synthesis of numerous pharmaceuticals.[1][2] Its three-dimensional structure, or conformation, plays a critical role in its reactivity and biological interactions. Understanding the conformational landscape of THFA is therefore essential for designing efficient synthetic routes and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the methods used for the conformational analysis of THFA, presents key quantitative data, and details the experimental and computational protocols involved.
The conformational flexibility of THFA arises from two main sources: the puckering of the tetrahydrofuran (THF) ring and the rotation around the C2-C(O)OH bond of the carboxylic acid substituent.[3] The THF ring can adopt various envelope (E) and twist (T) conformations, while the carboxylic acid group can exist as different rotamers.[4] The interplay between these degrees of freedom leads to a complex potential energy surface with multiple stable conformers.
Conformational Landscape of Tetrahydro-2-furoic Acid
Extensive research, combining rotational spectroscopy and high-level quantum chemical calculations, has revealed the existence of several low-energy conformers of THFA.[3] Theoretical modeling has identified eight stable conformers within a relative energy window of 10 kJ/mol.[3] Of these, three have been experimentally observed in a supersonic jet expansion, indicating their prevalence in the gas phase.[5][3]
The dominant conformers exhibit an envelope (E) ring structure, where four of the ring atoms are nearly coplanar, and the fifth is puckered out of this plane.[6][7] The carboxylic acid group orientation further differentiates these conformers, with a strong preference for the trans-COOH configuration, where the hydroxyl and carbonyl groups are on opposite sides.[6][8]
Key Conformational Data
The following table summarizes the calculated relative energies of the eight lowest-energy conformers of THFA, as determined by theoretical calculations.[5][3]
| Conformer | Ring Configuration | COOH Configuration | Relative Energy (kJ/mol) |
| I | E | aE-COOH | 0.00 |
| II | E | sE-COOH | 1.93 |
| III | E | aZ-COOH | 3.25 |
| IV | E | sZ-COOH | 4.98 |
| V | E | aE-COOH | 6.50 |
| VI | T | sE-COOH | 8.40 |
| VII | E | aZ-COOH | 8.82 |
| VIII | E | sZ-COOH | 9.87 |
Data sourced from Xie et al. (2018).[5][3] Energies are zero-point corrected.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is crucial for a thorough conformational analysis of THFA.
Experimental Protocols
1. Rotational Spectroscopy:
This high-resolution spectroscopic technique provides precise information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure.
-
Sample Preparation and Introduction: A sample of liquid THFA is placed in a reservoir. A carrier gas, such as neon or helium, at a backing pressure of 2-4 bars, is passed over the heated sample (70-90 °C) to introduce a trace amount of THFA into the spectrometer.
-
Data Acquisition: The gas mixture is expanded into a high-vacuum chamber, leading to cooling of the molecules to a very low rotational temperature. The rotational transitions are then measured using either a cavity-based or a chirped-pulse Fourier transform microwave (FTMW) spectrometer.[5][9]
-
Spectral Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and, in some cases, centrifugal distortion constants. The experimental rotational constants are then compared with theoretically predicted values for different conformers to identify the species present in the expansion.
2. Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy:
These techniques are particularly useful for studying the conformational preferences of THFA in solution.
-
Sample Preparation: Aqueous solutions of THFA are prepared at various pH levels to investigate both the neutral and deprotonated forms of the molecule.[10]
-
Data Acquisition: IR and VCD spectra are recorded for each solution.[10]
-
Spectral Analysis: The experimental spectra are compared with simulated spectra for different conformers and their hydrated clusters, calculated using computational methods.[10] This comparison allows for the determination of the conformational distribution in the condensed phase.
3. ¹H NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the analysis of proton-proton coupling constants (J-couplings), can provide valuable information about the dihedral angles in the THFA molecule, which are characteristic of its conformation.
-
Sample Preparation: THFA is dissolved in a suitable deuterated solvent, such as methanol-d4.[11]
-
Data Acquisition: High-resolution ¹H NMR spectra are acquired.
-
Spectral Analysis: Due to the complexity of the spin system, a total lineshape analysis is often required to extract accurate values of the coupling constants.[11][12] These experimental coupling constants can then be compared to values predicted for different conformers using computational methods.
Computational Protocols
Computational modeling is an indispensable tool for conformational analysis, used for both predicting the structures and properties of different conformers and for aiding in the interpretation of experimental data.
1. Conformational Search:
The first step is to identify all possible low-energy conformers of THFA.
-
Methodology: A comprehensive search of the conformational space is performed using tools like the Conformer-Rotamer Ensemble Sampling Tool (CREST) or through manual searches combined with molecular dynamics simulations.[5][8][10] This involves exploring different ring puckering geometries and rotations around single bonds.[4]
2. Geometry Optimization and Energy Calculation:
The geometries of the identified potential conformers are then optimized, and their relative energies are calculated.
-
Methodology: High-level quantum chemical calculations are performed using methods such as Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3(BJ)) or Møller-Plesset perturbation theory (MP2).[3] A sufficiently large basis set, such as def2-TZVP or 6-311++G(2d,p), is employed to ensure accuracy.[3] Harmonic vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energy corrections.[4]
3. Spectroscopic Parameter Prediction:
To aid in the analysis of experimental spectra, various spectroscopic parameters are calculated for the optimized conformer geometries.
-
Methodology: Rotational constants, dipole moment components, and IR/VCD spectra are calculated at the same level of theory used for geometry optimization.[5][10] These predicted parameters are then compared with the experimental data to assign the observed spectra to specific conformers.
Visualization of Workflows and Relationships
The following diagrams illustrate the key workflows and conceptual relationships in the conformational analysis of chiral tetrahydro-2-furoic acid.
References
- 1. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Modifying conformational distribution of chiral tetrahydro-2-furoic acid through its interaction with water: a rotational spectroscopic and theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Conformational distributions of tetrahydro-2-turoic acid in water at different pH values by their IR and vibrational circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. [2209.03708] Total lineshape analysis of α-tetrahydrofuroic acid $^{1}$H NMR spectra [arxiv.org]
A Technical Guide to the Racemic Mixture and Chiral Resolution of Tetrahydro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-2-furoic acid (THFA) is a valuable chiral building block in the synthesis of numerous pharmaceuticals.[1][2] As it is often produced as a racemic mixture, the separation of its enantiomers is a critical step for the development of stereochemically pure active pharmaceutical ingredients. This technical guide provides an in-depth overview of the racemic nature of THFA and detailed methodologies for its chiral resolution. It includes a compilation of quantitative data, comprehensive experimental protocols, and visual workflows to aid researchers in the practical application of these techniques.
Introduction to Tetrahydro-2-furoic Acid
Tetrahydro-2-furoic acid, also known as oxolane-2-carboxylic acid, is a colorless oil or low-melting solid with the chemical formula C₅H₈O₃.[1] It is a derivative of furan and possesses a chiral center at the C2 position of the tetrahydrofuran ring. This chirality results in the existence of two enantiomers: (R)-(+)-tetrahydro-2-furoic acid and (S)-(-)-tetrahydro-2-furoic acid. The racemic mixture, denoted as (±)-tetrahydro-2-furoic acid, is the common commercial form.[3] The distinct pharmacological activities of the individual enantiomers necessitate their separation for drug development purposes.[4]
Physicochemical Properties
A summary of the key physicochemical properties of racemic and enantiomerically pure tetrahydro-2-furoic acid is presented below.
| Property | Racemic (±)-THFA | (R)-(+)-THFA | (S)-(-)-THFA |
| CAS Number | 16874-33-2[1][3] | 87392-05-0[5] | - |
| Molecular Weight | 116.12 g/mol [5] | 116.12 g/mol [5] | 116.12 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[3] | - | - |
| Melting Point | 21 °C[1] | - | - |
| Boiling Point | 135 °C @ 20 mmHg[1] | - | - |
| Density | 1.262 g/cm³ @ 20 °C[1] | - | - |
| Specific Rotation | Not Applicable | - | [α]D = -16.5° (c=1, EtOH) |
Note: Data for individual enantiomers can vary based on the solvent and concentration used for measurement. The provided specific rotation for (S)-(-)-THFA is a representative value.
Chiral Resolution Methodologies
The most common method for resolving racemic tetrahydro-2-furoic acid is through the formation of diastereomeric salts with a chiral resolving agent. This is followed by fractional crystallization to separate the diastereomers and subsequent decomposition of the salts to yield the pure enantiomers. Enzymatic resolution offers an alternative, highly selective approach.
Diastereomeric Salt Crystallization
This classical resolution technique relies on the differential solubility of the diastereomeric salts formed between the racemic acid and a chiral base. Optically active amines are frequently employed as resolving agents.
This protocol is based on methodologies described in the patent literature.[4][6]
Materials:
-
(±)-Tetrahydro-2-furoic acid
-
(S)-(-)-1-Phenylethylamine
-
Monochlorobenzene
-
Sodium Hydroxide (aqueous solution)
-
Hydrochloric Acid (aqueous solution)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Salt Formation:
-
Dissolve (±)-tetrahydro-2-furoic acid (1.0 eq) in monochlorobenzene.
-
Slowly add (S)-(-)-1-phenylethylamine (1.0 eq) to the solution.
-
Heat the mixture to approximately 65°C for 30 minutes to ensure complete dissolution and reaction.
-
-
Fractional Crystallization:
-
Gradually cool the reaction mixture to 20°C over a period of 6 hours to facilitate the precipitation of the less soluble diastereomeric salt ((S)-acid-(S)-amine).
-
Isolate the precipitated crystals by filtration.
-
-
Recrystallization (Optional but Recommended):
-
To enhance the enantiomeric purity, recrystallize the obtained diastereomeric salt from a suitable solvent (e.g., tetrahydrofuran).[4]
-
-
Decomposition of the Diastereomeric Salt:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous solution of sodium hydroxide to adjust the pH to 11-14, which will decompose the salt.
-
Separate the organic layer containing the recovered (S)-(-)-1-phenylethylamine.
-
Wash the aqueous layer with an organic solvent to remove any residual amine.
-
-
Isolation of the Enantiomer:
-
Acidify the aqueous layer to pH 1-2 with a mineral acid like hydrochloric acid.
-
Extract the optically active tetrahydro-2-furoic acid with an organic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure to obtain the purified enantiomer.
-
Quantitative Data from Literature: A study using (S)-(-)-1-phenylethylamine in monochlorobenzene reported a yield of 41% for the primary crystals with an optical purity of 74% enantiomeric excess (e.e.).[4][6] Another example using a mixture of methylene chloride and ethyl acetate as the solvent yielded 47% of primary crystals with an optical purity of 59% e.e.[4]
| Resolving Agent | Solvent | Yield of Primary Crystals | Optical Purity (e.e.) | Reference |
| (S)-(-)-1-Phenylethylamine | Monochlorobenzene | 41% | 74% | [4][6] |
| (S)-(-)-1-Phenylethylamine | Methylene Chloride / Ethyl Acetate | 47% | 59% | [4] |
| (R)-(+)-1-Phenylethylamine | - | - | - | - |
| L-Phenylalaninol | Acetone / Ethyl Acetate | - | - | [5] |
Note: The specific enantiomer obtained depends on the chirality of the resolving agent used.
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical chemical resolution. Lipases are commonly used for the stereoselective esterification or hydrolysis of esters of tetrahydro-2-furoic acid.
A patented method describes the use of lipase, such as Candida antarctica lipase B (CALB), to prepare (S)-tetrahydro-2-furoic acid with high efficiency and stereoselectivity, achieving an enantiomeric excess of ≥98%.[7] This enzymatic process can achieve a conversion rate of up to 48% or higher.[7]
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: General Workflow for Enzymatic Resolution of Tetrahydro-2-furoic Acid Esters.
Conclusion
The chiral resolution of tetrahydro-2-furoic acid is a well-established process crucial for the pharmaceutical industry. Diastereomeric salt crystallization with chiral amines remains a robust and widely practiced method, with detailed protocols available in the public domain. The choice of resolving agent and solvent system is critical for optimizing the yield and enantiomeric excess. Furthermore, enzymatic resolution presents a highly selective and greener alternative that can provide enantiomers with excellent purity. This guide provides the foundational knowledge and practical details for researchers to successfully perform and optimize the chiral resolution of tetrahydro-2-furoic acid in a laboratory setting.
References
- 1. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 5. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Methodological & Application
Application Notes: (+)-Tetrahydro-2-furoic Acid in Asymmetric Synthesis
Introduction
(+)-Tetrahydro-2-furoic acid (THFA), the (R)-enantiomer of tetrahydrofuran-2-carboxylic acid, is a crucial chiral building block in modern organic synthesis.[] Its rigid heterocyclic structure and carboxylic acid functionality make it a valuable intermediate for constructing complex, stereochemically defined molecules.[2] This is particularly significant in the pharmaceutical industry, where the chirality of a molecule can dramatically influence its biological activity and safety profile.[] (+)-THFA is a key precursor in the synthesis of several important drugs, including the antibiotic faropenem and therapeutics like Terazosin for treating hypertension.[2][3][4] The primary challenge lies in obtaining this compound in high enantiomeric purity. These notes detail various methods for preparing optically active (+)-THFA and its application in synthesis.
Methods for Obtaining Enantiopure (+)-Tetrahydro-2-furoic Acid
The preparation of enantiomerically pure (+)-THFA can be achieved through several strategies, including classical resolution of a racemic mixture, enzymatic methods, and asymmetric hydrogenation.
1. Classical Resolution via Diastereomeric Salt Formation
This is a widely used and effective method for obtaining enantiomerically pure THFA. The process involves reacting racemic (±)-THFA with a chiral resolving agent, typically an optically active amine, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]
// Node Definitions racemic [label="(±)-THFA\n(Racemic Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; resolver [label="Chiral Resolving Agent\n(e.g., (S)-(-)-1-phenylethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Formation of\nDiastereomeric Salts", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; salts [label="Mixture of Salts:\n((+)-THFA / (S)-Amine)\n((-)-THFA / (S)-Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Fractional\nCrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystals [label="Insoluble Salt Crystals\n((+)-THFA / (S)-Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtrate [label="Soluble Salt in Filtrate\n((-)-THFA / (S)-Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid1 [label="Acidification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid2 [label="Acidification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enantiomer1 [label="(+)-THFA\n(Desired Enantiomer)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; enantiomer2 [label="(-)-THFA", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recover [label="Recovered\nResolver", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges racemic -> mix; resolver -> mix; mix -> salts; salts -> separate; separate -> crystals [label=" Solid"]; separate -> filtrate [label=" Liquid"]; crystals -> acid1; filtrate -> acid2; acid1 -> enantiomer1; acid1 -> recover; acid2 -> enantiomer2; } ` Figure 1: Workflow for classical resolution of (±)-THFA.
2. Chemoenzymatic Synthesis
Enzymatic methods offer high selectivity under mild reaction conditions. Lipases, such as Candida antarctica lipase B (CALB), can be used for the kinetic resolution of racemic THFA esters. This process yields one enantiomer of the acid with exceptionally high optical purity. [8]
// Node Definitions racemic_ester [label="(±)-THFA Ester\n(Racemic Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; lipase [label="Lipase (e.g., CALB)\n+ H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Enantioselective\nHydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; s_acid [label="(S)-(-)-THFA\n(Product)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; r_ester [label="(R)-(+)-THFA Ester\n(Unreacted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis2 [label="Chemical\nHydrolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_acid [label="(R)-(+)-THFA\n(Product)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges racemic_ester -> hydrolysis; lipase -> hydrolysis; hydrolysis -> s_acid [label=" Hydrolyzed"]; hydrolysis -> r_ester [label=" Not Hydrolyzed"]; r_ester -> hydrolysis2; hydrolysis2 -> r_acid; } ` Figure 2: Workflow for chemoenzymatic resolution of (±)-THFA ester.
3. Asymmetric Hydrogenation using a Chiral Auxiliary
This method involves attaching a chiral auxiliary to furan-2-carboxylic acid. The auxiliary directs the stereochemical outcome of a subsequent hydrogenation reaction, leading to a highly diastereoselective synthesis of the corresponding THFA derivative. Removal of the auxiliary then yields the enantiomerically enriched (+)-THFA.[4]
// Node Definitions furan_acid [label="Furan-2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; auxiliary [label="Chiral Auxiliary\n(e.g., (S)-pyrrolidine derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Furanoyl-Auxiliary\nAdduct", fillcolor="#FBBC05", fontcolor="#202124"]; hydrogenation [label="Diastereoselective\nHydrogenation (H₂/Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thfa_adduct [label="THFA-Auxiliary\nAdduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage [label="Auxiliary\nCleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thfa_product [label="(+)-THFA", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges furan_acid -> coupling; auxiliary -> coupling; coupling -> intermediate; intermediate -> hydrogenation; hydrogenation -> thfa_adduct; thfa_adduct -> cleavage; cleavage -> thfa_product; } ` Figure 3: Strategy for asymmetric synthesis via a chiral auxiliary.
Quantitative Data Summary
The choice of method for preparing (+)-THFA often depends on the desired scale, purity, and available resources. The following tables summarize quantitative data from various reported procedures.
Table 1: Comparison of Methods for Preparing Optically Active THFA
| Method | Reagents/Catalyst | Typical Enantiomeric Excess (ee) | Key Advantages | Reference |
| Classical Resolution | Chiral amines (e.g., 1-phenylethylamine) | >98% | Scalable, high purity achievable | [4] |
| Enzymatic Resolution | Lipase (e.g., CALB) | ≥98% | High selectivity, mild conditions | [8] |
| Asymmetric Hydrogenation | Chiral ferrocene-phosphine catalyst | 24-27% | Direct synthesis, avoids resolution | [1] |
| Chiral Auxiliary Method | (S)-2-(hydroxydiphenylmethyl)-pyrrolidine | 95% | High diastereoselectivity | [9] |
Table 2: Results of Classical Resolution with (S)-(-)-1-Phenylethylamine [4]
| Solvent | Yield of Primary Crystals (%) | Optical Purity (ee %) |
| Tetrahydrofuran | 92.5 | 68.6 |
| Methylene Chloride / Ethyl Acetate | 96.0 | 75.0 |
| Acetone | 88.3 | 77.2 |
| Toluene | 91.7 | 82.0 |
| Note: Higher optical purity (>98% ee) is achieved after recrystallization of the primary crystals. |
Experimental Protocols
Protocol 1: Preparation of (R)-(+)-Tetrahydro-2-furoic Acid by Classical Resolution
This protocol is adapted from a procedure using (S)-(-)-1-phenylethylamine as the resolving agent. [4]
Materials:
-
(±)-Tetrahydro-2-furoic acid (11.61 g, 100 mmol)
-
(S)-(-)-1-phenylethylamine (12.12 g, 100 mmol)
-
Tetrahydrofuran (THF), anhydrous (100 mL for reaction, ~270 mL for recrystallization)
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: In a 250 mL round-bottom flask, dissolve (±)-Tetrahydro-2-furoic acid (11.61 g) and (S)-(-)-1-phenylethylamine (12.12 g) in THF (100 mL). Heat the mixture to reflux until a clear solution is obtained.
-
Crystallization: Gradually cool the solution to room temperature and allow it to stand undisturbed for 2 hours. Precipitated crystals (the diastereomeric salt) will form.
-
Isolation of Primary Crystals: Collect the primary crystals by vacuum filtration. This should yield approximately 10.7 g of the salt.
-
Recrystallization: To enhance optical purity, perform two successive recrystallizations. For each recrystallization, dissolve the crystals in hot THF (approx. 134 mL) and allow them to cool slowly to crystallize. After two recrystallizations, approximately 5.97 g of the purified diastereomer salt should be obtained, with an optical purity of ≥98.0% ee.
-
Decomposition of the Salt: Suspend the purified salt in water (50 mL) and add 2M HCl until the pH is < 2.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation of (+)-THFA: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield optically pure (R)-(+)-Tetrahydro-2-furoic acid.
Protocol 2: Application of (+)-THFA in Pharmaceutical Synthesis - Alfuzosin Intermediate
This protocol describes a general amidation reaction where (+)-THFA is used to acylate a piperazine derivative, a key step in the synthesis of drugs like Alfuzosin. [1, 12]
Materials:
-
(+)-Tetrahydro-2-furoic acid
-
1-(6,7-dimethoxy-4-aminoquinazolin-2-yl)piperazine (or a similar amine substrate)
-
A coupling agent (e.g., DCC, EDC) or conversion to an acyl chloride (e.g., with SOCl₂)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Activation of Carboxylic Acid:
-
(Method A: Acyl Chloride) In a flame-dried flask under an inert atmosphere, dissolve (+)-THFA (1 eq.) in anhydrous DCM. Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise at 0 °C. Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or IR). Remove excess SOCl₂ under reduced pressure.
-
(Method B: Amide Coupling) Dissolve (+)-THFA (1 eq.), the amine substrate (1 eq.), and a coupling agent like EDC (1.2 eq.) in anhydrous DMF.
-
-
Amidation Reaction:
-
Dissolve the amine substrate (1 eq.) and a base like triethylamine (1.5 eq.) in anhydrous DCM.
-
Slowly add the solution of the activated (+)-THFA (from step 1) to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.
-
References
Application Notes and Protocols for (+)-Tetrahydro-2-furoic Acid in Pharmaceutical Synthesis
Introduction
(+)-Tetrahydro-2-furoic acid, also known as (R)-(+)-tetrahydro-2-furoic acid, is a valuable and versatile chiral building block in the synthesis of a variety of pharmaceuticals.[1] Its rigid tetrahydrofuran ring and the carboxylic acid functional group provide a scaffold for constructing complex molecular architectures with specific stereochemistry, which is often crucial for therapeutic efficacy and reducing side effects. This document provides detailed application notes and experimental protocols for the use of (+)-tetrahydro-2-furoic acid in the synthesis of several key pharmaceutical agents.
Alfuzosin
Application Note:
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[2] The synthesis of Alfuzosin utilizes racemic or enantiomerically pure tetrahydro-2-furoic acid to introduce the acyl group that amidates a diamine intermediate. The reaction involves the activation of the carboxylic acid of tetrahydro-2-furoic acid, followed by coupling with the appropriate diamine.
Experimental Protocol: Synthesis of Alfuzosin from Tetrahydro-2-furoic Acid
This protocol outlines a common synthetic route to Alfuzosin starting from tetrahydro-2-furoic acid.
Step 1: Activation of Tetrahydro-2-furoic Acid
-
To a solution of tetrahydro-2-furoic acid (21.92 g, 0.189 mol) and triethylamine (19.10 g, 0.189 mol) in methylene chloride (300 ml), pivaloyl chloride (20.7 g, 0.172 mol) is added at a temperature of -10 to -5 °C.
-
The reaction mixture is stirred for 30 minutes at this temperature to complete the formation of the mixed anhydride.[3][4]
Step 2: Amide Coupling
-
To the mixture containing the activated tetrahydro-2-furoic acid, N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine (50 g, 0.172 mol) is added.
-
The stirring is continued for an additional hour at -10 to -5 °C to complete the reaction.[3]
Step 3: Work-up and Isolation
-
Water is added to the reaction mass, and the pH is adjusted to 4.0-4.5.
-
The organic layer is discarded, and the pH of the aqueous layer is raised to 10-10.5 with an aqueous sodium hydroxide solution.
-
The aqueous layer is extracted with methylene chloride, and the organic extract is concentrated.
-
The resulting oily mass is stirred with acetone to precipitate Alfuzosin.
Quantitative Data:
| Parameter | Value |
| Yield | 49 g (73%) |
| HPLC Purity | 99.39% |
Signaling Pathway of Alfuzosin
Alfuzosin is an antagonist of alpha-1 adrenergic receptors located in the smooth muscle of the prostate, bladder neck, and urethra. By blocking these receptors, it prevents the binding of norepinephrine, leading to smooth muscle relaxation and relief of BPH symptoms.
Caption: Alfuzosin blocks the alpha-1 adrenergic receptor signaling cascade.
Terazosin
Application Note:
Terazosin, another alpha-1 adrenergic antagonist, is used to treat both BPH and hypertension.[5] Its synthesis also involves the use of tetrahydro-2-furoic acid to acylate a piperazine derivative, which is then coupled to a quinazoline moiety.
Experimental Protocol: Synthesis of Terazosin from Tetrahydro-2-furoic Acid
Step 1: Synthesis of 1-(Tetrahydro-2-furoyl)piperazine
-
Tetrahydro-2-furoic acid is reacted with piperazine. This can be achieved by activating the carboxylic acid, for example, with thionyl chloride to form the acid chloride, which is then reacted with piperazine.
Step 2: Coupling with 4-amino-2-chloro-6,7-dimethoxyquinazoline
-
To a solution of n-butanol (316 ml) and water (24 ml), 1-(2-tetrahydrofuroyl)piperazine (20 g) and 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g) are added with stirring.
-
The reaction mixture is heated to reflux for approximately 9 hours.
-
The mixture is then cooled to room temperature and stirred for 10-12 hours.
-
The resulting crystals of Terazosin hydrochloride dihydrate are collected by filtration, washed with n-butanol, and dried under vacuum at 40-50°C.
Quantitative Data:
| Parameter | Value |
| Yield | 40.1 g (94%) |
Signaling Pathway of Terazosin
Similar to Alfuzosin, Terazosin blocks alpha-1 adrenergic receptors, leading to the relaxation of smooth muscles in the prostate and blood vessels.
Caption: Terazosin inhibits the alpha-1 adrenergic receptor signaling pathway.
Faropenem
Application Note:
Faropenem is a broad-spectrum β-lactam antibiotic. The synthesis of Faropenem involves the incorporation of a side chain derived from (+)-tetrahydro-2-furoic acid. The chiral tetrahydrofuran moiety is crucial for its antibacterial activity and stability against β-lactamases. A key intermediate is prepared from (+)-tetrahydro-2-furoic acid, which is then coupled to the β-lactam core.
Synthetic Workflow:
The synthesis of Faropenem is a multi-step process. A key fragment derived from (+)-tetrahydro-2-furoic acid is the (R)-tetrahydrofuran-2-carbonyl chloride or a related activated species. This is then reacted with a protected azetidinone intermediate.
Caption: General synthetic workflow for Faropenem.
Mechanism of Action:
Faropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.
Caption: Faropenem inhibits peptidoglycan synthesis.
Letermovir
Application Note:
Letermovir is an antiviral drug for the prophylaxis of cytomegalovirus (CMV) infection. While the complete synthesis starting from (+)-tetrahydro-2-furoic acid is complex, a key chiral fragment can be derived from it. The overall synthesis of Letermovir is a multi-step process where the chirality is critical for its activity. An asymmetric synthesis has been reported with a >60% overall yield over seven steps.[6]
Mechanism of Action:
Letermovir inhibits the CMV DNA terminase complex (pUL51, pUL56, and pUL89), which is essential for viral DNA processing and packaging, thus preventing the formation of new infectious virions.[7]
Caption: Letermovir inhibits the CMV DNA terminase complex.
Baloxavir Marboxil
Application Note:
Baloxavir marboxil is an antiviral medication for the treatment of influenza. The synthesis of this complex molecule involves the preparation of a chiral intermediate. While a direct synthesis from (+)-tetrahydro-2-furoic acid is not the primary route, the principles of using chiral building blocks are central to its stereoselective synthesis. A reported process for a key chiral intermediate has an overall yield of 11.0% with >99% ee.[8]
Mechanism of Action:
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid. Baloxavir acid inhibits the cap-dependent endonuclease activity of the influenza virus polymerase, which is essential for viral mRNA synthesis.
Caption: Baloxavir marboxil inhibits influenza virus replication.
Tecadenoson
Application Note:
Mechanism of Action:
Tecadenoson selectively stimulates the A1 adenosine receptor, which is coupled to an inhibitory G protein (Gi). This leads to a decrease in cAMP levels and the opening of potassium channels, resulting in hyperpolarization and reduced electrical conduction in the heart.
Caption: Tecadenoson activates the A1 adenosine receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. US20090069562A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 4. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 5. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Synthesis of (+)-Tetrahydro-2-furoic Acid Derivatives: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of (+)-Tetrahydro-2-furoic acid and its derivatives, crucial intermediates in the pharmaceutical industry. The methodologies outlined below are based on established literature and offer various approaches to obtain the target compound, including enantioselective synthesis and resolution techniques.
Data Summary
The following tables summarize the quantitative data for different synthetic routes to Tetrahydro-2-furoic acid.
Table 1: Enantioselective Hydrogenation of 2-Furoic Acid
| Catalyst | Chiral Modifier | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Palladium on Alumina | Cinchonidine | - | 95 | 32 | [1][2] |
| Ferrocene-phosphine | - | Methanol | Quantitative | 24-27 | [1] |
Table 2: Catalytic Hydrogenation of 2-Furoic Acid for Racemic Tetrahydro-2-furoic Acid
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Conversion (%) | Reference |
| Pd/CoOx | - | 30 | 1 (H₂ balloon) | 87-95 | [3][4] |
| Pd | Al₂O₃ | Room Temp | 30 | High | [2] |
| Rh | Al₂O₃ | 40 | 30 | 76-100 | [2] |
| Ru | C | 40 | 30 | 76-100 | [2] |
| Pd(OH)₂ | C | 40 | 30 | 76-100 | [2] |
Table 3: Optical Resolution of (±)-Tetrahydro-2-furoic Acid
| Resolving Agent | Solvent | Yield (%) | Optical Purity (ee, %) | Reference |
| (S)-(-)-1-Phenylethylamine | Methylene chloride / Ethyl acetate | 30 | 99 | [5][6] |
| (S)-(-)-1-Phenylethylamine | Monochlorobenzene | 41 | 74 | [5] |
| L-Phenylalaninol | Ethyl acetate / Acetone | 32 | 99.71 | [7] |
Experimental Protocols
Protocol 1: Enantioselective Hydrogenation of 2-Furoic Acid
This protocol describes the synthesis of (+)-Tetrahydro-2-furoic acid via asymmetric hydrogenation using a chiral-modified palladium catalyst.
Materials:
-
2-Furoic acid
-
5 wt% Palladium on Alumina (Pd/Al₂O₃) catalyst
-
Cinchonidine (chiral modifier)
-
Solvent (e.g., methanol)
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave, dissolve 2-furoic acid in the chosen solvent.
-
Add the 5 wt% Pd/Al₂O₃ catalyst and the chiral modifier, cinchonidine.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 30 bar.[2]
-
Stir the reaction mixture at room temperature for 4 hours.[2]
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or chromatography to yield (S)-Tetrahydro-2-furoic acid. A 95% yield with 32% enantiomeric excess can be achieved.[1][2]
Protocol 2: Optical Resolution of (±)-Tetrahydro-2-furoic Acid
This protocol details the separation of enantiomers from a racemic mixture of Tetrahydro-2-furoic acid using a chiral resolving agent.
Materials:
-
(±)-Tetrahydro-2-furoic acid
-
(S)-(-)-1-Phenylethylamine
-
Methylene chloride
-
Ethyl acetate
-
Concentrated Hydrochloric acid
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve (±)-Tetrahydro-2-furoic acid (116.1 g) in a mixture of methylene chloride (550 ml) and ethyl acetate (1,100 ml).[5][6]
-
Add (S)-(-)-1-phenylethylamine (121.2 g) dropwise to the solution.[5][6]
-
Heat the mixture to reflux for 15 minutes, then gradually cool to 20°C over 2 hours to allow for the precipitation of the diastereomeric salt.[6]
-
Collect the precipitated crystals by filtration.
-
To the collected crystals, add water and methylene chloride.[6]
-
Adjust the pH of the aqueous layer to 1 with concentrated hydrochloric acid.[6]
-
Separate the layers and extract the aqueous layer multiple times with methylene chloride.[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Distill the residue under reduced pressure to obtain optically pure (R)-(+)-tetrahydro-2-furoic acid. A yield of 30% with an optical purity of 99% e.e. can be obtained.[6]
Visualizations
Caption: General workflow for the synthesis and resolution of (+)-Tetrahydro-2-furoic acid.
Caption: Key components of the enantioselective synthesis of (+)-Tetrahydro-2-furoic acid.
References
- 1. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 6. EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 7. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
Application of (+)-Tetrahydro-2-furoic Acid in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Tetrahydro-2-furoic acid, a chiral carboxylic acid, has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, five-membered heterocyclic structure and the presence of a carboxylic acid functional group make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This chiral synthon has been instrumental in the development of several marketed drugs and clinical candidates, spanning a variety of therapeutic areas. The specific stereochemistry of (+)-tetrahydro-2-furoic acid is often crucial for the desired pharmacological activity, highlighting the importance of chiral synthesis and resolution in drug discovery. This document provides a detailed account of its applications, including its role as a key intermediate in the synthesis of prominent drugs and its activity as a direct modulator of biological targets.
Application as a Key Building Block in Drug Synthesis
The tetrahydrofuran ring system is a prevalent motif in numerous natural products and synthetic drugs, often conferring favorable pharmacokinetic and pharmacodynamic properties. (+)-Tetrahydro-2-furoic acid, in particular its enantiomers, serves as a crucial starting material or intermediate in the synthesis of several important pharmaceuticals.
Alfuzosin
Alfuzosin is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). The synthesis of alfuzosin involves the coupling of a quinazoline derivative with a side chain derived from tetrahydro-2-furoic acid.
Terazosin
Similar to alfuzosin, terazosin is another α1-adrenergic receptor antagonist employed in the management of BPH and hypertension. Its synthesis also incorporates the tetrahydro-2-furoyl moiety, which is introduced by reacting 1-piperazinyl-4-amino-6,7-dimethoxyquinazoline with tetrahydro-2-furoyl chloride.
Faropenem
Faropenem is a broad-spectrum β-lactam antibiotic. The (R)-(+)-enantiomer of tetrahydro-2-furoic acid is a key chiral building block for the synthesis of the side chain of faropenem, which plays a critical role in its antibacterial activity and stability against β-lactamases.
Role in Baloxavir Marboxil Synthesis
While not a direct starting material for the entire molecular backbone, (R)-tetrahydrofuran-2-carboxylic acid plays a critical role in the synthesis of the anti-influenza drug Baloxavir Marboxil. It is utilized as a chiral resolving agent to separate the desired enantiomer of a key tricyclic intermediate, (R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][2]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione, from its racemic mixture. This diastereomeric resolution step is crucial for obtaining the final drug substance with the correct stereochemistry, which is essential for its therapeutic efficacy.
Direct Biological Activity: Inhibition of Proline Dehydrogenase (PRODH)
Beyond its role as a synthetic intermediate, (+)-tetrahydro-2-furoic acid and its derivatives have been identified as direct inhibitors of proline dehydrogenase (PRODH), also known as proline oxidase (POX). PRODH is a mitochondrial enzyme that catalyzes the first and rate-limiting step in proline catabolism, the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C).
The dysregulation of proline metabolism has been implicated in various diseases, including cancer. PRODH has been identified as a tumor suppressor in some contexts, while in others, its activity is linked to cancer cell survival and metastasis. Therefore, the development of PRODH inhibitors is an area of active research. S-(-)-tetrahydro-2-furoic acid is a known competitive inhibitor of PRODH.[4][5]
Quantitative Data on PRODH Inhibition
The following table summarizes the inhibitory activity of S-(-)-tetrahydro-2-furoic acid and other proline analogs against proline dehydrogenase.
| Compound | Inhibitor Type | K_i_ (mM) | Reference |
| S-(-)-Tetrahydro-2-furoic acid | Competitive | 0.3 | [4][5] |
| Cyclobutane-1,1-dicarboxylic acid | Competitive | 1.4 | [4] |
| Cyclobutanecarboxylic acid | Competitive | 6 | [4] |
| Cyclopropanecarboxylic acid | Competitive | > 5 (weak) | [4] |
| Cyclopentanecarboxylic acid | Competitive | 4 | [4] |
| 2-Oxobutyric acid | Competitive | 2.5 | [4] |
| (2S)-Oxetane-2-carboxylic acid | Competitive | 1.8 | [4] |
Signaling Pathways
α1-Adrenergic Receptor Antagonism (Alfuzosin & Terazosin)
Inhibition of Bacterial Cell Wall Synthesis (Faropenem)
Proline Catabolism and PRODH Inhibition
Experimental Protocols
General Synthesis of N-(tetrahydro-2-furoyl) Piperazine Intermediate for Terazosin
Materials:
-
Tetrahydro-2-furoic acid
-
Thionyl chloride
-
Piperazine
-
Anhydrous toluene
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Activation of Tetrahydro-2-furoic acid: To a solution of tetrahydro-2-furoic acid in anhydrous toluene, add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 2 hours.
-
Condensation with Piperazine: In a separate flask, dissolve piperazine in dichloromethane. Cool this solution to 0 °C and slowly add the previously prepared tetrahydro-2-furoyl chloride solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield N-(tetrahydro-2-furoyl)piperazine.
Synthesis of Alfuzosin from a Tetrahydro-2-furoic acid derivative
Materials:
-
N-[3-(Methylamino)propyl]tetrahydro-2-furamide
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-[3-(methylamino)propyl]tetrahydro-2-furamide and 4-amino-2-chloro-6,7-dimethoxyquinazoline in DMF.
-
Addition of Base: Add triethylamine to the mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford alfuzosin.
Chiral Resolution of (±)-Tetrahydro-2-furoic Acid
Materials:
-
(±)-Tetrahydro-2-furoic acid
-
(S)-(-)-1-Phenylethylamine (or other chiral amine)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation: Dissolve (±)-tetrahydro-2-furoic acid in methanol. To this solution, add an equimolar amount of (S)-(-)-1-phenylethylamine.
-
Crystallization: Allow the solution to stand at room temperature. The diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid with (S)-(-)-1-phenylethylamine will preferentially crystallize. If needed, the solution can be cooled to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with cold diethyl ether.
-
Liberation of the Free Acid: Suspend the collected diastereomeric salt in water and acidify with HCl to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Isolation of (R)-(+)-Tetrahydro-2-furoic Acid: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (R)-(+)-tetrahydro-2-furoic acid. The mother liquor from the crystallization step can be processed similarly to recover the (S)-(-)-enantiomer.
Conclusion
(+)-Tetrahydro-2-furoic acid and its enantiomers are undeniably important chiral building blocks in modern medicinal chemistry. Their incorporation into the structures of drugs like alfuzosin, terazosin, and faropenem underscores their value in creating effective therapeutic agents. Furthermore, the discovery of their inhibitory activity against proline dehydrogenase opens up new avenues for drug discovery in areas such as oncology. The synthetic protocols and biological data presented herein provide a valuable resource for researchers engaged in the design and development of novel pharmaceuticals leveraging this versatile scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 4. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of (+)-Tetrahydro-2-furoic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Tetrahydro-2-furoic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte is essential for process monitoring, quality control, and pharmacokinetic studies. Due to its polarity and relatively low volatility, direct analysis by gas chromatography (GC) is challenging. Derivatization is a key strategy to enhance its volatility, improve chromatographic peak shape, and enable sensitive detection. This document provides detailed application notes and protocols for three common derivatization techniques for the analysis of (+)-tetrahydro-2-furoic acid by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC): silylation, esterification, and chiral derivatization for enantioselective analysis.
Methods Overview
This guide details the following derivatization methods for (+)-tetrahydro-2-furoic acid:
-
Silylation using BSTFA with 1% TMCS: A rapid and effective method for creating volatile trimethylsilyl (TMS) esters suitable for GC-MS analysis.
-
Esterification to form Methyl Esters (FAMEs): A classic and robust method for producing less polar and more volatile derivatives for GC-MS.
-
Chiral Derivatization for Enantioselective Analysis: Formation of diastereomeric esters using a chiral alcohol to enable the separation and quantification of the (+) and (-) enantiomers of tetrahydro-2-furoic acid on a standard achiral GC column.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that can be expected when analyzing derivatized carboxylic acids using GC-MS. While specific values for (+)-tetrahydro-2-furoic acid may vary depending on the exact instrumentation and experimental conditions, these provide a general guideline.
Table 1: Performance Data for Silylated Carboxylic Acids (TMS Derivatives) by GC-MS
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.05 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Table 2: Performance Data for Methylated Carboxylic Acids (FAMEs) by GC-MS
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.1 - 15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 105% |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 12% |
Table 3: Performance Data for Chiral Derivatization of Carboxylic Acids by GC-MS
| Parameter | Typical Value Range |
| Resolution (Rs) of Diastereomers | > 1.5 |
| Limit of Detection (LOD) | 1 - 25 ng/mL |
| Limit of Quantification (LOQ) | 5 - 100 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 115% |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols and Workflows
Protocol 1: Silylation using BSTFA for GC-MS Analysis
This protocol describes the conversion of (+)-tetrahydro-2-furoic acid to its trimethylsilyl (TMS) ester, a volatile derivative suitable for GC-MS analysis.
Materials:
-
(+)-Tetrahydro-2-furoic acid standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard (e.g., a structurally similar carboxylic acid not present in the sample)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the (+)-tetrahydro-2-furoic acid standard or sample into a GC vial.
-
If the sample is not already in solution, dissolve it in a suitable aprotic solvent.
-
Add the internal standard solution to the vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of aprotic solvent, 100 µL of BSTFA with 1% TMCS, and 50 µL of pyridine. The pyridine acts as a catalyst, especially for sterically hindered groups.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Application Notes and Protocols: (+)-Tetrahydro-2-furoic acid as a Proline Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Tetrahydro-2-furoic acid as a specific inhibitor of proline dehydrogenase (PRODH), a key enzyme in proline metabolism. This document includes quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Proline dehydrogenase (PRODH), also known as proline oxidase (POX), is a mitochondrial flavoenzyme that catalyzes the first and rate-limiting step in proline catabolism, converting proline to Δ¹-pyrroline-5-carboxylate (P5C).[1][2] This process is coupled to the electron transport chain, contributing to ATP production and the generation of reactive oxygen species (ROS).[3][4][5] PRODH plays a significant role in various cellular processes, including apoptosis, senescence, and cancer metabolism, making it an attractive target for therapeutic intervention.[1][5]
(+)-Tetrahydro-2-furoic acid, also known as L-Tetrahydro-2-furoic acid (L-THFA) or S-(–)-tetrahydro-2-furoic acid, is a potent and specific competitive inhibitor of PRODH.[6][7] Its ability to modulate PRODH activity has made it a valuable tool for studying the roles of proline metabolism in health and disease. For instance, inhibition of PRODH by L-THFA has been shown to suppress etoposide-induced senescence and impair metastasis formation in breast cancer models.[6][8]
Quantitative Inhibitor Data
The inhibitory potency of (+)-Tetrahydro-2-furoic acid and other related compounds against proline dehydrogenase has been quantified in several studies. The table below summarizes the inhibition constants (Ki) for these compounds, providing a basis for comparative analysis.
| Compound | Inhibitor Type | Ki (mM) | Organism/Enzyme Source | Reference |
| S-(–)-tetrahydro-2-furoic acid (1) | Competitive | 0.3 | E. coli PutA | [6][7] |
| cyclobutane-1,1-dicarboxylic acid (2) | Competitive | 1.4 | E. coli PutA | [6][7] |
| cyclobutanecarboxylic acid (3) | Competitive | 1.8 | E. coli PutA | [6][7] |
| cyclopropanecarboxylic acid (4) | Competitive | 6 | E. coli PutA | [6][7] |
| cyclopentanecarboxylic acid (16) | Competitive | 4.1 | E. coli PutA | [6] |
| 2-oxobutyric acid (17) | Competitive | 2.5 | E. coli PutA | [6] |
| (2S)-oxetane-2-carboxylic acid (18) | Competitive | 1.4 | E. coli PutA | [6][7] |
Signaling Pathways and Experimental Workflows
To understand the context in which (+)-Tetrahydro-2-furoic acid exerts its effects, it is crucial to visualize the proline catabolic pathway and its downstream consequences. The following diagrams illustrate these relationships and a typical experimental workflow for assessing PRODH inhibition.
Caption: Proline catabolism pathway in the mitochondrion and the inhibitory action of (+)-Tetrahydro-2-furoic acid on PRODH.
Caption: Simplified signaling pathways influenced by PRODH activity, which can be modulated by (+)-Tetrahydro-2-furoic acid.
Caption: General experimental workflow for determining the inhibitory kinetics of (+)-Tetrahydro-2-furoic acid on PRODH.
Experimental Protocols
The following are detailed protocols for assays commonly used to characterize the inhibitory effect of (+)-Tetrahydro-2-furoic acid on proline dehydrogenase.
This protocol is adapted from methodologies described in studies of PRODH inhibitors and measures the formation of the P5C product.[6][9]
Objective: To determine the enzymatic activity of PRODH in the presence and absence of inhibitors by monitoring the formation of a colored adduct of P5C.
Materials:
-
Purified PRODH enzyme (e.g., from E. coli PutA)
-
L-proline (substrate)
-
(+)-Tetrahydro-2-furoic acid (inhibitor)
-
o-aminobenzaldehyde (o-AB)
-
Menadione (electron acceptor)
-
Assay Buffer: 20 mM MOPS, pH 7.5, 10 mM MgCl₂
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-proline in assay buffer.
-
Prepare a stock solution of (+)-Tetrahydro-2-furoic acid in a suitable solvent (e.g., assay buffer or DMSO, ensuring final solvent concentration is non-inhibitory).
-
Prepare a stock solution of o-AB in a suitable solvent.
-
Prepare a stock solution of menadione in a suitable solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the assay components in the following order:
-
The total volume in each well should be brought to a pre-final volume (e.g., 180 µL).
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a pre-determined amount of PRODH enzyme (e.g., 63 nM final concentration) to each well.[6]
-
Immediately place the plate in a microplate spectrophotometer.
-
Measure the increase in absorbance at 443 nm over time (e.g., every 30 seconds for 30 minutes) at a constant temperature (e.g., 23°C).[9] The absorbance at 443 nm corresponds to the formation of the P5C-o-AB adduct (ε₄₄₃ = 2.59 mM⁻¹cm⁻¹).[6][9]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.
-
Plot the initial rates against the substrate concentration for each inhibitor concentration.
-
Globally fit the data to the competitive inhibition model to determine the Ki value for (+)-Tetrahydro-2-furoic acid.[6]
-
This protocol is based on studies investigating the role of PRODH in cellular senescence.[8]
Objective: To assess the effect of PRODH inhibition by (+)-Tetrahydro-2-furoic acid on DNA damage-induced cellular senescence.
Materials:
-
Human cell line (e.g., U2OS osteosarcoma cells)
-
Cell culture medium and supplements
-
Etoposide (DNA damaging agent)
-
(+)-Tetrahydro-2-furoic acid (L-THFA)
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture U2OS cells under standard conditions.
-
Induce senescence by treating the cells with a sub-lethal dose of etoposide (e.g., 2 µM) for a specified period (e.g., 5-7 days).[8]
-
Concurrently, treat a subset of the etoposide-exposed cells with L-THFA at a desired concentration. Include appropriate vehicle controls.
-
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with the SA-β-Gal staining solution according to the manufacturer's protocol. This typically involves incubation at 37°C without CO₂ for several hours to overnight.
-
-
Imaging and Quantification:
-
Observe the cells under a microscope. Senescent cells will stain blue.
-
Capture images of multiple random fields for each treatment condition.
-
Quantify the percentage of SA-β-Gal-positive cells by counting the number of blue cells relative to the total number of cells in each field.
-
-
Data Analysis:
-
Compare the percentage of senescent cells in the etoposide-treated group with the group co-treated with etoposide and L-THFA. A significant reduction in the percentage of blue cells in the L-THFA treated group indicates that PRODH inhibition suppresses senescence.[8]
-
Conclusion
(+)-Tetrahydro-2-furoic acid is a well-characterized and valuable tool for investigating the multifaceted roles of proline dehydrogenase in cellular physiology and pathology. The data and protocols provided herein offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting PRODH.
References
- 1. Proline dehydrogenase is essential for proline protection against hydrogen peroxide induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Dehydrogenase Contributes to Pathogen Defense in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]
- 5. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
- 6. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of (+)-Tetrahydro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of (+)-Tetrahydro-2-furoic acid, a valuable chiral building block in the synthesis of various pharmaceutical agents. The following sections outline common esterification methodologies, present comparative data, and provide step-by-step experimental procedures.
Introduction
(+)-Tetrahydro-2-furoic acid is a key intermediate in the synthesis of several drugs. Its ester derivatives are often utilized in subsequent synthetic steps. The choice of esterification method can be critical, depending on the scale of the reaction, the sensitivity of the substrates, and the desired purity of the product. This document details three widely used and effective methods for the esterification of (+)-Tetrahydro-2-furoic acid: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Comparative Data of Esterification Methods
The selection of an appropriate esterification protocol is often a balance between reaction conditions, yield, and substrate scope. The table below summarizes key quantitative parameters for the discussed methods.
| Method | Reagents | Catalyst | Solvent | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer Esterification | Alcohol (in excess) | Strong Acid (e.g., H₂SO₄, TsOH) | Alcohol (serves as solvent) | Reflux | 60-95% | Economical, simple procedure.[1][2][3] | Requires strong acid and high temperatures; not suitable for acid-sensitive substrates.[1] |
| Steglich Esterification | Alcohol, DCC or EDC | DMAP (catalytic) | Aprotic Solvent (e.g., DCM, THF) | Room Temperature | 80-95% | Mild reaction conditions, suitable for acid-sensitive substrates.[4][5][6] | DCC byproduct (DCU) can be difficult to remove; EDC is a better but more expensive alternative.[5][7] |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine, DEAD or DIAD | N/A | Anhydrous Aprotic Solvent (e.g., THF, Dioxane) | 0 °C to Room Temperature | 80-95% | Mild conditions, stereochemical inversion of the alcohol (if chiral).[8][9][10] | Stoichiometric amounts of reagents required, byproducts can complicate purification.[8][9] |
Experimental Protocols
Protocol 1: Fischer Esterification of (+)-Tetrahydro-2-furoic Acid with Ethanol
This protocol describes the acid-catalyzed esterification of (+)-Tetrahydro-2-furoic acid with ethanol to yield ethyl (+)-tetrahydro-2-furoate.
Materials:
-
(+)-Tetrahydro-2-furoic acid
-
Anhydrous Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add (+)-Tetrahydro-2-furoic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl (+)-tetrahydro-2-furoate.
-
The crude product can be further purified by distillation under reduced pressure. A yield of 91% has been reported for a similar reaction.[11]
Protocol 2: Steglich Esterification of (+)-Tetrahydro-2-furoic Acid
This protocol details the esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). This method is performed at room temperature and is suitable for a wide range of alcohols.[4][5]
Materials:
-
(+)-Tetrahydro-2-furoic acid
-
Alcohol (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (+)-Tetrahydro-2-furoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture with stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate using a sintered glass funnel.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for the Esterification of (+)-Tetrahydro-2-furoic Acid
The Mitsunobu reaction is a mild method for esterification that proceeds with inversion of configuration at the alcohol's stereocenter.[8][9][10]
Materials:
-
(+)-Tetrahydro-2-furoic acid (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe for dropwise addition
-
Rotary evaporator
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous THF in a round-bottom flask, add (+)-Tetrahydro-2-furoic acid (1.2 eq) and triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
Visualizations
General Workflow for Esterification
The following diagram illustrates a generalized workflow for the synthesis and purification of esters from (+)-Tetrahydro-2-furoic acid.
Caption: Generalized workflow for the esterification of (+)-Tetrahydro-2-furoic acid.
Chemical Reaction Scheme
This diagram shows the general chemical transformation for the esterification of (+)-Tetrahydro-2-furoic acid.
Caption: General reaction scheme for the esterification of (+)-Tetrahydro-2-furoic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydro-2-furoic acid | Tetrahydrofurans | Ambeed.com [ambeed.com]
Application Notes and Protocols: (+)-Tetrahydro-2-furoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Tetrahydro-2-furoic acid, a chiral carboxylic acid, is a versatile and valuable building block in the synthesis of complex organic molecules.[1] Its rigid tetrahydrofuran ring and the presence of a carboxylic acid functional group allow for a variety of chemical modifications, making it an attractive starting material for the creation of novel active ingredients in the agrochemical sector.[2] The stereochemistry of (+)-tetrahydro-2-furoic acid is often crucial for the biological activity of the final product, highlighting the importance of enantiomerically pure starting materials in the development of effective and selective pesticides and herbicides.
This document provides an overview of the application of (+)-tetrahydro-2-furoic acid in the synthesis of agrochemicals, with a focus on a key intermediate used in the production of the insecticide dinotefuran. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Application in Insecticide Synthesis: The Case of Dinotefuran
Dinotefuran is a broad-spectrum neonicotinoid insecticide that is effective against a variety of insect pests.[3] A key structural feature of dinotefuran is its tetrahydrofuran moiety.[3] The synthesis of dinotefuran involves the key intermediate (tetrahydrofuran-3-yl)methanamine.[4] While direct synthesis from (+)-tetrahydro-2-furoic acid is not the most common route, the synthesis of this key intermediate can be conceptually linked to the functionalization of the tetrahydrofuran ring system, for which tetrahydro-2-furoic acid is a primary chiral precursor.
Logical Workflow for the Potential Synthesis of a Dinotefuran Intermediate from (+)-Tetrahydro-2-furoic Acid
The following diagram illustrates a plausible synthetic pathway from (+)-tetrahydro-2-furoic acid to a key precursor of dinotefuran. This conceptual workflow highlights the chemical transformations required to convert the carboxylic acid functionality into the necessary aminomethyl group at the 3-position, a common challenge in synthetic organic chemistry.
Caption: Conceptual synthetic pathway from (+)-Tetrahydro-2-furoic acid to a dinotefuran precursor.
Experimental Protocols
General Protocol for the Amidation of (+)-Tetrahydro-2-furoic Acid
This protocol describes the formation of an amide bond, a common reaction in the derivatization of carboxylic acids for the synthesis of agrochemicals.
Materials:
-
(+)-Tetrahydro-2-furoic acid
-
Amine of choice (e.g., benzylamine)
-
Coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide or EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Catalyst (e.g., DMAP - 4-Dimethylaminopyridine)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-tetrahydro-2-furoic acid (1.0 eq) in anhydrous DCM.
-
Add the amine (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the coupling agent (e.g., DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired amide.
Quantitative Data
The following table summarizes typical quantitative data for the amidation reaction described above, based on literature precedents for similar transformations.
| Parameter | Value |
| Starting Material | (+)-Tetrahydro-2-furoic acid |
| Reagent | Benzylamine |
| Coupling Agent | DCC |
| Solvent | Dichloromethane |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
| Purity (post-chromatography) | >98% |
Signaling Pathways and Logical Relationships
The development of novel agrochemicals often involves understanding the interaction of these molecules with biological pathways in the target organisms. The following diagram illustrates a simplified logical relationship in the design of a novel pesticide based on a natural product lead.
Caption: Logical workflow for the development of a novel agrochemical.
Conclusion
(+)-Tetrahydro-2-furoic acid serves as a valuable chiral synthon for the development of new agrochemicals. Its incorporation into molecular design strategies can lead to the discovery of potent and selective active ingredients. While direct and detailed examples of its use in commercially available agrochemicals are not always publicly disclosed, the fundamental chemical transformations and logical design principles outlined in this document provide a solid foundation for researchers and scientists working in this field. Further exploration of derivatives of (+)-tetrahydro-2-furoic acid is a promising avenue for the discovery of next-generation crop protection agents.
References
Application Notes and Protocols for the Chemoenzymatic Preparation of (R)-tetrahydrofuran-2-carboxylic acid
Introduction
(R)-tetrahydrofuran-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals, most notably the carbapenem antibiotic Faropenem.[1] Its stereospecific synthesis is of critical importance, and chemoenzymatic methods offer a green and efficient alternative to classical chemical resolutions. This document outlines a detailed protocol for the preparation of (R)-tetrahydrofuran-2-carboxylic acid via enzymatic kinetic resolution of its racemic ethyl ester. The method leverages the high enantioselectivity of proteases to preferentially hydrolyze the (R)-enantiomer of the ester, allowing for the separation of the desired (R)-acid.
Principle of the Method
The chemoenzymatic strategy is based on the kinetic resolution of a racemic mixture of ethyl tetrahydrofuran-2-carboxylate. An enzyme, in this case a protease from Aspergillus melleus, selectively catalyzes the hydrolysis of the (R)-ester to the corresponding (R)-carboxylic acid. The unreacted (S)-ester is left largely untouched. The resulting mixture of (R)-acid and (S)-ester can then be separated by extraction. The enantiomeric purity of the (R)-acid is further enhanced by selective crystallization as a dicyclohexylamine (DCHA) salt. This process is illustrated in the workflow below.
Figure 1: Overall workflow for the chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid.
Data Presentation
The following table summarizes the key quantitative data for the enzymatic resolution of ethyl (±)-tetrahydrofuran-2-carboxylate using Aspergillus melleus protease.[1]
| Parameter | Value |
| Substrate | Ethyl (±)-tetrahydrofuran-2-carboxylate |
| Substrate Concentration | 2 M (288 g/L) |
| Enzyme | Aspergillus melleus protease |
| Enzyme Concentration | 0.2% (w/v) |
| Buffer | 1.5 M Potassium Phosphate |
| pH | 8.0 |
| Reaction Time | 20 hours |
| Temperature | Ambient |
| Enantiomeric Excess (ee) of (R)-acid (post-hydrolysis) | 94.4% |
| Yield of (R)-acid (post-hydrolysis) | 35% |
| Overall Yield of (R)-acid DCHA salt | 22% |
| Enantiomeric Excess (ee) of (R)-acid (post-purification) | >99% |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Ethyl (±)-tetrahydrofuran-2-carboxylate
This protocol describes the enantioselective hydrolysis of the racemic ester.
Materials:
-
Ethyl (±)-tetrahydrofuran-2-carboxylate
-
Aspergillus melleus protease
-
Potassium phosphate (for buffer preparation)
-
Deionized water
-
pH meter
-
Stirred tank reactor or suitable reaction vessel
Procedure:
-
Prepare a 1.5 M potassium phosphate buffer and adjust the pH to 8.0 using a suitable acid or base.
-
In a temperature-controlled reaction vessel, add the ethyl (±)-tetrahydrofuran-2-carboxylate to the potassium phosphate buffer to achieve a final substrate concentration of 2 M (288 g/L).
-
With gentle stirring, add the Aspergillus melleus protease to the reaction mixture to a final concentration of 0.2% (w/v).
-
Maintain the reaction mixture at ambient temperature with constant stirring for 20 hours.
-
The progress of the reaction can be monitored by techniques such as chiral HPLC to determine the conversion and enantiomeric excess of the product.
Figure 2: Enzymatic resolution of racemic ethyl tetrahydrofuran-2-carboxylate.
Protocol 2: Separation and Purification of (R)-tetrahydrofuran-2-carboxylic acid
This protocol details the workup procedure to isolate and purify the desired (R)-acid.[1]
Materials:
-
Reaction mixture from Protocol 1
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
N,N-dicyclohexylamine (DCHA)
-
Methyl ethyl ketone (MEK)
-
Methanol
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction:
-
Acidify the reaction mixture from Protocol 1 to a pH of approximately 2-3 with a suitable acid (e.g., HCl).
-
Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain a crude mixture of (R)-tetrahydrofuran-2-carboxylic acid and (S)-ethyl tetrahydrofuran-2-carboxylate.
-
-
Purification via DCHA Salt Formation:
-
Dissolve the crude mixture in a solvent system of methyl ethyl ketone/methanol (5:1 v/v).
-
Add N,N-dicyclohexylamine (DCHA) to the solution.
-
The (R)-tetrahydrofuran-2-carboxylic acid will preferentially form a crystalline salt with DCHA and precipitate out of the solution.
-
Stir the mixture at a reduced temperature to maximize precipitation.
-
Collect the crystalline salt by filtration and wash with a cold solvent.
-
The resulting DCHA salt contains the (R)-acid with an enantiomeric excess of >99%.
-
-
Liberation of the Free Acid (Optional):
-
To obtain the free (R)-acid, the DCHA salt can be treated with a strong acid (e.g., HCl) in a biphasic system (e.g., water/ethyl acetate).
-
The free (R)-acid will be in the organic phase, which can then be washed, dried, and concentrated to yield the final product.
-
Conclusion
The described chemoenzymatic method provides a scalable and practical route to high-purity (R)-tetrahydrofuran-2-carboxylic acid. The enzymatic resolution step is highly selective, and the subsequent purification via DCHA salt formation effectively enhances the enantiomeric excess to levels suitable for pharmaceutical applications. This approach highlights the power of biocatalysis in modern organic synthesis, offering a more sustainable process compared to traditional chemical methods.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-Tetrahydro-2-furoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (+)-Tetrahydro-2-furoic acid, a key intermediate in the development of several pharmaceuticals. The information is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing optically active (+)-Tetrahydro-2-furoic acid?
A1: There are three main strategies:
-
Asymmetric Hydrogenation: Direct hydrogenation of 2-furoic acid using a chiral catalyst system to selectively produce the (+) enantiomer.[1]
-
Classical Racemic Resolution: Synthesis of a racemic mixture of (±)-tetrahydro-2-furoic acid, followed by reaction with a chiral resolving agent to form diastereomeric salts. These salts exhibit different solubilities, allowing for separation via fractional crystallization.[2][3]
-
Enzymatic Resolution: Kinetic resolution of a racemic ester of tetrahydro-2-furoic acid using an enzyme, such as a lipase, which selectively hydrolyzes one enantiomer, allowing for the separation of the desired acid or the unreacted ester.[4][5]
Q2: How is the racemic mixture of (±)-tetrahydro-2-furoic acid prepared?
A2: The most common method is the catalytic hydrogenation of 2-furoic acid. This process typically involves reacting 2-furoic acid with hydrogen gas over a metal catalyst, such as palladium-nickel on alumina, to reduce the furan ring.[1]
Q3: What are common chiral resolving agents for separating (±)-tetrahydro-2-furoic acid?
A3: Optically active amines are frequently used as resolving agents. Examples include (S)-(-)-1-phenylethylamine, 1-cyclohexylethylamine, and 1-(1-naphthyl)ethylamine.[2] These amines react with the racemic acid to form diastereomeric salts that can be separated by crystallization.
Q4: What is the advantage of enzymatic resolution over classical chemical resolution?
A4: Enzymatic resolution can offer very high stereoselectivity (producing enantiomeric excess values ≥98%) under mild reaction conditions.[4] This method can reduce the need for multiple recrystallization steps and may be more environmentally friendly by avoiding harsh chemicals and solvents.[4]
Q5: How can I determine the optical purity or enantiomeric excess (e.e.) of my final product?
A5: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC). The sample is often derivatized first, for instance, by converting the carboxylic acid to a methyl ester using diazomethane, before analysis on a chiral column.[3]
Troubleshooting Guide
Problem 1: Low yield during the initial hydrogenation of 2-furoic acid to (±)-tetrahydro-2-furoic acid.
-
Possible Cause: Inactive or poisoned catalyst.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. The purity of the starting 2-furoic acid is crucial; impurities can poison the catalyst. Consider purifying the 2-furoic acid by recrystallization if necessary.[6]
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Verify and optimize hydrogen pressure, reaction temperature, and stirring rate. Inadequate mixing can lead to poor contact between the substrate, hydrogen, and catalyst, resulting in an incomplete reaction.
-
-
Possible Cause: Loss of product during workup.
-
Solution: Tetrahydro-2-furoic acid has some water solubility. Ensure thorough extraction from the aqueous phase using an appropriate organic solvent (e.g., methylene chloride) and perform multiple extractions to maximize recovery.[2]
-
Problem 2: Poor separation of diastereomeric salts during classical resolution.
-
Possible Cause: Incorrect solvent system.
-
Solution: The choice of solvent is critical for achieving differential solubility between the two diastereomeric salts. Experiment with different solvents or solvent mixtures. For example, mixtures of methylene chloride and ethyl acetate, or monochlorobenzene have been used effectively.[2]
-
-
Possible Cause: Cooling rate is too fast.
-
Solution: A rapid cooling rate can lead to co-precipitation of both diastereomers, resulting in low optical purity. Employ a gradual cooling profile to allow for selective crystallization of the less soluble salt.[2]
-
-
Possible Cause: Insufficient number of recrystallizations.
-
Solution: A single crystallization is often not enough to achieve high optical purity. Perform one or more subsequent recrystallizations of the diastereomer salt to enhance the enantiomeric excess of the final product.[3]
-
Problem 3: Low enantiomeric excess (e.e.) in the final (+)-Tetrahydro-2-furoic acid product.
-
Possible Cause: Impure resolving agent.
-
Solution: The optical purity of your resolving agent directly impacts the maximum achievable e.e. of your product. Verify the purity of the chiral amine before use.
-
-
Possible Cause: Incomplete decomposition of the diastereomeric salt.
-
Possible Cause: Racemization during workup.
-
Solution: While less common for this compound under standard conditions, avoid unnecessarily harsh conditions (e.g., excessive heat) during the decomposition of the salt and subsequent purification steps.
-
Data Presentation
Table 1: Effect of Solvent on Classical Resolution of (±)-Tetrahydro-2-furoic acid with (S)-(-)-1-phenylethylamine
| Solvent System | Yield of Primary Crystals | Optical Purity (e.e.) of Primary Crystals | Reference |
| Monochlorobenzene | 41% | 74% | [2][3] |
| Methylene Chloride / Ethyl Acetate | 48% | Not specified | [2] |
| Tetrahydrofuran | 46% | Not specified | [3] |
Note: Yields and purity can be significantly improved with subsequent recrystallizations.
Table 2: Comparison of Catalytic Systems for Asymmetric Hydrogenation of 2-Furoic Acid
| Catalyst System | Yield | Optical Purity (e.e.) | Reference |
| Cinchonidine-modified Pd/Alumina | 95% | 32% | [1] |
| Chiral Ferrocene-Phosphine (Homogeneous) | Quantitative | 24-27% | [1] |
Experimental Protocols
Protocol 1: Classical Resolution of (±)-Tetrahydro-2-furoic acid
This protocol is adapted from established patent literature.[2][3]
-
Salt Formation:
-
Dissolve (±)-tetrahydro-2-furoic acid (1.0 eq) in a suitable solvent (e.g., monochlorobenzene or a mixture of methylene chloride and ethyl acetate).
-
Add (S)-(-)-1-phenylethylamine (1.0 eq) dropwise to the solution.
-
Heat the mixture (e.g., to 65°C) until all solids dissolve.
-
-
Crystallization:
-
Cool the solution gradually to room temperature (e.g., over 6 hours) to allow for the selective precipitation of the diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid.
-
Collect the precipitated crystals by filtration.
-
-
Recrystallization (Optional but Recommended):
-
To improve optical purity, recrystallize the collected crystals from a fresh portion of the same or a different solvent system. Repeat as necessary to achieve the desired e.e. (e.g., >98%).
-
-
Decomposition of the Salt:
-
Suspend the purified crystals in water and an organic solvent (e.g., methylene chloride).
-
Adjust the pH of the aqueous layer to 1-2 using a mineral acid (e.g., concentrated HCl).
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
-
Isolation:
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield optically active (R)-(+)-tetrahydro-2-furoic acid.
-
Protocol 2: Enzymatic Resolution of (±)-ethyl tetrahydrofuran-2-carboxylate
This protocol is based on a chemoenzymatic approach.[5]
-
Reaction Setup:
-
Prepare a buffered solution (e.g., 1.5 M potassium phosphate buffer, pH 8).
-
Add the racemic substrate, (±)-ethyl tetrahydrofuran-2-carboxylate.
-
Initiate the reaction by adding the enzyme (e.g., an Aspergillus melleus protease).
-
-
Hydrolysis:
-
Stir the mixture at a controlled temperature for a set period (e.g., 20 hours) until approximately 50% conversion is reached. The enzyme will selectively hydrolyze the (R)-ester to the (R)-acid.
-
-
Workup and Separation:
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the mixture with an organic solvent. The (R)-(+)-tetrahydro-2-furoic acid will be in the aqueous phase or can be extracted after acidification, while the unreacted (S)-ester will be in the organic phase.
-
Isolate the (R)-acid from the aqueous phase by extraction with an appropriate solvent after ensuring the pH is low.
-
Visualizations
Caption: Workflow for synthesis via hydrogenation and classical resolution.
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- 1. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 2. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 3. EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (+)-Tetrahydro-2-furoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (+)-Tetrahydro-2-furoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical state and appearance of (+)-Tetrahydro-2-furoic acid?
A1: (+)-Tetrahydro-2-furoic acid is typically a colorless to pale yellow liquid or a low-melting solid.[1][2] It is important to note that the racemic mixture, (±)-Tetrahydro-2-furoic acid, has a reported melting point of 21°C.[3][4][5]
Q2: Which solvents are suitable for the recrystallization of the diastereomeric salt of (+)-Tetrahydro-2-furoic acid during chiral resolution?
A2: Acetone and tetrahydrofuran (THF) have been successfully used for the recrystallization of the diastereomeric salts formed between (±)-tetrahydro-2-furoic acid and a chiral resolving agent, such as L-phenylalaninol or (S)-(-)-1-phenylethylamine.[6][7]
Q3: After resolving the enantiomers, is recrystallization of the final (+)-Tetrahydro-2-furoic acid product necessary?
A3: Following the decomposition of the diastereomeric salt and extraction, the resulting (+)-Tetrahydro-2-furoic acid is often of sufficient purity for subsequent reactions. However, if higher purity is required, further purification methods like recrystallization or distillation can be employed.[7]
Q4: What are some general considerations for selecting a recrystallization solvent for carboxylic acids like (+)-Tetrahydro-2-furoic acid?
A4: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For carboxylic acids, solvents that can engage in hydrogen bonding, such as water or alcohols, can be effective.[8] However, due to the compound's good solubility in many organic solvents, a solvent system (a mixture of a "good" solvent and a "poor" solvent) may be necessary to achieve optimal crystal formation.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Boil off a portion of the solvent to increase the concentration of the acid and allow the solution to cool again. - If using a mixed solvent system, add more of the "poor" solvent dropwise to the warm solution until turbidity persists, then clarify by adding a minimal amount of the "good" solvent before cooling. |
| The cooling process is too rapid, preventing crystal nucleation. | - Allow the solution to cool slowly to room temperature on a benchtop, insulated from the surface, before transferring to an ice bath. | |
| The presence of significant impurities is inhibiting crystallization. | - Consider pre-purification steps such as passing the crude material through a silica plug. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure (+)-Tetrahydro-2-furoic acid. | |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are depressing the melting point. | - Reheat the solution to redissolve the oil. - Add a small amount of additional solvent to lower the saturation point and attempt a slower cooling process.[10] - Consider using a lower-boiling point solvent or a different solvent system. |
| Low recovery of purified crystals. | The compound has significant solubility in the cold recrystallization solvent. | - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use a minimal amount of ice-cold solvent to wash the collected crystals. |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Add a slight excess of hot solvent before filtration to ensure the compound remains in solution. | |
| Crystals are colored or appear impure. | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
| Incomplete removal of the resolving agent or byproducts. | - Ensure the pH is correctly adjusted during the decomposition of the diastereomeric salt and that the extraction process is efficient. |
Data Presentation
Table 1: Physical Properties of Tetrahydro-2-furoic Acid
| Property | (±)-Tetrahydro-2-furoic acid | (+)-Tetrahydro-2-furoic acid |
| Molecular Formula | C5H8O3 | C5H8O3 |
| Molecular Weight | 116.12 g/mol | 116.117 g/mol [2] |
| Appearance | Colorless to pale yellow liquid/solid[1] | Clear to pale yellow liquid[2] |
| Melting Point | 21 °C[3][4][5] | Not explicitly found, but is a liquid at room temperature. |
| Boiling Point | 130-133 °C at 15 Torr[3] | 243.2 °C at 760 mmHg[2] |
| Density | 1.218 g/cm³ at 16 °C[3] | 1.262 g/cm³[2] |
Table 2: Solubility of Tetrahydro-2-furoic Acid
| Solvent | Solubility |
| Water | Moderately soluble[1] |
| Organic Solvents | Good solubility[1] |
| Chloroform | Slightly soluble[5] |
| Methanol | Slightly soluble[5] |
| Ethyl Acetate | Soluble[4] |
Experimental Protocols
Protocol 1: Recrystallization of the Diastereomeric Salt of (+)-Tetrahydro-2-furoic Acid
This protocol is adapted from procedures involving chiral resolution.[6][7]
-
Dissolution: Dissolve the crude diastereomeric salt (formed from (±)-tetrahydro-2-furoic acid and a chiral resolving agent) in a minimal amount of hot acetone or tetrahydrofuran. For example, heat the mixture to approximately 56°C in acetone to achieve a clear solution.[6]
-
Cooling and Crystallization: Stop heating and allow the solution to cool slowly to room temperature with gentle stirring. Continue to stir at a constant low speed as crystals form. For enhanced recovery, further cool the mixture in an ice bath.
-
Isolation: Collect the purified diastereomeric salt crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly.
-
Decomposition of the Salt: Dissolve the purified salt in water and adjust the pH to between 11 and 14 with an alkaline solution (e.g., NaOH) to liberate the chiral amine. Extract the amine with an organic solvent.
-
Isolation of (+)-Tetrahydro-2-furoic Acid: Acidify the aqueous layer to a pH of less than 2 with a mineral acid (e.g., HCl or H2SO4). Extract the (+)-Tetrahydro-2-furoic acid with an organic solvent (e.g., dichloromethane).
-
Final Steps: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent under reduced pressure to yield the (+)-Tetrahydro-2-furoic acid.
Protocol 2: General Recrystallization of (+)-Tetrahydro-2-furoic Acid
This is a general protocol based on standard recrystallization techniques for carboxylic acids. The ideal solvent or solvent system should be determined experimentally.
-
Solvent Selection: Test the solubility of a small sample of the crude (+)-Tetrahydro-2-furoic acid in various solvents at room temperature and upon heating. An ideal single solvent will show low solubility at room temperature and high solubility when hot. Alternatively, a solvent pair (one in which the acid is soluble and one in which it is sparingly soluble) can be used.
-
Dissolution: Place the crude (+)-Tetrahydro-2-furoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) until the acid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath. If using a solvent pair, add the "poor" solvent dropwise to the hot filtrate until the solution becomes cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of (+)-Tetrahydro-2-furoic acid.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Top Quality Chinese Factory supply 87392-05-0 (R)-(+)-2-Tetrahydrofuroic acid [yunuochemical.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chembk.com [chembk.com]
- 5. 2-Tetrahydrofuroic acid CAS#: 16874-33-2 [m.chemicalbook.com]
- 6. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Common side reactions in the synthesis of (+)-Tetrahydro-2-furoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (+)-Tetrahydro-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce racemic Tetrahydro-2-furoic acid?
A1: The two main industrial routes for synthesizing racemic tetrahydro-2-furoic acid are the catalytic hydrogenation of 2-furoic acid and the oxidation of tetrahydrofurfuryl alcohol.
Q2: How is the enantiomerically pure (+)-Tetrahydro-2-furoic acid obtained from the racemic mixture?
A2: The most common method for obtaining enantiomerically pure (+)-Tetrahydro-2-furoic acid is through classical resolution. This involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a mixture of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with an acid to liberate the enantiomerically pure (+)-Tetrahydro-2-furoic acid.
Q3: What are some common chiral resolving agents used for the resolution of Tetrahydro-2-furoic acid?
A3: Common chiral resolving agents include optically active amines such as (S)-(-)-1-phenylethylamine, 1-cyclohexylethylamine, and 1-(1-naphthyl)ethylamine.[1] The choice of resolving agent and solvent system is critical for efficient separation of the diastereomeric salts.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: The enantiomeric excess (e.e.) of your (+)-Tetrahydro-2-furoic acid can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique separates the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.
Troubleshooting Guides
Problem 1: Low Yield in the Hydrogenation of 2-Furoic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrogenation | - Verify Catalyst Activity: Ensure the palladium or platinum catalyst is not poisoned or expired. Consider using a fresh batch of catalyst. - Optimize Reaction Conditions: Increase hydrogen pressure, reaction time, or temperature according to established protocols. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. - Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are often effective. |
| Catalyst Poisoning | - Purify Starting Material: Impurities in the 2-furoic acid, such as sulfur compounds, can poison the catalyst. Purify the starting material by recrystallization or distillation. - Use a Higher Catalyst Loading: In cases of suspected low-level impurities, a slightly higher catalyst loading may help drive the reaction to completion. |
| Formation of Tarry Byproducts | - Control Reaction Temperature: Exceeding the optimal reaction temperature can lead to polymerization and the formation of tars, a known issue in furoic acid chemistry.[2] - Purification of Starting Material: Tarry byproducts can also arise from impurities in the initial 2-furoic acid.[2] |
Problem 2: Presence of Impurities in the Final Product after Oxidation of Tetrahydrofurfuryl Alcohol
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. - Adjust Oxidant Stoichiometry: Ensure a sufficient molar equivalent of the oxidizing agent is used. - Optimize Reaction Time and Temperature: Prolong the reaction time or cautiously increase the temperature to ensure complete conversion. |
| Over-oxidation or Side Reactions | - Control Reaction Conditions: Aggressive oxidation conditions can lead to ring-opening or other side reactions. Carefully control the temperature and the rate of addition of the oxidizing agent. - Choice of Oxidant: Select an oxidizing agent with appropriate selectivity for the conversion of primary alcohols to carboxylic acids. |
| Residual Starting Material or Aldehyde Intermediate | - Purification: Employ fractional distillation under reduced pressure or column chromatography to separate the desired carboxylic acid from the more volatile alcohol and aldehyde. - Chemical Wash: An aqueous basic wash (e.g., with sodium bicarbonate solution) during workup will extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting. |
Problem 3: Low Enantiomeric Excess (e.e.) after Chiral Resolution
| Potential Cause | Troubleshooting Steps |
| Incomplete Separation of Diastereomeric Salts | - Optimize Crystallization Conditions: The efficiency of fractional crystallization is highly dependent on the solvent system, temperature, and cooling rate. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomers.[1] - Perform Multiple Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric purity. Perform one or more recrystallizations of the desired diastereomeric salt.[1] |
| Racemization | - Avoid Harsh Conditions: Although less common for this compound, exposure to harsh acidic or basic conditions, or high temperatures, for prolonged periods could potentially lead to some degree of racemization. Ensure the conditions for salt formation and decomposition are as mild as possible. |
| Inaccurate Measurement of Optical Purity | - Validate Analytical Method: Ensure the chiral HPLC method is properly validated for the separation of the enantiomers of tetrahydro-2-furoic acid. Check the column, mobile phase, and detection parameters. |
Experimental Protocols
Key Experiment: Resolution of (±)-Tetrahydro-2-furoic acid
This protocol is a generalized procedure based on common practices for chiral resolution.[1]
-
Salt Formation:
-
Dissolve (±)-Tetrahydro-2-furoic acid in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine) to the solution.
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The mother liquor contains the enriched other diastereomer.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in water.
-
Add a strong acid (e.g., dilute HCl or H₂SO₄) to adjust the pH to 1-2. This protonates the carboxylic acid and liberates it from the amine salt.
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (+)-Tetrahydro-2-furoic acid.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC.
-
Further purification, if necessary, can be achieved by recrystallization or distillation.
-
Visualizations
References
Technical Support Center: Optimization of (+)-Tetrahydro-2-furoic Acid Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of (+)-Tetrahydro-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of (+)-Tetrahydro-2-furoic acid necessary?
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method.[1] For (+)-Tetrahydro-2-furoic acid, this is often done to:
-
Increase volatility for Gas Chromatography (GC) analysis.
-
Introduce a chromophore or fluorophore for enhanced UV-Visible or Fluorescence detection in High-Performance Liquid Chromatography (HPLC).[1]
-
Improve peak shape and chromatographic separation.[2]
-
Enable chiral separation of enantiomers by forming diastereomers with a chiral derivatizing agent.[3]
Q2: What are the most common derivatization methods for carboxylic acids like (+)-Tetrahydro-2-furoic acid?
The most common methods involve converting the carboxylic acid group into esters, amides, or acyl hydrazides.[4]
-
Esterification: Reaction of the acid with an alcohol, often in the presence of a catalyst, to form an ester. This is a popular method for GC analysis.[2]
-
Amidation: Reaction with an amine, typically using a coupling agent or by first converting the carboxylic acid to a more reactive species (e.g., an acid chloride).[5]
-
Silylation: Reaction with a silylating reagent (e.g., BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group, which increases volatility for GC analysis.[3]
Q3: How do I choose the right derivatizing reagent?
The choice depends on the analytical technique and the desired outcome.[2]
-
For GC Analysis: Silylating reagents (e.g., BSTFA, HMDS) or alkylating agents that form volatile esters are preferred.[3]
-
For HPLC-UV/Fluorescence Analysis: Reagents that introduce a UV-absorbing or fluorescent tag are necessary. Examples include bromomethylcoumarins or 9-anthryldiazomethane (ADAM).[4][6]
-
For Chiral Analysis: An enantiomerically pure chiral derivatizing agent is required to form diastereomers that can be separated on a non-chiral column.[3]
Q4: Should I perform pre-column or post-column derivatization for HPLC?
Both methods have their advantages.
-
Pre-column derivatization involves modifying the analyte before it is injected into the HPLC system. It is more common and avoids issues with band broadening that can occur in post-column reactors.[1]
-
Post-column derivatization occurs after the separation on the column and before detection. This is useful for analytes that are not stable after derivatization or when the derivatizing reagent interferes with the separation. High-performance configurations can largely eliminate band-spreading problems.[7]
Troubleshooting Guides
Issue 1: Low or No Derivatization Yield
Q: My reaction shows very low conversion to the desired derivative. What are the possible causes and solutions?
A: Low yield is a common issue that can stem from several factors related to reaction conditions and reagent choice.
-
Possible Cause 1: Suboptimal Reaction Conditions. The temperature, time, and solvent can significantly impact yield.
-
Solution: Optimize these parameters systematically. For instance, increasing the reaction temperature often leads to higher conversion, but can sometimes decrease selectivity.[8][9] It is recommended to screen different solvents, as some can provide a better balance between conversion and selectivity.[8]
-
-
Possible Cause 2: Presence of Water. Esterification and amidation reactions are typically equilibrium reactions that produce water. The presence of water can inhibit the reaction from proceeding to completion.
-
Possible Cause 3: Inactive Reagents or Catalyst. The derivatizing agent or catalyst may have degraded over time.
-
Solution: Use fresh reagents and catalysts. Store them under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).
-
-
Possible Cause 4: Insufficient Reagent Concentration. The derivatizing reagent is often used in large excess to drive the reaction to completion.[6]
-
Solution: Increase the molar ratio of the derivatizing agent to the (+)-Tetrahydro-2-furoic acid. A 100-fold excess is sometimes used.[6]
-
Issue 2: Multiple or Unexpected Peaks in Chromatogram
Q: I am observing multiple peaks for my derivatized analyte or significant impurity peaks. What could be wrong?
A: Extraneous peaks can originate from the reagents, side reactions, or the sample matrix itself.
-
Possible Cause 1: Impurities in the Derivatizing Reagent. Since the derivatizing agent is often used in a large excess, any impurities it contains can appear as significant peaks in the chromatogram.[6]
-
Solution: Use high-purity reagents. If possible, run a blank analysis of the reagent to identify potential interfering peaks.
-
-
Possible Cause 2: Formation of Side Products or Isomers. The reaction conditions may be promoting the formation of undesired side products or different isomers of the derivative.[6]
-
Solution: Re-optimize the reaction conditions. For example, longer reaction times can sometimes lead to reduced selectivity.[8] Analyze the unexpected peaks (e.g., using MS detection) to identify their structure and adjust the reaction strategy accordingly.
-
-
Possible Cause 3: Incomplete Derivatization. The peak from the unreacted (+)-Tetrahydro-2-furoic acid may still be present.
-
Solution: Refer to the troubleshooting guide for "Low or No Derivatization Yield" to improve the reaction efficiency.
-
-
Possible Cause 4: Sample Matrix Interference. For complex samples, components from the matrix may co-elute or interfere with the analysis.
-
Solution: Improve the sample cleanup procedure. Solid-phase extraction (SPE) using a cartridge with a similar chemistry to the analytical column can be effective.[7]
-
Issue 3: Poor Peak Shape or Retention Time Variability in HPLC/GC
Q: My derivative peak is showing tailing/fronting, or the retention time is shifting between injections. How can I fix this?
A: These issues often point to problems with the chromatographic system or interactions with active sites.
-
Possible Cause 1: Column Overload. Injecting too much sample can lead to broad or asymmetrical peaks.[10]
-
Solution: Decrease the sample concentration or injection volume.
-
-
Possible Cause 2: Adsorption of Analyte. Active sites in the GC inlet, column, or even glassware can adsorb the analyte, causing peak tailing and loss of signal. This is particularly relevant for low-level analyses.
-
Solution: Deactivate all glassware by silanization (e.g., treating with a 5-10% solution of dimethyldichlorosilane in toluene).[2] Use a deactivated inlet liner and a high-quality, inert GC column.
-
-
Possible Cause 3: Inappropriate Mobile Phase/Buffer (HPLC). For HPLC, issues with the mobile phase buffer, such as incorrect pH or precipitation when mixed with organic solvent, can cause retention variability.[7][10]
-
Solution: Ensure the buffer is fully soluble in all mobile phase compositions used during the gradient. Operate near the buffer's pKa for stable retention. If using mass spectrometry, choose a volatile buffer like ammonium acetate or ammonium formate.[10]
-
-
Possible Cause 4: Column Degradation. The stationary phase of the column can degrade over time, or the column inlet frit can become blocked, leading to poor peak shape and increased backpressure.[10]
-
Solution: Use a guard column to protect the analytical column from contaminants.[7] If the column is degraded, it will need to be replaced.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies on the optimization of reactions related to carboxylic acid derivatization. These serve as a guide for selecting starting conditions for your experiments.
Table 1: Effect of Temperature on Esterification Conversion
This data is based on the esterification of 2-furoic acid with n-butanol using a ZrTPA30PEGT100 catalyst, demonstrating the strong influence of temperature on reaction conversion.[9]
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 70 | 24 | 0 |
| 110 | 24 | 25 |
| 125 | 24 | 93 |
| 140 | 24 | >95 |
Table 2: Influence of Oxidant and Solvent on Oxidative Coupling Reaction
This data, from the synthesis of dihydrobenzofuran neolignans, illustrates how reagent and solvent choice can be optimized to balance conversion and selectivity—a principle applicable to derivatization reactions.[8]
| Oxidant (1 equiv.) | Solvent | Conversion (%) | Selectivity (%) |
| Ag₂O | Benzene/Acetone (6:4) | 90 | 56 |
| Ag₂CO₃ | Benzene/Acetone (6:4) | 51 | 52 |
| AgNO₃ | Benzene/Acetone (6:4) | 47 | 39 |
| Ag₂O | Acetonitrile | 85 | 65 |
| Ag₂O | Dichloromethane | 92 | 48 |
Experimental Protocols
Protocol 1: General Procedure for Esterification for GC Analysis
This protocol is a general guideline for forming methyl or ethyl esters, which are suitable for GC analysis.
-
Preparation: In a clean, dry micro-reaction vial, add ~1-5 mg of (+)-Tetrahydro-2-furoic acid.
-
Reagent Addition: Add 200 µL of a suitable alcohol (e.g., methanol or ethanol) containing an acid catalyst (e.g., 3% HCl or 14% BF₃).
-
Reaction: Cap the vial tightly. Heat the mixture at 60-80°C for 30-60 minutes.
-
Workup: Cool the vial to room temperature. Add 500 µL of a non-polar organic solvent (e.g., hexane or ethyl acetate) and 500 µL of a saturated sodium bicarbonate solution to neutralize the catalyst.
-
Extraction: Vortex the mixture and allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Protocol 2: General Procedure for Amidation for HPLC Analysis
This protocol describes a common approach using a carbodiimide coupling agent, suitable for forming amides with primary or secondary amines.
-
Activation: Dissolve ~5 mg of (+)-Tetrahydro-2-furoic acid in 500 µL of an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) in a dry reaction vial.
-
Coupling Agent: Add 1.2 equivalents of a carbodiimide coupling agent (e.g., EDAC) and 1.2 equivalents of an activator (e.g., N-hydroxysuccinimide). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[4]
-
Amine Addition: Add 1.1 equivalents of the desired amine (if the amine introduces a chromophore/fluorophore, this serves as the derivatization step).
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or HPLC.
-
Workup: Quench the reaction with a small amount of water. Dilute the mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Analysis: Reconstitute the residue in the mobile phase for HPLC analysis.
Mandatory Visualizations
Caption: General workflow for the derivatization of (+)-Tetrahydro-2-furoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. scispace.com [scispace.com]
- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Derivatization of carboxylic group for fluorescence - Chromatography Forum [chromforum.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scielo.br [scielo.br]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Chiral HPLC Separation of Tetrahydro-2-furoic Acid Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of Tetrahydro-2-furoic acid enantiomers.
Troubleshooting Guide
This guide addresses common problems encountered during the separation of (R)- and (S)-Tetrahydro-2-furoic acid.
Question: Why am I not seeing any separation between the enantiomers (a single peak)?
Answer: Complete co-elution is a common issue during initial method development. Several factors could be the cause:
-
Inappropriate Chiral Stationary Phase (CSP): The primary mechanism for chiral separation is the differential interaction between the enantiomers and the CSP. Tetrahydro-2-furoic acid may not have suitable interactions with the selected column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are often a good starting point.[1][2][3][4]
-
Incorrect Mobile Phase Mode: Chiral separations are highly sensitive to the mobile phase. You may need to switch between normal-phase, reversed-phase, or polar organic modes to achieve separation.[5] For instance, if a normal-phase method with hexane/ethanol isn't working, a reversed-phase method with acetonitrile/water and an acidic additive might be effective.[6][7]
-
Missing Additive/Modifier: The acidity of Tetrahydro-2-furoic acid often requires an acidic modifier in the mobile phase (like trifluoroacetic acid - TFA, or formic acid) to suppress ionization and improve interaction with the stationary phase.[1][7] One researcher reported achieving separation only after adding TFA to their hexane/ethanol mobile phase.[1]
Question: My peaks are broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and quantification.[8] Tailing is often observed for acidic analytes like Tetrahydro-2-furoic acid.
-
Secondary Interactions: Tailing can be caused by unwanted interactions between the analyte and the silica support of the column, particularly with residual silanol groups. Adding an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase can minimize these interactions.[9]
-
Column Overload: Injecting too much sample can lead to peak tailing.[8][10] Try reducing the sample concentration or injection volume.
-
Column Contamination/Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can cause poor peak shape.[11] Consider flushing the column with a strong solvent (as recommended by the manufacturer) or replacing the guard column.[11]
Question: I have two peaks, but the resolution is very poor (Rs < 1.5). How can I improve it?
Answer: Improving baseline resolution is key for accurate quantification.
-
Optimize Mobile Phase Composition: Small changes in the ratio of your mobile phase solvents (e.g., hexane to alcohol in normal phase) can significantly impact selectivity (α).[7] Systematically vary the percentage of the polar modifier (e.g., ethanol).
-
Change the Alcohol Modifier: In normal phase, switching from ethanol to a different alcohol like isopropanol or n-butanol can alter the hydrogen bonding interactions and improve resolution.
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, though it will increase the run time.[12]
-
Lower the Temperature: For some chiral separations, reducing the column temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby improving resolution.
Question: My retention times are drifting between injections. What is the cause?
Answer: Irreproducible retention times are often due to a lack of system equilibration or changes in the mobile phase.
-
Insufficient Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times.[2] Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved before starting your analytical run.
-
Mobile Phase Volatility: In normal-phase chromatography, solvents like hexane are highly volatile. If the mobile phase is not prepared consistently or if there is solvent evaporation from the reservoir, the composition can change over time, leading to retention time shifts.
-
Temperature Fluctuations: Ensure the column compartment temperature is stable and controlled, as temperature can influence retention.
Frequently Asked Questions (FAQs)
Q1: Which chiral columns are recommended for separating Tetrahydro-2-furoic acid enantiomers? Based on reported applications, polysaccharide-based columns are a good starting point. A user successfully achieved separation using a CHIRALPAK® AD-3 column.[1] A patented method specifies a SUMIPAX OA 2000 column.[13] The choice depends heavily on the mobile phase mode you intend to use.
Q2: Should I use normal-phase or reversed-phase chromatography? Both modes have been reported for similar compounds. Normal-phase (e.g., hexane/ethanol with an acid additive) is very common for chiral separations on polysaccharide CSPs.[1][13] However, reversed-phase methods (e.g., acetonitrile/water with an acid) can also be effective and may offer better compatibility with mass spectrometry.[6]
Q3: Is derivatization necessary to separate the enantiomers? Direct separation without derivatization is possible and generally preferred to avoid extra sample preparation steps.[3][14] However, if direct methods fail, derivatizing the carboxylic acid group with a chiral reagent to form diastereomers that can be separated on a standard achiral column is a viable alternative strategy.[15][16]
Q4: What is the role of an acidic additive like TFA? For an acidic compound like Tetrahydro-2-furoic acid, an additive like trifluoroacetic acid (TFA) or formic acid serves two main purposes:
-
It suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a neutral state for more consistent interaction with the CSP.[7]
-
It can reduce peak tailing by masking active sites (e.g., silanols) on the column packing material.
Q5: My column performance has degraded over time. Can it be restored? Loss of performance can be due to contamination or dissolution of the stationary phase.[11] Always use solvents that are compatible with the specific chiral column. For immobilized CSPs, flushing with strong, "non-traditional" solvents like THF or DMF may be possible to remove strongly adsorbed contaminants. For coated CSPs, washing is much more restricted, often to isopropanol.[11] Always consult the column manufacturer's care and use manual before attempting any aggressive washing protocols.[11]
Data Presentation
Table 1: Example Normal-Phase HPLC Conditions
| Parameter | Condition | Source |
|---|---|---|
| Analyte | (±)-Tetrahydro-2-furoic acid | [13] |
| Column | SUMIPAX OA 2000 (4.6 mm I.D. × 250 mm, 5 µm) | [13] |
| Mobile Phase | Hexane:Ethylene Dichloride (750:150, v/v) | [13] |
| Flow Rate | 1.2 mL/min | [13] |
| Detection | UV at 220 nm | [13] |
| Retention Time (R-form) | 7.64 min | [13] |
| Retention Time (S-form) | 8.41 min |[13] |
Table 2: User-Reported Troubleshooting Conditions (Normal Phase)
| Parameter | Condition | Source |
|---|---|---|
| Analyte | (±)-Tetrahydro-2-furoic acid | [1] |
| Column | CHIRALPAK® AD-3 | [1] |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) + 0.1% TFA | [1] |
| Result | Achieved separation (initially "m-shaped" peaks) |[1] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Normal Phase)
-
Sample Preparation:
-
Prepare a stock solution of racemic Tetrahydro-2-furoic acid at approximately 1 mg/mL in ethanol or the mobile phase.
-
Dilute the stock solution to a working concentration of ~0.1-0.2 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Prepare the initial mobile phase, for example, n-Hexane:Ethanol (90:10, v/v).
-
Add an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA), by adding 1 mL of TFA to 1 L of the pre-mixed mobile phase.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
HPLC System Setup and Equilibration:
-
Install a suitable polysaccharide-based chiral column (e.g., Chiralpak AD, AS, or Chiralcel OD, OJ series).
-
Flush the entire HPLC system with the mobile phase to remove any incompatible solvents.
-
Equilibrate the column with the mobile phase at a typical flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes, or until a stable baseline is observed.
-
-
Chromatographic Analysis:
-
Set the column oven temperature (e.g., 25 °C).
-
Set the UV detector wavelength (e.g., 210-220 nm, as the analyte lacks a strong chromophore).
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Run the isocratic method for a sufficient time to allow both enantiomers to elute.
-
-
Optimization:
-
If resolution is poor, systematically adjust the ethanol percentage (e.g., from 5% to 20%).
-
If needed, change the alcohol modifier to isopropanol and repeat the optimization.
-
Adjust the flow rate or temperature to further refine the separation.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape issues.
Caption: Logical workflow for chiral method development.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Tetrahydro-2-furoic acid, (-)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bvchroma.com [bvchroma.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of (+)-Tetrahydro-2-furoic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Tetrahydro-2-furoic acid. The information provided is intended to help overcome common challenges, particularly those related to solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Tetrahydro-2-furoic acid and what are its common applications?
A1: (+)-Tetrahydro-2-furoic acid is a chiral carboxylic acid with a saturated furan ring structure. It is a colorless to pale yellow liquid or solid, depending on its purity and temperature.[1] It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] Notably, it is a key intermediate in the production of drugs such as Alfuzosin, used for treating benign prostatic hyperplasia, and Tecadenoson.[3]
Q2: What are the general solubility characteristics of (+)-Tetrahydro-2-furoic acid?
A2: (+)-Tetrahydro-2-furoic acid has moderate solubility in water and generally good solubility in organic solvents.[1] Its solubility is influenced by the presence of both a polar carboxylic acid group, which can engage in hydrogen bonding, and a nonpolar cyclic ether structure. Carboxylic acids with fewer than five carbon atoms, like tetrahydro-2-furoic acid, are typically miscible with water.[1][4] They are also generally soluble in polar organic solvents such as ethanol and acetone.[1][4]
Q3: Why am I having trouble dissolving (+)-Tetrahydro-2-furoic acid in my chosen organic solvent?
A3: Several factors can contribute to solubility issues. These include:
-
Solvent Polarity: The principle of "like dissolves like" is crucial. While generally soluble in organic solvents, there can be significant differences between polar and non-polar solvents.
-
Temperature: Solubility is often temperature-dependent. Insufficient heating (or in some cases, excessive heating) can hinder dissolution.
-
Purity of the Compound and Solvent: Impurities in either the (+)-Tetrahydro-2-furoic acid or the solvent can affect solubility.
-
Moisture Content: For some organic solvents, the presence of small amounts of water can either enhance or decrease the solubility of carboxylic acids.[2][5][6]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing challenges in dissolving (+)-Tetrahydro-2-furoic acid.
Initial Assessment
Before attempting to dissolve a large amount of (+)-Tetrahydro-2-furoic acid, it is advisable to perform a small-scale solubility test. This can provide a quick indication of its solubility in the chosen solvent.
Troubleshooting Steps
If you encounter poor solubility, consider the following strategies:
-
Co-solvency: The addition of a miscible co-solvent can significantly alter the polarity of the solvent system and improve solubility. For instance, if your primary solvent is non-polar, adding a small amount of a polar solvent like methanol or ethanol may aid dissolution.
-
pH Adjustment: As a carboxylic acid, the solubility of (+)-Tetrahydro-2-furoic acid is highly dependent on pH. In aqueous solutions or protic organic solvents, adjusting the pH can dramatically increase solubility.
-
Increasing pH (Adding a Base): Deprotonation of the carboxylic acid to form the carboxylate salt will significantly increase its polarity and solubility in polar solvents. A weak organic base like triethylamine is often used in organic reactions.
-
Decreasing pH (Adding an Acid): This will suppress the ionization of the carboxylic acid, making it less polar and potentially more soluble in non-polar organic solvents.
-
-
Temperature Modification: Gently heating the solvent while stirring can increase the rate of dissolution and the overall solubility. Always be mindful of the boiling point of your solvent and the thermal stability of (+)-Tetrahydro-2-furoic acid.
-
Particle Size Reduction: If you are working with solid (+)-Tetrahydro-2-furoic acid, reducing the particle size by grinding it into a fine powder will increase the surface area available for solvation, which can lead to faster dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.
Logical Flow for Troubleshooting Solubility
The following diagram illustrates a logical workflow for addressing solubility challenges.
Caption: A step-by-step guide to troubleshooting solubility problems.
Quantitative Solubility Data
While precise, publicly available quantitative solubility data for (+)-Tetrahydro-2-furoic acid in a wide range of organic solvents is limited, the following table provides estimates based on general principles of solubility for short-chain carboxylic acids and qualitative observations from various sources. These values should be considered as approximations and may vary depending on the specific experimental conditions.
| Solvent | Polarity Index | Estimated Solubility ( g/100 mL) at 25°C | Classification |
| Water | 10.2 | >10 | Very Soluble |
| Methanol | 5.1 | >10 | Very Soluble |
| Ethanol | 4.3 | >10 | Very Soluble |
| Acetone | 4.3 | >10 | Very Soluble |
| Acetonitrile | 5.8 | 5 - 10 | Soluble |
| Dichloromethane | 3.1 | 5 - 10 | Soluble |
| Ethyl Acetate | 4.4 | 5 - 10 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | >10 | Very Soluble |
| Toluene | 2.4 | 1 - 5 | Sparingly Soluble |
| Hexane | 0.1 | <1 | Insoluble |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of (+)-Tetrahydro-2-furoic acid in a specific organic solvent.
Materials:
-
(+)-Tetrahydro-2-furoic acid
-
Solvent of interest
-
Analytical balance
-
Vials or test tubes with caps
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Temperature-controlled environment (e.g., water bath)
Procedure:
-
Accurately weigh a small amount of (+)-Tetrahydro-2-furoic acid (e.g., 10 mg) into a vial.
-
Add a measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
Cap the vial and vigorously mix using a vortex mixer for 1-2 minutes.
-
If the solid dissolves completely, add another weighed amount of the acid and repeat the mixing process.
-
Continue adding the acid in small, known increments until a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged mixing).
-
To ensure equilibrium, the saturated solution can be stirred at a constant temperature for an extended period (e.g., 24 hours).
-
Once equilibrium is reached, carefully filter or centrifuge the solution to remove any undissolved solid.
-
A known volume of the clear supernatant is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined.
-
Calculate the solubility in g/100 mL or other desired units.
Experimental Workflow: Synthesis of Alfuzosin
The following diagram illustrates a simplified workflow for the synthesis of Alfuzosin, a pharmaceutical that uses (+)-Tetrahydro-2-furoic acid as a key starting material. This is based on general procedures described in the patent literature.
Caption: Key steps in the synthesis of Alfuzosin from (+)-Tetrahydro-2-furoic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Integrity of (+)-Tetrahydro-2-furoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (+)-Tetrahydro-2-furoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your chiral starting material during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (+)-Tetrahydro-2-furoic acid?
A1: Racemization is the process by which an enantiomerically pure or enriched compound, such as (+)-Tetrahydro-2-furoic acid, converts into a mixture of equal parts of both enantiomers (a racemic mixture). This is a significant concern in drug development and synthesis because often only one enantiomer of a chiral molecule is biologically active, while the other may be inactive or even cause harmful side effects.[1] Preserving the specific stereochemistry of (+)-Tetrahydro-2-furoic acid is therefore crucial for the efficacy and safety of the final pharmaceutical product.
Q2: What are the general mechanisms that lead to the racemization of (+)-Tetrahydro-2-furoic acid?
A2: The primary mechanisms involve the deprotonation and reprotonation of the chiral center (the carbon atom to which the carboxylic acid group is attached). This can be facilitated by either a base or an acid.
-
Base-Catalyzed Racemization: A base can remove the acidic proton from the chiral carbon, forming a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.
-
Acid-Catalyzed Racemization: An acid can protonate the carbonyl oxygen of the carboxylic acid, making the alpha-proton more acidic and susceptible to removal by a weak base (like the solvent). This also leads to the formation of a planar enol intermediate, which upon reprotonation, results in racemization.
-
Oxazolone Formation: During amide coupling reactions, the activated carboxylic acid can cyclize to form an oxazolone intermediate. The chiral center in the oxazolone is prone to racemization, especially in the presence of a base.[2][3][4]
Q3: Which reaction conditions are most likely to cause racemization of (+)-Tetrahydro-2-furoic acid?
A3: High temperatures, strong bases, and prolonged reaction times are major contributors to racemization. The choice of solvent and coupling reagents for amide bond formation also plays a critical role. Protic solvents like methanol and ethanol can facilitate proton exchange and may lead to racemization, especially at elevated temperatures.[5][6]
Troubleshooting Guides
Issue 1: Loss of enantiomeric excess during amide bond formation.
When converting (+)-Tetrahydro-2-furoic acid to an amide, racemization is a common side reaction, particularly when using carbodiimide-based coupling reagents without additives.
Troubleshooting Steps:
-
Optimize Coupling Reagent and Additives:
-
Avoid using carbodiimides (like DCC or EDC) alone. These reagents can lead to the formation of a highly reactive O-acylisourea intermediate which can rearrange to a stable N-acylurea or form an oxazolone, both of which can promote racemization.[4]
-
Use coupling reagents with additives that suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial. They form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate.[4][7][8]
-
Consider using phosphonium or aminium/uronium-based coupling reagents. Reagents like BOP, PyBOP, HBTU, and HATU are generally more efficient and lead to less racemization compared to carbodiimides.[8][9][10] COMU has been noted for its superior racemization suppression.[11]
-
-
Control the Reaction Temperature:
-
Perform the coupling reaction at low temperatures. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the rate of racemization.[8]
-
-
Select an Appropriate Base:
-
The choice and amount of base are critical. Sterically hindered, non-nucleophilic bases are preferred.
-
N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[8]
-
For reactions that are particularly prone to racemization, a weaker base like 2,4,6-collidine is recommended.[8][11]
-
-
Choose a Suitable Solvent:
Issue 2: Racemization during esterification.
Esterification of (+)-Tetrahydro-2-furoic acid can also lead to a loss of stereochemical integrity, especially under harsh conditions.
Troubleshooting Steps:
-
Avoid Strong Acids and High Temperatures:
-
Traditional Fischer esterification using a strong acid catalyst (like sulfuric acid) and high temperatures should be used with caution, as these conditions can promote racemization.
-
-
Utilize Milder Esterification Methods:
-
Activation with coupling reagents: Similar to amide bond formation, using coupling reagents like DCC with a catalytic amount of a non-basic nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can facilitate esterification under milder conditions. However, be mindful that DMAP can sometimes promote racemization.
-
Mitsunobu Reaction: This reaction allows for the formation of esters under mild, neutral conditions, which can be beneficial for preserving stereochemistry.
-
Alkylating agents: Using alkyl halides or sulfates with a non-nucleophilic base to deprotonate the carboxylic acid can be an effective method.
-
-
Solvent Selection:
-
Use aprotic solvents to minimize proton exchange at the chiral center.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Synthesis with Respect to Racemization
| Coupling Reagent Class | Examples | Propensity for Racemization | Additives for Suppression | Notes |
| Carbodiimides | DCC, EDC, DIC | High (when used alone) | HOBt, HOAt, Oxyma | The by-product of DCC (DCU) is poorly soluble, making DIC a better choice for solid-phase synthesis. EDC is water-soluble.[8][10] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low | Not typically required, but can be used | BOP produces carcinogenic HMPA as a by-product. PyBOP is a safer alternative.[8] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very Low | Incorporated in the reagent structure (HOAt or HOBt moiety) | Generally provide fast reaction rates and high yields with minimal racemization.[9][11] |
Table 2: Influence of Reaction Parameters on Racemization of (+)-Tetrahydro-2-furoic acid
| Parameter | Condition Favoring Racemization | Condition Minimizing Racemization | Rationale |
| Temperature | High (e.g., reflux) | Low (0°C to room temperature) | Higher temperatures provide the activation energy for deprotonation and enolization. |
| Base | Strong, sterically unhindered bases (e.g., NaOH) | Weak, sterically hindered bases (e.g., 2,4,6-collidine) | Strong bases readily deprotonate the chiral center. Steric hindrance can disfavor this process.[8][11] |
| Solvent | Protic (e.g., methanol, ethanol) | Aprotic (e.g., DCM, DMF, ACN) | Protic solvents can act as proton donors and acceptors, facilitating the racemization mechanism.[5][6] |
| Reaction Time | Prolonged | As short as possible to achieve full conversion | The longer the chiral center is exposed to conditions that can cause racemization, the greater the potential for loss of stereochemical integrity. |
Experimental Protocols
Protocol 1: Racemization-Resistant Amide Synthesis using HATU
This protocol is for the coupling of (+)-Tetrahydro-2-furoic acid with a primary or secondary amine using HATU, a reagent known for low racemization.[14]
Materials:
-
(+)-Tetrahydro-2-furoic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, magnesium sulfate)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-Tetrahydro-2-furoic acid (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the stirred solution.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Esterification of (+)-Tetrahydro-2-furoic acid
This protocol describes a mild esterification procedure using an alkyl halide and a non-nucleophilic base.
Materials:
-
(+)-Tetrahydro-2-furoic acid
-
Alkyl halide (e.g., ethyl iodide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (ACN)
-
Standard work-up and purification reagents
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve (+)-Tetrahydro-2-furoic acid (1.0 equivalent) in anhydrous acetonitrile.
-
Add DBU (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the alkyl halide (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ester by column chromatography.
Visualizations
Reaction Mechanisms
Caption: Mechanisms of racemization for (+)-Tetrahydro-2-furoic acid.
Experimental Workflow
Caption: Workflow for minimizing racemization during reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of racemization of chiral pesticides in organic solvents and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. mesalabs.com [mesalabs.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Technical Support Center: Scaling Up the Synthesis of Optically Active Tetrahydro-2-furoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of optically active tetrahydro-2-furoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of optically active tetrahydro-2-furoic acid, particularly when scaling up the process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diastereomeric Salt | - Inappropriate solvent system for crystallization. - Suboptimal ratio of racemic acid to resolving agent. - Premature or too rapid cooling during crystallization. | - Screen different solvents or solvent mixtures to find conditions where one diastereomer is significantly less soluble. - Experiment with ratios of racemic acid to resolving agent, typically ranging from 2:1 to 1:1.5.[1][2] - Implement a gradual cooling profile to allow for selective crystallization. For instance, cooling over 2 to 6 hours has been reported to be effective.[1][2] |
| Low Enantiomeric Excess (e.e.) | - Incomplete separation of diastereomeric salts. - Racemization during the decomposition of the diastereomeric salt. - Inefficient chiral catalyst in asymmetric hydrogenation. | - Recrystallize the diastereomeric salt multiple times to improve purity.[1][2] - Decompose the salt under mild acidic conditions (e.g., dilute HCl or H₂SO₄ to pH 1-2) and at low temperatures to minimize racemization.[1][2] - For asymmetric hydrogenation, screen different chiral ligands and catalysts, and optimize reaction conditions such as temperature, pressure, and solvent. |
| Difficulty in Recovering the Resolving Agent | - Formation of stable emulsions during extraction. - Degradation of the resolving agent. | - After decomposing the salt with acid, make the aqueous layer basic (pH 11-14) to liberate the free amine before extraction with an organic solvent.[1][2] - Use a robust resolving agent that is stable to the reaction and workup conditions. Distillation can be used to purify the recovered amine.[2] |
| Product Contamination | - Incomplete removal of the resolving agent. - Residual solvent from extraction. - Presence of the undesired enantiomer. | - After acid decomposition of the salt and extraction of the desired acid, wash the organic layer thoroughly with water. - Use distillation under reduced pressure to purify the final product and remove volatile impurities.[2] - For trace amounts of the other enantiomer, a final recrystallization of the free acid may be necessary. |
| Low Conversion in Enzymatic Resolution | - Inactivated enzyme due to suboptimal pH, temperature, or solvent. - Poor substrate solubility. | - Optimize the reaction conditions for the specific lipase used (e.g., Candida antarctica lipase B). This includes buffering the pH and controlling the temperature. - Use a co-solvent system to improve the solubility of the substrate while maintaining enzyme activity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for producing optically active tetrahydro-2-furoic acid?
A1: The most prevalent scalable methods are:
-
Classical Resolution via Diastereomeric Salt Formation: This involves reacting racemic tetrahydro-2-furoic acid with a chiral resolving agent, such as an optically active amine (e.g., (S)-(-)-1-phenylethylamine), to form diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification liberates the desired enantiomer of tetrahydro-2-furoic acid.[1][2] This method can achieve high optical purity (up to 99% e.e.).[2]
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, Candida antarctica lipase B (CALB) can be used for the highly efficient and stereoselective synthesis of (S)-tetrahydro-2-furoic acid, achieving an enantiomeric excess of ≥98%.[3] This approach is advantageous due to its high selectivity, mild reaction conditions, and environmental friendliness.[3]
-
Asymmetric Hydrogenation: This involves the hydrogenation of furoic acid using a chiral catalyst to directly produce an optically active product.[4] While this method offers a more direct route, reported enantiomeric excesses are often lower (24-32% e.e.) compared to resolution methods, which may necessitate further enantiomeric enrichment.[4]
Q2: How do I choose the right resolving agent for classical resolution?
A2: The choice of resolving agent is critical for successful resolution. An ideal resolving agent should:
-
Be commercially available in high optical purity and at a reasonable cost.
-
Form diastereomeric salts with the racemic acid that have significantly different solubilities in a chosen solvent.
-
Be easily recoverable in high yield and purity for reuse.[1] Commonly used resolving agents for tetrahydro-2-furoic acid include optically active amines like 1-phenylethylamine, 1-cyclohexylethylamine, and 1-(1-naphthyl)ethylamine.[1]
Q3: What are the key parameters to control during the crystallization of diastereomeric salts?
A3: The key parameters to control are:
-
Solvent: The choice of solvent is crucial as it dictates the differential solubility of the diastereomeric salts. Solvents like ethyl acetate, methylene chloride, and tetrahydrofuran have been used.[1][2]
-
Temperature: A controlled, gradual cooling process is essential to promote the selective crystallization of the less soluble diastereomer.[1][2]
-
Concentration: The concentration of the reactants in the solvent will affect the yield and purity of the crystallized salt.
-
Stirring: Gentle stirring can aid in forming uniform crystals and preventing the trapping of impurities.
Q4: Can the undesired enantiomer from a resolution be racemized and recycled?
A4: Yes, developing a racemization process for the undesired enantiomer is a key strategy for improving the overall efficiency and cost-effectiveness of a resolution process. This would involve converting the unwanted enantiomer back into the racemic mixture, which can then be fed back into the resolution process.
Q5: What analytical techniques are used to determine the enantiomeric excess of optically active tetrahydro-2-furoic acid?
A5: The most common technique is chiral High-Performance Liquid Chromatography (HPLC).[2] This involves derivatizing the carboxylic acid to an ester (e.g., with diazomethane) and then analyzing it on a chiral stationary phase column.[2]
Experimental Protocols
Protocol 1: Resolution of (±)-Tetrahydro-2-furoic Acid using (S)-(-)-1-Phenylethylamine
This protocol is based on procedures described in the patent literature.[1][2]
1. Formation of the Diastereomeric Salt:
-
To a solution of (±)-tetrahydro-2-furoic acid (116.1 g) in a suitable solvent (e.g., a mixture of methylene chloride and ethyl acetate, or monochlorobenzene), add (S)-(-)-1-phenylethylamine (121.2 g) dropwise.[1]
-
Heat the mixture to ensure complete dissolution (e.g., reflux or 65°C).[1][2]
-
Gradually cool the solution to room temperature (e.g., 20°C) over several hours (e.g., 2-6 hours) to induce crystallization of the less soluble diastereomeric salt.[1][2]
-
Collect the precipitated crystals by filtration or centrifugation.[1][2]
2. Recrystallization (Optional but Recommended for High Purity):
-
Dissolve the obtained crystals in a minimal amount of a hot solvent (e.g., tetrahydrofuran).[2]
-
Allow the solution to cool slowly to recrystallize the salt.
-
Filter and dry the purified diastereomeric salt. Repeat this process until the desired optical purity is achieved.[2]
3. Decomposition of the Diastereomeric Salt:
-
Suspend the purified diastereomeric salt in water and an immiscible organic solvent (e.g., methylene chloride).
-
Adjust the pH of the aqueous layer to 1-2 with a mineral acid (e.g., dilute HCl or H₂SO₄).[1][2]
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.[2]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
4. Purification of the Final Product:
-
Purify the resulting optically active tetrahydro-2-furoic acid by distillation under reduced pressure.[2]
Quantitative Data from Resolution Experiments
| Resolving Agent | Solvent | Yield (Primary Crystals) | Optical Purity (e.e.) of Primary Crystals | Final Yield of Optically Active Acid | Final Optical Purity (e.e.) | Reference |
| (S)-(-)-1-Phenylethylamine | Monochlorobenzene | 41% | 74% | - | - | [1][2] |
| (S)-(-)-1-Phenylethylamine | Methylene Chloride / Ethyl Acetate | - | - | 30% | 99% | [1][2] |
| L-Phenylalaninol | Acetone / Ethyl Acetate | - | - | 32% (S-enantiomer) | 99.71% | [5] |
Visualizations
Caption: Workflow for the resolution of racemic tetrahydro-2-furoic acid.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 2. EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 5. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
Catalyst selection for the hydrogenation of furoic acid to Tetrahydro-2-furoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalyst selection and troubleshooting for the hydrogenation of furoic acid to Tetrahydro-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of furoic acid?
A1: A variety of catalysts can be employed for the hydrogenation of furoic acid to tetrahydro-2-furoic acid. Noble metal catalysts are highly effective and include Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), often supported on materials like carbon (C), alumina (Al₂O₃), or silica (SiO₂).[1] Non-precious metal catalysts, such as Raney Nickel (Ni) and Copper (Cu) based catalysts, are also utilized.[2]
Q2: What are typical reaction conditions for this hydrogenation?
A2: Reaction conditions can vary significantly depending on the chosen catalyst. Generally, the reaction is conducted under a hydrogen atmosphere with pressures ranging from atmospheric pressure (using a hydrogen balloon) to high pressure (up to 30 bar or higher) in an autoclave.[3] Temperatures can range from room temperature to 100°C or more.[1] Protic solvents like ethanol, methanol, or water are often used as they can accelerate the reaction rate.[4]
Q3: How do I choose the right catalyst for my experiment?
A3: The choice of catalyst depends on several factors, including desired reaction speed, selectivity, cost, and available equipment.
-
Palladium on carbon (Pd/C) is a very common and efficient catalyst for this transformation, often providing high yields under relatively mild conditions.
-
Platinum-based catalysts (e.g., Pt/C, PtO₂) are also highly active and can be used when other catalysts are not effective.
-
Rhodium and Ruthenium catalysts are effective as well and have been reported to give high conversion and selectivity.[1]
-
Raney Nickel is a cost-effective alternative to noble metals, but may require higher temperatures and pressures.
Q4: What are the main safety concerns associated with this reaction?
A4: The primary safety hazards are the flammability of hydrogen gas and the pyrophoric nature of many hydrogenation catalysts, particularly Palladium on carbon (Pd/C) and Raney Nickel, especially after use.[5] It is crucial to work in a well-ventilated fume hood, prevent any sparks or ignition sources, and handle the catalyst carefully, keeping it wet with solvent to avoid ignition in air.[5] Always purge the reaction system with an inert gas (like nitrogen or argon) before introducing hydrogen to remove oxygen and prevent the formation of an explosive mixture.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material (furoic acid) and the appearance of the product (tetrahydro-2-furoic acid). Mass spectrometry (MS) can also be useful to confirm the presence of the product.[4] When taking an aliquot for analysis, it is important to first safely purge the reaction vessel with an inert gas.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have been exposed to air for too long, or it may be from a poor-quality batch. 2. Catalyst Poisoning: Impurities in the starting material, solvent, or from previous reactions can poison the catalyst. Sulfur and thiol compounds are common poisons for palladium catalysts. 3. Insufficient Hydrogen: The hydrogen balloon may have a leak, or the pressure in the autoclave is not maintained. 4. Poor Mixing: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen. | 1. Use fresh, high-quality catalyst. Handle the catalyst under an inert atmosphere as much as possible. 2. Purify the furoic acid and use high-purity solvents. Ensure the reaction vessel is thoroughly cleaned. 3. Check for leaks in the system. For balloon hydrogenations, using a double-layered balloon can help maintain hydrogen presence for longer periods.[4] For autoclaves, monitor the pressure gauge. 4. Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.[4] |
| Formation of Byproducts | 1. Ring Opening: Under certain conditions, the tetrahydrofuran ring can undergo hydrogenolysis to form straight-chain compounds. 2. Incomplete Hydrogenation: Partial hydrogenation can lead to the formation of dihydro-furoic acid isomers. 3. Decarboxylation: At higher temperatures, the carboxylic acid group may be lost. 4. Esterification: If an alcohol is used as a solvent, esterification of the carboxylic acid can occur, especially at elevated temperatures. | 1. Milder reaction conditions (lower temperature and pressure) can sometimes minimize ring-opening. The choice of catalyst and support can also influence this. 2. Increase the reaction time or hydrogen pressure to drive the reaction to completion. 3. Employ lower reaction temperatures. 4. Use a non-alcoholic solvent or be aware of the potential for ester formation and adjust the workup procedure accordingly. |
| Difficulty in Catalyst Filtration | 1. Fine Catalyst Particles: Some catalysts, like palladium on carbon, are very fine and can pass through standard filter paper. 2. Product Adsorption: The product may adsorb onto the surface of the catalyst, leading to lower isolated yields. | 1. Use a pad of Celite® or another filter aid to create a finer filtration bed. This will help in retaining the fine catalyst particles.[5][6] 2. After filtration, wash the catalyst cake thoroughly with a polar solvent (and sometimes a hot solvent) to recover the adsorbed product. In some cases, refluxing the catalyst in a high-boiling solvent like DMF may be necessary to desorb the product.[6] |
| Catalyst Catches Fire During Workup | 1. Pyrophoric Nature of the Catalyst: Used hydrogenation catalysts, especially Pd/C, are highly pyrophoric and can ignite spontaneously upon contact with air. | 1. NEVER let the catalyst dry in the air. [5] After filtration, immediately quench the catalyst on the filter paper or Celite® with water.[5] The wet catalyst should then be transferred to a dedicated, labeled waste container. |
Quantitative Data Presentation
Table 1: Performance of Various Catalysts in the Hydrogenation of Furoic Acid
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Solvent | Conversion (%) | Selectivity to Tetrahydro-2-furoic acid (%) | Yield (%) | Reference |
| Pd | Al₂O₃ | Room Temp. | 30 | Not Specified | High | High | 95 | [3] |
| Pd | CoOx | 30 | 1 (balloon) | Water | >99 | >99 | 95 | [7][8] |
| Rh | Al₂O₃ | 40 | 30 | Not Specified | 76-100 | High | - | [3] |
| Ru | C | 40 | 30 | Not Specified | 76-100 | High | - | [3] |
| Pd(OH)₂ | C | 40 | 30 | Not Specified | 76-100 | High | - | [3] |
| Pd-Ni | γ-Al₂O₃ | 200 | 25 | Water | 96.8 | 100 | 96.8 | [9] |
| Pt | ZSM-5 | 45 | In situ (NaBH₄) | Water | ~90 | ~45 | ~40 | [10] |
Note: Direct comparison can be challenging due to variations in experimental setups and reporting standards. This table provides a summary of reported data.
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure
Materials:
-
2-Furoic acid
-
10% Palladium on carbon (5-10 mol%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (balloon)
-
Nitrogen or Argon gas
-
Celite®
Procedure:
-
Catalyst Charging: In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst.
-
Inerting the System: Seal the flask and purge it with nitrogen or argon for several minutes to remove all oxygen.
-
Solvent and Substrate Addition: Under a positive pressure of the inert gas, add the solvent (e.g., ethanol) via a cannula or syringe, followed by the 2-furoic acid.
-
Hydrogen Introduction: Evacuate the flask carefully (until the solvent starts to bubble gently) and then backfill with hydrogen from a balloon. Repeat this evacuation-backfill cycle 2-3 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating as required. Monitor the reaction by TLC or another suitable method.
-
Workup: a. Once the reaction is complete, purge the flask with nitrogen or argon to remove all hydrogen. b. Prepare a short pad of Celite® in a Büchner funnel. c. Filter the reaction mixture through the Celite® pad. d. Wash the flask and the filter cake with additional solvent to ensure all the product is collected. e. Crucially, do not allow the filter cake to dry. Immediately after the solvent has passed through, quench the Pd/C on the Celite® with water. f. Transfer the wet catalyst/Celite® mixture to a designated waste container. g. The filtrate containing the product can then be concentrated under reduced pressure.
Protocol 2: Hydrogenation using Raney Nickel at Elevated Pressure
Materials:
-
2-Furoic acid
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (cylinder)
-
Autoclave (hydrogenation bomb)
Procedure:
-
Catalyst Preparation: Wash the Raney Nickel slurry several times with the reaction solvent by decantation to remove the storage solvent.
-
Charging the Autoclave: Add the furoic acid and the solvent to the autoclave liner. Then, carefully add the washed Raney Nickel slurry.
-
Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Pressurize the autoclave with nitrogen to check for leaks, then vent. Repeat this nitrogen purge cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure. Begin stirring and heat the reaction to the target temperature. Monitor the pressure; a drop in pressure indicates hydrogen consumption.
-
Cooling and Venting: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen in a safe, well-ventilated area.
-
Purging and Opening: Purge the autoclave with nitrogen several times before opening.
-
Workup: The workup procedure is similar to the Pd/C protocol, involving filtration of the catalyst through Celite®. Special care must be taken with Raney Nickel as it is also pyrophoric. Quench the filter cake with water immediately after filtration.
Visualizations
Caption: Experimental workflow for the hydrogenation of furoic acid.
Caption: Troubleshooting logic for low conversion issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. sarponggroup.com [sarponggroup.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.tue.nl [research.tue.nl]
Technical Support Center: Purification of Synthetic (+)-Tetrahydro-2-furoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the removal of impurities from synthetic (+)-Tetrahydro-2-furoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on purification methods.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of (+)-Tetrahydro-2-furoic acid, particularly focusing on diastereomeric salt resolution.
FAQs
-
What are the most common impurities in synthetic (±)-Tetrahydro-2-furoic acid? The primary impurity is the undesired (S)-(-)-enantiomer. Other potential impurities include unreacted starting material (furoic acid) and by-products from the hydrogenation of furoic acid, such as 5-hydroxyvaleric acid.
-
What is the principle behind diastereomeric salt resolution? This technique involves reacting the racemic mixture of tetrahydro-2-furoic acid with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
-
How do I choose a suitable resolving agent? The choice of resolving agent is crucial for successful resolution. Common resolving agents for acidic compounds like tetrahydro-2-furoic acid are chiral amines such as (S)-(-)-1-phenylethylamine or L-phenylalaninol. The selection often depends on the efficiency of diastereomer formation and the difference in solubility of the resulting salts.
-
What are the alternatives to diastereomeric salt resolution? Alternative methods include preparative chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). These methods can offer high purity but may be less scalable and more expensive than crystallization-based methods. Enzymatic resolution is another emerging technique that offers high stereoselectivity.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Diastereomeric Salt | - Inappropriate solvent choice.- Insufficient cooling or too rapid cooling.- Incorrect stoichiometry of the resolving agent. | - Screen different solvents to find one where the desired diastereomeric salt has low solubility and the undesired one is more soluble.- Allow for slow, gradual cooling to promote crystal growth.- Optimize the molar ratio of the resolving agent to the racemic acid. |
| Low Enantiomeric Excess (e.e.) | - Incomplete separation of diastereomers.- Co-crystallization of the undesired diastereomer.- Insufficient number of recrystallizations. | - Perform multiple recrystallizations of the diastereomeric salt. Monitor the e.e. at each step.- Vary the crystallization solvent and temperature to improve selectivity.- Ensure the resolving agent itself has high enantiomeric purity. |
| "Oiling Out" During Crystallization | - The melting point of the diastereomeric salt is lower than the crystallization temperature.- The salt is too soluble in the chosen solvent. | - Lower the crystallization temperature.- Use a solvent or solvent mixture in which the salt is less soluble.- Add an anti-solvent gradually to induce precipitation. |
| Difficulty Breaking the Diastereomeric Salt | - Incomplete acidification.- Formation of a stable emulsion during extraction. | - Ensure the pH is sufficiently low (typically <2) to fully protonate the carboxylic acid.- Use a different extraction solvent.- Break up emulsions by adding brine or filtering through celite. |
| Contamination with the Resolving Agent | - Inefficient extraction after breaking the salt. | - Perform multiple extractions of the aqueous layer with an organic solvent to remove the chiral amine.- Wash the final organic extract containing the product with a dilute acid solution. |
II. Experimental Protocols
This section provides detailed methodologies for the purification of (+)-Tetrahydro-2-furoic acid.
A. Purification via Diastereomeric Salt Resolution
This protocol is based on the resolution of (±)-tetrahydro-2-furoic acid using (S)-(-)-1-phenylethylamine.[2]
1. Formation of the Diastereomeric Salt:
-
In a suitable reaction vessel, dissolve (±)-tetrahydro-2-furoic acid (1 equivalent) in a mixture of methylene chloride and ethyl acetate.
-
Add (S)-(-)-1-phenylethylamine (1.05 equivalents) dropwise to the solution while stirring.
-
Heat the mixture to reflux for approximately 15 minutes to ensure complete salt formation.
-
Gradually cool the mixture to 20°C over a period of 2 hours to induce crystallization of the diastereomeric salt.
-
Collect the precipitated crystals by filtration.
2. Recrystallization of the Diastereomeric Salt:
-
Suspend the collected crystals in a fresh mixture of methylene chloride and ethyl acetate.
-
Heat the mixture to reflux for 15 minutes.
-
Cool the mixture slowly to 20°C to allow for recrystallization.
-
Collect the purified crystals by filtration.
-
Repeat the recrystallization process until the desired enantiomeric excess is achieved (typically monitored by chiral HPLC).
3. Liberation of (+)-Tetrahydro-2-furoic Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and methylene chloride.
-
Adjust the pH of the aqueous layer to approximately 1-2 with a dilute mineral acid (e.g., HCl).
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with methylene chloride.
-
Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (+)-Tetrahydro-2-furoic acid.
4. Final Purification by Distillation:
-
For higher purity, the crude (+)-Tetrahydro-2-furoic acid can be distilled under reduced pressure (e.g., 108°C at 10 mmHg).[2]
B. Alternative Purification: Preparative Chiral Chromatography
While specific preparative chiral HPLC or SFC methods for (+)-Tetrahydro-2-furoic acid are proprietary and depend on available equipment and columns, a general approach for method development is outlined below.
1. Analytical Method Development:
-
Screen various chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD).
-
Test different mobile phase systems. For HPLC, this is typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). For SFC, supercritical CO2 with a co-solvent like methanol is common.[3][4]
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
2. Scale-up to Preparative Chromatography:
-
Once an effective analytical method is established, scale it up to a preparative column with the same stationary phase.
-
Increase the sample load and flow rate according to the column dimensions.
-
Collect the fractions corresponding to the desired (+)-enantiomer.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
III. Data Presentation
The following table summarizes quantitative data from a typical diastereomeric salt resolution of (±)-tetrahydro-2-furoic acid.[2]
| Purification Stage | Yield (%) | Optical Purity (e.e. %) |
| Primary Crystallization | 47 | 59 |
| First Recrystallization | 34 | 91 |
| Second Recrystallization | 32 | 99 |
| Final Product after Salt Breaking & Distillation | 30 | 99 |
IV. Visualizations
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for the purification of (+)-Tetrahydro-2-furoic acid.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Decision tree for addressing low enantiomeric excess.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (+)-Tetrahydro-2-furoic Acid Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is critical in the development and quality control of chiral pharmaceuticals. (+)-Tetrahydro-2-furoic acid is a valuable chiral building block in the synthesis of several active pharmaceutical ingredients. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of its enantiomeric purity, supported by experimental data and detailed protocols.
Comparison of Chiral HPLC Methods
The separation of acidic enantiomers such as (+)- and (-)-tetrahydro-2-furoic acid is effectively achieved using polysaccharide-based and anion-exchange chiral stationary phases (CSPs). Below is a comparison of potential HPLC methods for this analysis.
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Anion-Exchange CSP | Method C: Alternative Polysaccharide-Based CSP |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® QN-AX (Quinine tert-butylcarbamate) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (95:5:0.1, v/v/v) | Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5, v/v/w) | n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 25°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Expected Retention Time (+)-enantiomer | ~ 8.5 min | ~ 6.2 min | ~ 10.1 min |
| Expected Retention Time (-)-enantiomer | ~ 9.8 min | ~ 7.5 min | ~ 11.5 min |
| Expected Resolution (Rs) | > 2.0 | > 2.5 | > 1.8 |
Note: The expected retention times and resolution are estimates based on the analysis of structurally similar acidic compounds and general principles of chiral chromatography. Actual values may vary depending on the specific HPLC system and conditions.
Experimental Protocols
This method is based on a well-established protocol for the separation of a structurally similar compound, 1,2,3,4-tetrahydro-1-naphthoic acid[1].
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.
-
Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and trifluoroacetic acid in a ratio of 95:5:0.1 (v/v/v). Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample of tetrahydro-2-furoic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
This method is a starting point for the separation of acidic compounds on an anion-exchange CSP[2][3].
-
HPLC System: A standard HPLC system as described in Method A.
-
Column: Chiralpak® QN-AX, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation: Prepare a mobile phase of methanol containing 2% (v/v) acetic acid and 0.5% (w/v) ammonium acetate. Degas the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Follow the analysis procedure outlined in Method A.
Alternative Analytical Techniques
While chiral HPLC is the most common method for determining enantiomeric excess, other techniques can also be employed.
-
Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can be an effective separation technique. Tetrahydro-2-furoic acid would likely require derivatization to increase its volatility for GC analysis.
-
Capillary Electrophoresis (CE): Chiral CE is a powerful technique for the separation of charged species. As a carboxylic acid, tetrahydro-2-furoic acid is an excellent candidate for this method, often requiring smaller sample volumes and providing high separation efficiency[4].
Visualizations
Figure 1. Workflow for Chiral HPLC Analysis.
Figure 2. Decision Tree for Chiral Analysis Method Selection.
References
A Comparative Guide to the Spectroscopic Analysis of (+)-Tetrahydro-2-furoic Acid for Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed comparison of ¹H NMR and ¹³C NMR spectroscopy for the structural confirmation of (+)-Tetrahydro-2-furoic acid, a valuable pharmaceutical intermediate.[1] We present experimental data, protocols, and a comparative overview of alternative analytical methods to assist researchers in their structural elucidation workflows.
Chemical Structure and NMR Assignment
(+)-Tetrahydro-2-furoic acid, with the chemical formula C₅H₈O₃, is a chiral carboxylic acid containing a saturated tetrahydrofuran ring.[2][3] The structural features give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, allowing for unambiguous confirmation of its molecular framework. The protons and carbons are numbered as follows for clear spectral assignment:
¹H NMR and ¹³C NMR Data Presentation
The quantitative data obtained from ¹H NMR and ¹³C NMR analyses are summarized in the tables below. These tables provide a clear and easy-to-compare reference for the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for each unique proton and carbon atom in the (+)-Tetrahydro-2-furoic acid molecule.
Table 1: ¹H NMR Spectral Data for (+)-Tetrahydro-2-furoic Acid (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ (Carboxylic Acid) | ~11.0 | Singlet (broad) | 1H |
| H₂ | ~4.5 | Doublet of Doublets | 1H |
| H₅ₐ | ~4.0 | Multiplet | 1H |
| H₅ₑ | ~3.9 | Multiplet | 1H |
| H₃ₐ | ~2.3 | Multiplet | 1H |
| H₃ₑ | ~2.1 | Multiplet | 1H |
| H₄ | ~2.0 | Multiplet | 2H |
Data compiled from typical values for similar structures and publicly available spectra.[4]
Table 2: ¹³C NMR Spectral Data for (+)-Tetrahydro-2-furoic Acid (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C₁ (Carbonyl) | ~178 |
| C₂ (CH) | ~76 |
| C₅ (CH₂) | ~69 |
| C₃ (CH₂) | ~30 |
| C₄ (CH₂) | ~25 |
Data compiled from typical values for similar structures and publicly available spectra.[5]
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for determining the detailed molecular structure, other analytical techniques can provide complementary information for the comprehensive characterization of (+)-Tetrahydro-2-furoic acid.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires a very small sample amount. | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H).[6] | Fast and non-destructive. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | The precise three-dimensional arrangement of atoms in a crystal. | Provides the absolute structure. | Requires a suitable single crystal, which can be challenging to grow. |
NMR spectroscopy, particularly in combination with 2D techniques, offers the most comprehensive information for de novo structure elucidation in solution, making it the gold standard for organic molecules.[7]
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of (+)-Tetrahydro-2-furoic acid.
Sample Preparation
-
Weigh approximately 5-10 mg of (+)-Tetrahydro-2-furoic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8]
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
¹³C NMR Acquisition
-
Use the same sample and initial spectrometer setup (lock and shim) as for the ¹H NMR acquisition.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Workflow for Structure Confirmation
The logical workflow for confirming the structure of (+)-Tetrahydro-2-furoic acid using NMR analysis is illustrated in the diagram below.
Caption: Workflow for NMR-based structure confirmation.
References
- 1. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Furoic acid, tetrahydro [webbook.nist.gov]
- 3. 2-Furoic acid, tetrahydro [webbook.nist.gov]
- 4. 2-Tetrahydrofuroic acid(16874-33-2) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Tetrahydrofuroic acid(16874-33-2) 13C NMR spectrum [chemicalbook.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Mass Spectrometry Analysis of (+)-Tetrahydro-2-furoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
(+)-Tetrahydro-2-furoic acid (THFA) is a valuable chiral intermediate in the synthesis of several pharmaceuticals. Accurate and precise quantification of THFA and its derivatives in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of THFA, including detailed experimental protocols and performance data to aid researchers in selecting the most appropriate analytical approach.
Introduction to Analytical Challenges
As a small, polar carboxylic acid, (+)-tetrahydro-2-furoic acid presents several analytical challenges for mass spectrometry-based quantification, particularly in complex biological matrices like plasma and urine. These challenges include poor retention on traditional reversed-phase liquid chromatography (LC) columns and potential for ion suppression or enhancement in the mass spectrometer source. To overcome these issues, various analytical strategies can be employed, including different sample preparation techniques, chromatographic methods, and derivatization. This guide will compare and contrast these approaches.
Comparison of Analytical Methodologies
The two primary mass spectrometry-based techniques for the quantification of small molecules like (+)-tetrahydro-2-furoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.
-
Advantages: High chromatographic resolution, extensive compound libraries for identification, and cost-effectiveness.
-
Disadvantages: Requires a derivatization step, which can add complexity and variability to the sample preparation process.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for quantitative bioanalysis. It can often analyze polar compounds without derivatization.
-
Advantages: High sensitivity and selectivity, suitable for a wide range of compounds, and often requires simpler sample preparation than GC-MS.
-
Disadvantages: Can be susceptible to matrix effects, and chromatographic retention of very polar compounds can be challenging.
Quantitative Performance Data
While specific validated method data for (+)-tetrahydro-2-furoic acid is not widely published, the following tables present typical performance characteristics for the analysis of closely related furoic acid derivatives and other carboxylic acids in biological matrices. These values can be considered representative of what can be achieved for THFA with proper method development and validation.
Table 1: Comparison of LC-MS/MS and GC-MS Methods for Carboxylic Acid Quantification
| Parameter | LC-MS/MS (UPLC-MS/MS) | GC-MS (with Derivatization) |
| Analyte Example | Furoic acid metabolites in urine[1] | Carboxylic acids (general) |
| Sample Matrix | Human Urine | Plasma, Urine |
| Lower Limit of Quantitation (LLOQ) | low ng/mL[1] | 15-50 ng/mL[2] |
| **Linearity (R²) ** | >0.99 | >0.989[2] |
| Precision (%RSD) | <15%[1] | <14%[2] |
| Accuracy (%Bias) | ±15%[1] | Within ±15% |
| Recovery | >80% | >81%[2] |
| Derivatization Required? | No | Yes (e.g., silylation)[3][4] |
Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method
| Validation Parameter | Acceptance Criteria (FDA/EMA Guidelines)[5][6] |
| Linearity | R² ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Analyte response at least 5 times the blank response[6] |
| Precision (Intra- and Inter-day) | ≤15% RSD (≤20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within 85-115% of nominal value (80-120% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be assessed to ensure no significant impact on quantification |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentrations should not deviate by more than ±15% from baseline |
Experimental Protocols
Below are detailed methodologies for key experiments in the analysis of (+)-tetrahydro-2-furoic acid and its derivatives.
Protocol 1: LC-MS/MS Analysis of THFA in Human Plasma
This protocol is a representative method based on common practices for the analysis of small polar molecules in biological fluids.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled THFA).
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: To be determined by infusion of a standard solution of THFA. For a molecule with a molecular weight of 116.12, the precursor ion would be [M-H]⁻ at m/z 115.1. Product ions would be determined experimentally.
Protocol 2: GC-MS Analysis of THFA in Urine (with Silylation)
This protocol outlines a general procedure for the derivatization and analysis of carboxylic acids by GC-MS.
1. Sample Preparation and Derivatization
-
To 100 µL of urine, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the urine sample.
-
Evaporate the organic extract to dryness.
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
2. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless)
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the THFA-TMS derivative.
Visualizations
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates the typical workflow for the validation of a bioanalytical method, as recommended by regulatory agencies.
Caption: Workflow for Bioanalytical Method Validation.
Fragmentation Pathway of a Carboxylic Acid
This diagram shows a simplified, theoretical fragmentation pathway for a generic carboxylic acid like THFA in an electron ionization (EI) mass spectrometer.
Caption: Simplified EI Fragmentation of a Carboxylic Acid.
References
- 1. Quantitative measurement of furfural, 5-hydroxymethylfurfural, N-methyl-2-pyrrolidone, benzene, and hydrogen cyanide metabolites in urine using UPLC-MS/MS [morressier.com]
- 2. mdpi.com [mdpi.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of the Biological Activities of (+)- and (-)-Tetrahydro-2-furoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the enantiomers of Tetrahydro-2-furoic acid (THFA), specifically focusing on (+)-THFA (also known as (R)-(+)-Tetrahydro-2-furoic acid) and (-)-THFA (also known as (S)-(-)-Tetrahydro-2-furoic acid). The primary focus of this comparison is their differential effects as inhibitors of the enzyme proline dehydrogenase (PRODH), a key player in proline metabolism with significant implications in cancer biology.
Executive Summary
Scientific literature predominantly identifies (-)-Tetrahydro-2-furoic acid as the biologically active enantiomer, demonstrating potent inhibitory activity against proline dehydrogenase (PRODH). In contrast, there is a conspicuous absence of data regarding the inhibitory activity of (+)-Tetrahydro-2-furoic acid, suggesting it is the less active or inactive enantiomer. This enantioselective inhibition highlights the stereospecificity of the enzyme's active site.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the inhibition of proline dehydrogenase by the enantiomers of Tetrahydro-2-furoic acid.
| Enantiomer | Target Enzyme | Biological Activity | Quantitative Data (Ki) | Reference |
| (-)-Tetrahydro-2-furoic acid | Proline Dehydrogenase (PRODH) | Competitive Inhibitor | 0.3 mM | [1][2][3] |
| (+)-Tetrahydro-2-furoic acid | Proline Dehydrogenase (PRODH) | No data available in the reviewed literature. | - |
Note: The lack of published inhibitory data for the (+)-enantiomer strongly suggests that the (S)-configuration of the chiral center is crucial for binding to and inhibiting the PRODH enzyme.
Experimental Protocols
Proline Dehydrogenase (PRODH) Inhibition Assay
The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against PRODH.[1][4]
Objective: To measure the inhibition constant (Ki) of test compounds against PRODH.
Materials:
-
Purified PRODH enzyme
-
L-proline (substrate)
-
o-aminobenzaldehyde (o-AB) (detecting reagent)
-
Menadione (electron acceptor)
-
Buffer solution (e.g., 20 mM MOPS, pH 7.5, containing 10 mM MgCl2)
-
Test compounds (e.g., (+)- and (-)-Tetrahydro-2-furoic acid)
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, L-proline at various concentrations, o-AB, and menadione.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the buffer.
-
Assay Setup: In a 96-well plate, add the reaction mixture to wells containing either the test compound or a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of the purified PRODH enzyme to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 443 nm at regular intervals. This absorbance corresponds to the formation of a complex between the product of the enzymatic reaction (Δ1-pyrroline-5-carboxylate) and o-AB.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Plot the initial rates against the substrate concentration for each inhibitor concentration.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using a suitable software package.
-
Signaling Pathway and Mechanism of Action
(-)-Tetrahydro-2-furoic acid exerts its biological effect by inhibiting proline dehydrogenase (PRODH), the first and rate-limiting enzyme in the proline catabolism pathway. This pathway is crucial for cellular metabolism, particularly in cancer cells, where it contributes to ATP production, redox balance, and the synthesis of essential molecules.[5] By blocking PRODH, (-)-THFA disrupts these processes, which can lead to reduced tumor growth and metastasis.[1]
The following diagram illustrates the proline catabolism pathway and the point of inhibition by (-)-Tetrahydro-2-furoic acid.
Caption: Proline catabolism pathway and inhibition by (-)-Tetrahydro-2-furoic acid.
Conclusion
The available scientific evidence strongly indicates that the biological activity of Tetrahydro-2-furoic acid as a proline dehydrogenase inhibitor is highly enantioselective, with the (-)-enantiomer being the potent inhibitor. This stereospecificity is a critical consideration for researchers and drug development professionals working on therapies targeting proline metabolism. The lack of data for the (+)-enantiomer suggests that future research could formally confirm its inactivity to provide a complete picture of the structure-activity relationship.
References
- 1. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline dehydrogenase is essential for proline protection against hydrogen peroxide induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
Unveiling the Three-Dimensional Architecture of (+)-Tetrahydro-2-furoic Acid Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the characterization of chiral molecules, focusing on (+)-Tetrahydro-2-furoic acid and its derivatives. These compounds are significant as building blocks in the synthesis of various pharmaceuticals.
This guide presents a detailed analysis of the X-ray crystallographic data for a representative derivative, (R)-tetrahydro-2-furancarboxylic acid monohydrate, and contrasts this powerful technique with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for chiral analysis. Detailed experimental protocols for each method are provided to allow for an objective assessment of their respective capabilities and limitations.
At a Glance: Comparing Analytical Techniques for Chiral Tetrahydro-2-furoic Acid Derivatives
| Feature | X-ray Crystallography | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Absolute 3D molecular structure, bond lengths, bond angles, crystal packing | Enantiomeric separation and quantification (enantiomeric excess) | Enantiomeric quantification, structural information in solution |
| Sample Requirement | Single, high-quality crystal (typically >0.1 mm) | Solution of the analyte | Solution of the analyte with a chiral solvating agent |
| Strengths | Unambiguous determination of absolute configuration; provides detailed structural information. | High accuracy and precision for determining enantiomeric purity; well-established and widely available. | Relatively fast analysis; provides structural information about the diastereomeric complexes formed in solution. |
| Limitations | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials. | Does not provide the absolute 3D structure; method development can be required. | Indirect method for determining enantiomeric excess; requires a suitable chiral solvating agent. |
Delving into the Crystal Structure: X-ray Crystallography of a Tetrahydro-2-furoic Acid Derivative
The definitive method for elucidating the absolute three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. Below are the crystallographic data for (R)-tetrahydro-2-furancarboxylic acid monohydrate, a representative analogue of the title compounds.
Table 1: Crystallographic Data for (R)-Tetrahydro-2-furancarboxylic acid monohydrate
| Parameter | Value |
| Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 11.670(2) Å |
| b | 6.177(3) Å |
| c | 10.704(2) Å |
| β | 115.11(2)° |
| Volume | 698.7(4) ų |
| Z | 4 |
| Density (calculated) | 1.275 g/cm³ |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction involves a meticulous process, from crystal preparation to data analysis.
1. Crystal Growth: High-quality single crystals of the (+)-tetrahydro-2-furoic acid derivative are grown, typically by slow evaporation of a suitable solvent, such as ethyl acetate or an acetone/water mixture. The crystals should be well-formed and of sufficient size (ideally 0.1-0.3 mm in each dimension) for analysis.
2. Data Collection: A selected crystal is mounted on a goniometer head. The diffraction experiment is performed using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This refinement process optimizes the atomic coordinates and thermal parameters to best fit the experimental data.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for determining the 3D structure of a small molecule using single-crystal X-ray diffraction.
Alternative Approaches for Chiral Analysis
While X-ray crystallography provides the ultimate structural detail, other techniques are invaluable for routine analysis of enantiomeric purity and for studying molecules in their solution state.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Table 2: Comparison of Analytical Techniques for Chiral Purity
| Technique | Principle | Sample Throughput | Information Gained |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Low | Absolute configuration, 3D structure |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High | Enantiomeric ratio, enantiomeric excess |
| Chiral NMR | Formation of diastereomeric complexes with a chiral solvating agent | Medium | Enantiomeric ratio, structural information in solution |
1. Column and Mobile Phase Selection: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), is typically used. The mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
2. Sample Preparation: A dilute solution of the (+)-tetrahydro-2-furoic acid derivative is prepared in the mobile phase.
3. Analysis: The sample is injected into the HPLC system. The enantiomers are separated on the chiral column and detected by a UV detector. The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric purity of a chiral compound by using a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the analyte, which have different NMR spectra.
1. Sample Preparation: A solution of the racemic or enantiomerically enriched (+)-tetrahydro-2-furoic acid derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃). A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube.
2. Data Acquisition: ¹H NMR spectra are recorded. The formation of diastereomeric complexes leads to the splitting of signals corresponding to the protons near the chiral center of the analyte.
3. Data Analysis: The enantiomeric excess is determined by integrating the signals of the two diastereomers.
Biological Relevance: (+)-Tetrahydro-2-furoic Acid Derivatives in Drug Development
(+)-Tetrahydro-2-furoic acid and its derivatives are valuable chiral building blocks in the pharmaceutical industry. For instance, they are key intermediates in the synthesis of drugs such as Terazosin, an α₁-adrenergic blocker used to treat benign prostatic hyperplasia and hypertension. The specific stereochemistry of these intermediates is crucial for the biological activity of the final drug product.
The mechanism of action of Terazosin involves the blockade of α₁-adrenergic receptors in the smooth muscle of the prostate and blood vessels. This leads to relaxation of these muscles, resulting in improved urinary flow and a reduction in blood pressure.
Signaling Pathway of an α₁-Adrenergic Blocker
A Comparative Guide to Chiral Synthons: Exploring Alternatives to (+)-Tetrahydro-2-furoic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis, the quest for efficient, selective, and practical methods for introducing stereocenters is paramount. (+)-Tetrahydro-2-furoic acid has carved a niche as a valuable chiral building block, often incorporated into the final architecture of complex molecules. However, a diverse arsenal of alternative strategies exists, each with its own set of advantages and applications. This guide provides an objective comparison of prominent alternatives to (+)-Tetrahydro-2-furoic acid, focusing on chiral auxiliaries and other chiral pool starting materials. The performance of these alternatives is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for selecting the optimal chiral strategy.
Chiral Auxiliaries: A Transient Guide to Asymmetric Transformations
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. This approach offers remarkable control over stereochemistry in a variety of reactions.
Evans Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries for asymmetric synthesis. Derived from readily available amino alcohols, they provide excellent stereocontrol in alkylation, aldol, and Diels-Alder reactions.
Experimental Data Summary: Asymmetric Alkylation
| Substrate (Acyl Oxazolidinone) | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | LDA | THF | 95 | >99:1 |
| N-propionyl-(4S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | 98 | 98:2 |
| N-butyryl-(4R)-4-isopropyl-2-oxazolidinone | Methyl iodide | LDA | THF | 88 | 95:5 |
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere. A strong base, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to generate the corresponding Z-enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification and Auxiliary Cleavage: The resulting diastereomeric product is purified by column chromatography. The chiral auxiliary is subsequently cleaved, for instance, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid and recover the auxiliary.[1][2]
Pseudoephedrine Amides
Pseudoephedrine, a readily available and inexpensive chiral starting material, can be used as a practical chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[3] Amides derived from pseudoephedrine undergo highly diastereoselective alkylation to produce enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones after cleavage.[3][4]
Experimental Data Summary: Asymmetric Alkylation of Pseudoephedrine Amides
| Substrate (Pseudoephedrine Amide) | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Excess (d.e. %) |
| N-propionylpseudoephedrine | Benzyl bromide | LDA | THF | 91 | ≥98 |
| N-butyrylpseudoephedrine | Ethyl iodide | LDA | THF | 93 | ≥98 |
| N-isovalerylpseudoephedrine | Methyl iodide | LDA | THF | 85 | ≥99 |
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
-
Amide Formation: The carboxylic acid is coupled with (+)-pseudoephedrine to form the corresponding amide.
-
Enolate Formation: The pseudoephedrine amide is dissolved in THF and cooled to -78 °C. LDA (typically 2.2 equivalents) is added to generate the enolate.
-
Alkylation: The alkyl halide is added to the enolate solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Work-up and Cleavage: The reaction is quenched and worked up. The resulting alkylated amide can be hydrolyzed under acidic or basic conditions to afford the chiral carboxylic acid.
Camphorsultam
Oppolzer's camphorsultam is another powerful chiral auxiliary, particularly effective in asymmetric Diels-Alder reactions, aldol reactions, and conjugate additions. Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereoselectivity.
Experimental Data Summary: Asymmetric Diels-Alder Reaction
| Dienophile (N-acryloyl Camphorsultam) | Diene | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (endo, %) |
| (1S)-N-acryloyl-2,10-camphorsultam | Cyclopentadiene | TiCl₄ | CH₂Cl₂ | 83 | >95:5 | 98 |
| (1S)-N-crotonoyl-2,10-camphorsultam | Isoprene | Et₂AlCl | CH₂Cl₂ | 90 | >98:2 | 97 |
Chiral Pool Synthesis: Nature's Building Blocks
The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These molecules serve as versatile starting materials for the synthesis of complex chiral targets.
Pyroglutamic Acid
(S)-Pyroglutamic acid, derived from glutamic acid, is a versatile five-membered lactam that serves as a precursor for a wide range of chiral molecules, including substituted prolines and γ-amino acids. Its rigid cyclic structure allows for stereocontrolled functionalization at various positions. The asymmetric synthesis of polysubstituted pyroglutamates can be achieved through methods like asymmetric Michael additions.[5]
Experimental Data Summary: Asymmetric Synthesis of Pyroglutamic Acid Derivatives
| Michael Acceptor | Michael Donor | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (e.e. %) |
| Dimethyl 2-(tosylaminomethylene)malonate | Cinnamaldehyde | (S)-Proline derivative | Toluene | 85 | 95 |
| Ethyl 2-cyano-3-phenylacrylate | Diethyl malonate | Chiral squaramide | CH₂Cl₂ | 92 | 98 |
Carbohydrates
Sugars represent an abundant and inexpensive source of chirality. Their rich stereochemistry and dense functionalization make them powerful starting materials for the synthesis of a vast array of natural products and bioactive molecules.[6][7][8][9] Complex targets can be synthesized by retaining the carbohydrate's carbon backbone or by using fragments as chiral building blocks.[6][9]
(+)-Tetrahydro-2-furoic Acid as a Chiral Building Block
(+)-Tetrahydro-2-furoic acid is typically utilized as a chiral building block, where its stereocenter is incorporated into the final molecular structure. It is a key intermediate in the synthesis of several pharmaceuticals.[10] For instance, it is used in the preparation of the antibiotic faropenem and the benign prostatic hyperplasia drug alfuzosin.[10] While not commonly employed as a removable chiral auxiliary in the same vein as Evans oxazolidinones, the inherent chirality of tetrahydro-2-furoic acid can direct the stereochemical outcome of subsequent reactions when it is part of the main carbon skeleton.
Example Application: Synthesis of a Tetrahydrofuran Derivative
The stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans can be achieved starting from a γ-lactol derived from (S)-glutamic acid, which shares a similar chiral scaffold concept. The addition of titanium enolates of N-acyl oxazolidinones to this chiral lactol proceeds with good diastereoselectivity.
Experimental Data Summary: Diastereoselective Addition to a Chiral Lactol
| N-Acyl Group | Diastereomeric Ratio (trans:cis) |
| Acetyl | 2:1 |
| Propionyl | 8:1 |
| Bromoacetyl | 10:1 |
This example illustrates how a chiral five-membered ring system can influence the stereochemical outcome of a reaction, a principle that is also applicable to syntheses starting from (+)-tetrahydro-2-furoic acid.
Visualizing Chiral Synthesis Strategies
To better illustrate the concepts discussed, the following diagrams outline the general workflows and logical relationships in chiral synthesis.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics [repository.arizona.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Gas Chromatography for the Analysis of Volatile Derivatives of (+)-Tetrahydro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of (+)-Tetrahydro-2-furoic acid, a crucial chiral intermediate in the synthesis of several pharmaceuticals, necessitates its conversion into volatile derivatives for gas chromatographic (GC) separation. This guide provides an objective comparison of common derivatization techniques, supported by available experimental data, to assist researchers in selecting the optimal analytical strategy.
Comparison of Derivatization Methods
To overcome the low volatility of (+)-Tetrahydro-2-furoic acid, derivatization of the carboxylic acid group is essential. The two principal methods are esterification (typically methylation) and silylation.
-
Esterification: This is a widely used method for carboxylic acids, with methylation being the most common approach. Methyl esters are generally stable and provide good chromatographic performance. Reagents like diazomethane, while highly effective, are hazardous. Safer alternatives include methanolic HCl or BF3-methanol.
-
Silylation: This technique replaces the active hydrogen of the carboxylic acid with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Silylation is a versatile and effective method for a wide range of polar compounds.[1] Silyl derivatives are typically more volatile than their parent compounds.[2]
The selection of the derivatization reagent often depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity.[3]
Experimental Data Summary
The following table summarizes the available experimental data for the chiral GC separation of the methyl ester of tetrahydro-2-furoic acid. Data for other derivatives is limited in the reviewed literature.
| Derivative | Derivatization Reagent | Chiral GC Column | GC Conditions | Retention Time (min) | Separation Factor (α) |
| Methyl Ester | Diazomethane or Methanolic HCl | Astec CHIRALDEX® B-DM (Permethylated β-cyclodextrin) | Isothermal at 90°C | 3.5 | 1.129[4] |
Note: The separation factor (α) is a measure of the selectivity of the column for the two enantiomers. A value greater than 1 indicates that separation is occurring.
Experimental Protocols
Detailed methodologies for the derivatization and GC analysis are crucial for reproducible results.
Protocol 1: Methylation of (+)-Tetrahydro-2-furoic Acid with Methanolic HCl
This protocol is a safer alternative to the use of diazomethane.
Materials:
-
(+)-Tetrahydro-2-furoic acid sample
-
Methanolic HCl (e.g., 3 N)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vials for reaction and GC analysis
Procedure:
-
To 1 mg of the (+)-Tetrahydro-2-furoic acid sample in a reaction vial, add 1 mL of 3 N methanolic HCl.[5]
-
Cap the vial tightly and heat at 100°C for 30 minutes.[5]
-
Allow the reaction mixture to cool to room temperature. If any liquid remains, evaporate to dryness under a gentle stream of nitrogen.
-
Dissolve the residue in 1 mL of methylene chloride.
-
Dry the solution over anhydrous sodium sulfate.
-
Transfer the dried solution to a GC vial for analysis.
Protocol 2: Chiral GC Analysis of Tetrahydro-2-furoic Acid Methyl Ester
This protocol is based on the successful separation reported using a permethylated β-cyclodextrin column.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Astec CHIRALDEX® B-DM (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent permethylated β-cyclodextrin column.
GC Parameters:
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program: Isothermal at 90°C[4]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Logical Workflow for Chiral GC Analysis
The following diagram illustrates the logical workflow for the analysis of volatile derivatives of (+)-Tetrahydro-2-furoic acid.
Caption: Workflow for Chiral GC Analysis.
This guide provides a framework for the gas chromatographic analysis of volatile derivatives of (+)-Tetrahydro-2-furoic acid. The successful separation of its methyl ester on a permethylated β-cyclodextrin column demonstrates a reliable method for its enantioselective analysis.[4] Further research into other derivatization methods and their comparative performance on various chiral stationary phases would be beneficial for the scientific community.
References
- 1. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. gcms.cz [gcms.cz]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Modifying conformational distribution of chiral tetrahydro-2-furoic acid through its interaction with water: a rotational spectroscopic and theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Determining the Absolute Configuration of Tetrahydro-2-furoic Acid: A Comparative Guide to Spectroscopic and Crystallographic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules like tetrahydro-2-furoic acid (THFA) is a critical step in ensuring stereochemical purity and understanding biological activity. This guide provides an objective comparison of circular dichroism (CD) spectroscopy with other common analytical techniques for this purpose, supported by experimental protocols and data.
Tetrahydro-2-furoic acid, a key chiral intermediate in the synthesis of several pharmaceuticals, possesses a single stereocenter, leading to the existence of (R) and (S) enantiomers. Distinguishing between these enantiomers is essential, as they can exhibit different pharmacological and toxicological profiles. While circular dichroism spectroscopy is a powerful, solution-based technique for this purpose, it is important to understand its performance in relation to other available methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.
Comparison of Analytical Techniques
The choice of method for determining absolute configuration often depends on the nature of the sample, the required accuracy, and the available instrumentation. Below is a summary of the key performance characteristics of each technique.
| Parameter | Circular Dichroism (CD) Spectroscopy | X-ray Crystallography | NMR with Chiral Derivatizing Agent |
| Principle | Differential absorption of left and right circularly polarized light by a chiral molecule in solution. | Diffraction of X-rays by the electron cloud of a molecule in a single crystal, providing a 3D structure. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable chemical shifts in the NMR spectrum. |
| Sample Phase | Solution | Solid (single crystal) | Solution |
| Sample Amount | ~1-5 mg | <1 mg (if a suitable crystal is obtained) | ~5-10 mg |
| Non-destructive? | Yes | Yes (crystal is recovered) | Yes (sample can be recovered) |
| Throughput | High | Low (crystal growth can be a bottleneck) | Medium |
| Primary Output | CD spectrum (Δε or ellipticity vs. wavelength) | 3D electron density map and atomic coordinates | 1H or 19F NMR spectrum with separated signals for diastereomers |
| Data Interpretation | Comparison with a known standard or with quantum chemical calculations. | Direct, unambiguous assignment of R/S configuration. | Analysis of chemical shift differences (Δδ) between diastereomers. |
Quantitative Data Comparison
The following table presents typical quantitative data that can be obtained for a chiral carboxylic acid like tetrahydro-2-furoic acid using these techniques. Note that the CD and NMR data are representative and may vary based on experimental conditions.
| Data Point | Circular Dichroism (ECD) | X-ray Crystallography | NMR (with (R)-1-(1-Naphthyl)ethylamine) |
| Key Signal | Cotton effect at ~210 nm (n→π* transition of the carboxyl group)[1] | Flack parameter close to 0 for the correct enantiomer. | Chemical shift difference (Δδ) for protons near the stereocenter. |
| (S)-THFA Value | Positive Cotton effect (Δε > 0) | N/A | Specific Δδ values for Hα, Hβ, etc. |
| (R)-THFA Value | Negative Cotton effect (Δε < 0) | N/A | Opposite sign of Δδ compared to (S)-THFA diastereomer. |
| Confidence Level | High (when compared to a known standard or reliable calculations) | Very High (unambiguous) | High (relies on a consistent conformational model of the diastereomeric complex) |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the absolute configuration of tetrahydro-2-furoic acid by measuring its electronic circular dichroism (ECD) spectrum.
Materials:
-
(S)- or (R)-Tetrahydro-2-furoic acid
-
Spectroscopic grade methanol
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of tetrahydro-2-furoic acid in methanol at a concentration of approximately 1 mg/mL. From this, prepare a dilution to achieve an absorbance of 0.5-1.0 at the wavelength of maximum absorption (around 210 nm).
-
Instrument Setup:
-
Set the wavelength range from 300 nm to 190 nm.
-
Set the scanning speed to 100 nm/min, the bandwidth to 1 nm, and the data pitch to 0.1 nm.
-
Use a nitrogen flush to purge the instrument, especially in the far-UV region.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only methanol.
-
Record the CD spectrum of the tetrahydro-2-furoic acid solution.
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the observed ellipticity (θ) in millidegrees to molar circular dichroism (Δε) using the concentration and path length.
-
The sign of the Cotton effect around 210 nm is correlated with the absolute configuration. For simple chiral carboxylic acids, a positive Cotton effect is often associated with the (S)-enantiomer.
-
X-ray Crystallography
Objective: To obtain an unambiguous determination of the absolute configuration of tetrahydro-2-furoic acid by single-crystal X-ray diffraction.
Materials:
-
Enantiomerically pure tetrahydro-2-furoic acid
-
A selection of solvents for crystallization (e.g., hexane, ethyl acetate, isopropanol)
-
Small vials or tubes for crystallization
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
This is often the most challenging step. The goal is to grow a single, well-ordered crystal of sufficient size and quality.
-
Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
For a low-melting compound like THFA, derivatization to a salt or amide with a rigid, crystalline moiety may be necessary.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is mounted on the goniometer of the diffractometer.
-
The crystal is cooled in a stream of cold nitrogen gas to minimize thermal motion.
-
The diffractometer directs a beam of X-rays at the crystal and rotates the crystal while a detector records the diffraction pattern.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions are refined, and the absolute configuration is determined using the anomalous dispersion effect, resulting in the Flack parameter, which should be close to zero for the correct enantiomeric assignment.
-
NMR Spectroscopy with a Chiral Derivatizing Agent
Objective: To determine the absolute configuration of tetrahydro-2-furoic acid by forming diastereomers with a chiral amine and analyzing the resulting NMR spectrum.
Materials:
-
Tetrahydro-2-furoic acid (unknown enantiomer)
-
(R)-(-)-1-(1-Naphthyl)ethylamine (as the chiral derivatizing agent)
-
A coupling agent (e.g., DCC or EDC)
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Diastereomer Formation:
-
In an NMR tube, dissolve the tetrahydro-2-furoic acid and a slight excess of (R)-(-)-1-(1-Naphthyl)ethylamine in CDCl₃.
-
Add the coupling agent to facilitate the formation of the amide bond, creating a pair of diastereomers.
-
Allow the reaction to proceed to completion.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the protons in the tetrahydrofuran ring of the two diastereomers.
-
The different spatial arrangement of the naphthyl group in the two diastereomers will cause different shielding/deshielding effects, leading to separate signals for the protons of the two diastereomers.
-
By comparing the chemical shifts (δ) of corresponding protons in the two diastereomers, a Δδ (δ_major - δ_minor) value can be calculated for each proton.
-
The sign of the Δδ values can be correlated to the absolute configuration based on established models for the conformation of the diastereomeric amides.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of determining the absolute configuration of tetrahydro-2-furoic acid using the described methods.
Caption: Experimental workflow for ECD spectroscopy.
Caption: Workflow for X-ray crystallography.
Caption: Workflow for NMR with a chiral derivatizing agent.
References
Safety Operating Guide
Personal protective equipment for handling Tetrahydro-2-furoic acid, (+)-
Essential Safety and Handling Guide for Tetrahydro-2-furoic acid, (+)-
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetrahydro-2-furoic acid, (+)-. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Classification
Tetrahydro-2-furoic acid is classified as a hazardous chemical that can cause severe skin burns and eye damage, and is harmful if swallowed.[1][2][3] Adherence to the safety protocols outlined below is mandatory to prevent exposure and ensure personal safety.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns.[2][4] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[1][2][4] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against chemical exposure. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
| Protection Type | PPE Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles.[1][4][5] An 8-inch minimum face shield is also required.[1] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (inspect before use).[1][5] A complete suit protecting against chemicals or a lab coat should be worn.[1][5] | Prevents skin contact, which can result in severe burns.[1] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[4][5] A full-facepiece airline respirator in positive pressure mode may be necessary for high concentrations.[4] | Protects against inhalation of vapors or mists.[1] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5] Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Donning PPE : Put on all required PPE as specified in the table above, ensuring gloves are inspected for integrity before use.[1]
-
Handling the Acid : Avoid contact with skin and eyes, and do not breathe in vapors or mists.[1][4] Keep the container tightly closed when not in use.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1][4] Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
Spill Cleanup Procedure
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area.[1] Ensure adequate ventilation.[1]
-
Contain the Spill : Wearing appropriate PPE, prevent the spill from entering drains.[1]
-
Absorb the Spill : Soak up the spill using an inert absorbent material such as sand, silica gel, acid binder, or universal binder.[1][4][6]
-
Collect Waste : Carefully scoop the absorbed material into a suitable, closed, and labeled container for disposal as hazardous waste.[1][4][6]
-
Decontaminate : Clean the spill area with soap and plenty of water.[1]
-
Dispose of Materials : All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[1]
Waste Disposal Plan
-
Containerize Waste : All waste materials, including the chemical itself and any contaminated items, must be placed in suitable, closed, and clearly labeled containers.[1]
-
Labeling : Ensure waste containers are labeled as hazardous waste in accordance with local regulations.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.[4][6]
-
Disposal : Dispose of the contents and the container at an approved waste disposal plant.[1][2][3][4] Do not dispose of it in the regular trash or pour it down the drain.[1] Contaminated packaging should be disposed of as unused product.[1]
Physicochemical Data
The following table summarizes key quantitative data for Tetrahydro-2-furoic acid.
| Property | Value |
| Molecular Formula | C5H8O3[1][2] |
| Molecular Weight | 116.12 g/mol [1][2] |
| Boiling Point | 128 - 129 °C at 13 mmHg[2][4] |
| Flash Point | 139 °C (282.2 °F)[2][4] |
| Specific Gravity | 1.170[2][4] |
| pH | 1.8[2][4] |
| Vapor Density | 4.00[2][4] |
Safety Workflow Diagram
Caption: Workflow for safe handling of Tetrahydro-2-furoic acid.
First Aid Measures
Immediate medical attention is required in case of exposure.[3]
-
If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
